DL-4-Amino-2-fluorobutyric acid
Description
The exact mass of the compound 4-Amino-2-fluorobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DL-4-Amino-2-fluorobutyric Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in the field of neuroscience and medicinal chemistry. The strategic introduction of a fluorine atom at the α-position of the aminobutyric acid scaffold imparts unique physicochemical properties that can modulate its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound, also known by its IUPAC name 4-amino-2-fluorobutanoic acid, is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5130-17-6; 34069-57-3 | [1] |
| Molecular Formula | C₄H₈FNO₂ | [1] |
| Molecular Weight | 121.11 g/mol | [1] |
| IUPAC Name | 4-amino-2-fluorobutanoic acid | [1] |
| Synonyms | This compound, 4-amino-2-fluorobutanoic acid | [1] |
| Melting Point | 201-203 °C | [2] |
| Predicted Boiling Point | 253.7 ± 30.0 °C | [3] |
| Predicted Density | 1.227 ± 0.06 g/cm³ | [3] |
Solubility
As an amino acid, this compound is expected to be soluble in water and other polar solvents, and poorly soluble in nonpolar organic solvents. This is due to the polar nature of the zwitterionic form. The exact solubility in various solvents has not been extensively reported and would require experimental determination for specific applications.
Synthesis of this compound
A definitive, detailed synthesis protocol for this compound is not widely available in the public domain. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar fluorinated amino acids. One such approach could involve the fluorination of a suitable precursor, such as a protected glutamic acid derivative.
A potential synthetic workflow is outlined below. This is a conceptual pathway and would require optimization and experimental validation.
References
A Technical Guide to the Synthesis of DL-4-Amino-2-fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuroscience and medicinal chemistry. The introduction of a fluorine atom at the α-position of the GABA backbone can profoundly influence its biological activity, metabolic stability, and conformational preferences. This technical guide provides an in-depth exploration of the synthetic methodologies for preparing this compound. Drawing from established principles in the synthesis of fluorinated amino acids, this document details potential synthetic routes, explains the rationale behind key experimental choices, and provides detailed, actionable protocols for researchers.
Introduction: The Significance of α-Fluorination in GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, molecules that modulate the GABA system have immense therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. In the context of GABA analogs, α-fluorination introduces a highly electronegative and sterically small substituent that can:
-
Alter Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa values of the carboxylic acid and amino groups, potentially affecting receptor interactions.
-
Induce Conformational Constraints: The presence of fluorine can favor specific molecular conformations, which can be critical for selective binding to different GABA receptor subtypes or transporters.
-
Block Metabolic Pathways: Fluorine substitution can prevent enzymatic degradation, thereby prolonging the biological half-life of the compound.
This compound serves as a valuable research tool for probing the structure-activity relationships of GABAergic systems and as a potential scaffold for the development of novel neuroactive compounds.[2]
Strategic Approaches to the Synthesis of this compound
The synthesis of α-fluorinated amino acids presents unique challenges due to the need for regioselective fluorination and the handling of potentially hazardous fluorinating reagents. While a definitive, multi-method guide for this compound is not extensively documented in a single source, we can extrapolate and adapt established methodologies from the synthesis of analogous compounds. This guide will focus on two primary strategic approaches:
-
Strategy A: Fluorination of a Precursor with a Pre-existing Carbon Skeleton. This approach involves the synthesis of a suitable 4-aminobutyric acid derivative followed by the introduction of the fluorine atom at the C-2 position.
-
Strategy B: Construction of the Carbon Skeleton with Fluorine Incorporated at an Early Stage. This strategy utilizes a fluorinated building block to which the amino and carboxylic acid functionalities are subsequently added.
Detailed Synthetic Methodologies
Strategy A: Late-Stage Fluorination of a Butyric Acid Derivative
This strategy offers the advantage of utilizing readily available starting materials for the butyric acid backbone. The key challenge lies in the selective and efficient introduction of the fluorine atom at the α-position to the carboxylic acid.
3.1.1. Proposed Route: α-Fluorination of a Protected γ-Amino Ester
This proposed route is adapted from general methods for the α-fluorination of carbonyl compounds.
Workflow Diagram:
Figure 1: Proposed workflow for the late-stage fluorination approach.
Experimental Protocol:
Step 1: N-Protection of γ-Aminobutyric Acid
-
Rationale: The amino group must be protected to prevent it from reacting with the reagents used in subsequent steps, particularly the strong base for enolate formation. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under basic conditions and ease of removal under acidic conditions.
-
Procedure:
-
Dissolve γ-aminobutyric acid in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.1 equivalents) and stir until the solid dissolves.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold aqueous solution of citric acid to pH 3-4.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-γ-aminobutyric acid.
-
Step 2: Esterification
-
Rationale: The carboxylic acid is converted to an ester to enhance the acidity of the α-proton, facilitating enolate formation. A simple methyl or ethyl ester is typically sufficient.
-
Procedure:
-
Dissolve N-Boc-γ-aminobutyric acid in methanol.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester of N-Boc-γ-aminobutyric acid.
-
Step 3 & 4: Enolate Formation and Electrophilic Fluorination
-
Rationale: This is the critical fluorination step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, forming a lithium enolate. This enolate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. The reaction is performed at low temperatures to minimize side reactions.
-
Procedure:
-
Prepare a solution of LDA (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of the N-Boc-γ-aminobutyric acid methyl ester in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of NFSI (2.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield methyl N-Boc-4-amino-2-fluorobutanoate.
-
Step 5: Deprotection
-
Rationale: The final step involves the removal of the Boc protecting group and hydrolysis of the methyl ester to yield the target amino acid. This is typically achieved in a single step using strong acid.
-
Procedure:
-
Dissolve the purified methyl N-Boc-4-amino-2-fluorobutanoate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound hydrochloride.
-
Quantitative Data Summary (Hypothetical Yields based on analogous reactions):
| Step | Reaction | Reagents | Typical Yield |
| 1 | N-Protection | Boc Anhydride, NaOH | >95% |
| 2 | Esterification | Methanol, SOCl₂ | >90% |
| 3 & 4 | Fluorination | LDA, NFSI | 50-70% |
| 5 | Deprotection | HCl or TFA | >90% |
Strategy B: Early-Stage Fluorination and Skeleton Construction
This approach begins with a fluorinated starting material, which can offer better control over the position of the fluorine atom.
3.2.1. Proposed Route: Gabriel Synthesis with a Fluorinated Alkyl Halide
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation.[3] This can be adapted using a fluorinated electrophile.
Workflow Diagram:
Figure 2: Proposed workflow for the Gabriel synthesis approach.
Experimental Protocol:
Step 1: Synthesis of a Suitable Fluorinated Alkyl Halide
-
Rationale: A key precursor is a 4-carbon chain with a fluorine at the 2-position and a leaving group (like bromine) at the 4-position. The synthesis of such a precursor can be multi-step. A plausible route starts from a fluorinated ester.
-
Procedure (Illustrative for Ethyl 2-fluoro-4-bromobutanoate):
-
Start with diethyl 2-fluoromalonate.
-
Perform a mono-alkylation with 1,2-dibromoethane using a base like sodium ethoxide.
-
This would be followed by hydrolysis and decarboxylation to yield 2-fluoro-4-bromobutanoic acid.
-
Subsequent esterification would provide the desired ethyl 2-fluoro-4-bromobutanoate.
-
Step 2: Gabriel Amine Synthesis
-
Rationale: The fluorinated alkyl halide is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, undergoing an SN2 reaction with the alkyl halide to form an N-alkylated phthalimide.
-
Procedure:
-
Dissolve ethyl 2-fluoro-4-bromobutanoate and potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Heat the mixture to 80-100 °C and stir for several hours until the starting halide is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain ethyl 2-fluoro-4-(phthalimido)butanoate.
-
Step 3: Hydrolysis
-
Rationale: The phthalimide group is removed to liberate the primary amine, and the ester is hydrolyzed to the carboxylic acid. This can be achieved by acidic hydrolysis or, more commonly, by using hydrazine (Ing-Manske procedure).
-
Procedure:
-
Suspend the ethyl 2-fluoro-4-(phthalimido)butanoate in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purify by recrystallization or ion-exchange chromatography.
-
Quantitative Data Summary (Hypothetical Yields based on analogous reactions):
| Step | Reaction | Reagents | Typical Yield |
| 1 | Precursor Synthesis | Multi-step | Variable |
| 2 | Gabriel Reaction | Potassium Phthalimide, DMF | 70-85% |
| 3 | Hydrolysis | Hydrazine Hydrate, HCl | 80-95% |
Trustworthiness and Self-Validating Systems
For every protocol described, a self-validating system is crucial for ensuring the identity and purity of the synthesized compounds. This involves:
-
In-process Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.
-
Spectroscopic Confirmation: The structure of the final product and key intermediates must be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the carbon skeleton, the presence and position of the fluorine atom, and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
-
Purity Assessment: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.
Conclusion
References
An In-Depth Technical Guide to DL-4-Amino-2-fluorobutyric Acid: A Novel Modulator of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Amino-2-fluorobutyric acid is a synthetic, non-proteinogenic amino acid analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The strategic introduction of a fluorine atom at the α-position of the 4-aminobutyric acid backbone confers unique physicochemical and pharmacological properties, making it a molecule of significant interest in neuroscience research and drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, a plausible synthetic route, its established biological activity as a modulator of GABA transport, and potential therapeutic applications. Detailed experimental protocols for its synthesis and biological evaluation are provided to empower researchers in their exploration of this intriguing compound.
Introduction: The Rationale for Fluorination in GABA Analogues
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission, with GABA playing a pivotal role in the latter. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of molecules that can modulate GABAergic signaling is a cornerstone of neuropharmacology.
GABA analogues have been instrumental as therapeutic agents; however, their efficacy can be limited by factors such as metabolic instability and poor blood-brain barrier penetration. The introduction of fluorine, the most electronegative element, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. In the context of GABA analogues, α-fluorination, as seen in this compound, is hypothesized to influence its conformational preferences and electronic properties, thereby altering its interaction with GABAergic proteins such as transporters and receptors. This guide delves into the specifics of this unique molecule.
Chemical and Physical Properties
This compound, also known as 4-amino-2-fluorobutanoic acid, is a racemic mixture of the (R) and (S) enantiomers. A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₈FNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 121.11 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4-amino-2-fluorobutanoic acid | --INVALID-LINK--[1] |
| CAS Number | 5130-17-6 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 201-203 °C | --INVALID-LINK-- |
| SMILES | C(CN)C(C(=O)O)F | --INVALID-LINK--[1] |
| InChIKey | ASXBTBJGHQPOPY-UHFFFAOYSA-N | --INVALID-LINK--[1] |
digraph "DL-4-Amino-2-fluorobutyric_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="HO", pos="0,0!"]; C2 [label="O", pos="1.2,0.5!"]; C3 [label="C", pos="0.8, -0.2!"]; C4 [label="C", pos="1.5,-1.2!"]; C5 [label="F", pos="2.5,-0.8!"]; C6 [label="C", pos="0.8,-2.2!"]; C7 [label="C", pos="1.5,-3.2!"]; C8 [label="NH2", pos="0.8,-4.2!"];
C3 -- C1 [label=""]; C3 -- C2 [label="", style=double]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C4 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; }
Figure 1: 2D Chemical Structure of this compound.
Synthesis Methodology
Proposed Synthetic Pathway
The proposed synthesis involves the alkylation of a malonic ester, followed by fluorination, and subsequent hydrolysis and decarboxylation to yield the final product.
Figure 2: Proposed synthesis pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-phthalimidoethyl)malonate
-
To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal in anhydrous ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of N-(2-bromoethyl)phthalimide in anhydrous dimethylformamide (DMF) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure diethyl 2-(2-phthalimidoethyl)malonate.
Step 2: Synthesis of Diethyl 2-fluoro-2-(2-phthalimidoethyl)malonate
-
Dissolve diethyl 2-(2-phthalimidoethyl)malonate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to the solution to generate the enolate.
-
After stirring for 1 hour at -78 °C, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diethyl 2-fluoro-2-(2-phthalimidoethyl)malonate.
Step 3: Synthesis of this compound
-
To the purified diethyl 2-fluoro-2-(2-phthalimidoethyl)malonate, add a mixture of concentrated hydrobromic acid (HBr) and water.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis of the esters and the phthalimide protecting group, as well as decarboxylation, is complete. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and wash with an organic solvent like dichloromethane to remove the phthalic acid byproduct.
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in water and purify by ion-exchange chromatography using a strong cation exchange resin (e.g., Dowex 50WX8). Elute the product with an aqueous ammonia solution.
-
Collect the fractions containing the product and concentrate under reduced pressure to obtain this compound as a solid.
Biological Activity and Mechanism of Action
The primary characterized biological activity of this compound is its role as an inhibitor of GABA transport.
Inhibition of GABA Transporters (GATs)
GABA transporters are critical for terminating GABAergic neurotransmission by re-uptaking GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of GATs prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.
A study on the action of various GABA analogues on GABA transport in the channel catfish brain revealed that this compound acts as a noncompetitive inhibitor of the GABA transporter.[2] The study reported an inhibition constant (Ki) of 12.5 µM .[2]
Figure 3: Mechanism of GABA transport inhibition by this compound.
The noncompetitive nature of the inhibition suggests that this compound binds to an allosteric site on the GABA transporter, rather than the GABA binding site itself. This binding event induces a conformational change in the transporter, reducing its efficiency in translocating GABA across the cell membrane.
Applications in Research and Drug Discovery
As a modulator of GABA transport, this compound holds potential as a research tool and a lead compound for drug development.
Tool for Studying GABAergic Neurotransmission
The ability of this compound to inhibit GABA transport makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of GABA transporters in physiological and pathological processes. By acutely increasing synaptic GABA levels, it can be used to probe the downstream effects on neuronal excitability, synaptic plasticity, and network oscillations.
Potential Therapeutic Applications
Inhibitors of GABA transporters have therapeutic potential in a range of neurological and psychiatric disorders characterized by a deficit in GABAergic signaling.
-
Epilepsy: By enhancing inhibitory neurotransmission, GAT inhibitors can suppress the excessive neuronal firing that underlies seizures.
-
Anxiety Disorders: Increasing GABAergic tone can have anxiolytic effects.
-
Neuropathic Pain: Enhanced GABAergic inhibition in the spinal cord can dampen the transmission of pain signals.
-
Neuroprotection: By counteracting glutamate-mediated excitotoxicity, enhancing GABAergic signaling may offer a neuroprotective strategy in conditions like stroke and traumatic brain injury.[2]
The unique properties conferred by the fluorine atom in this compound, such as potential for increased metabolic stability and altered blood-brain barrier permeability, make it an attractive scaffold for the design of novel GAT inhibitors with improved pharmacokinetic profiles.
Experimental Protocols for Biological Evaluation
GABA Transport Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters using radiolabeled GABA in a synaptosomal preparation.
Materials:
-
Synaptosomes (prepared from brain tissue, e.g., rat cortex)
-
Krebs-Ringer-HEPES buffer
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound (test compound)
-
Known GAT inhibitors (e.g., tiagabine, for positive control)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from the brain region of interest according to standard protocols.
-
Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer-HEPES buffer.
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or control compounds for a defined period (e.g., 10 minutes) at 37 °C.
-
Initiate the uptake reaction by adding a solution of [³H]GABA to each tube.
-
Allow the uptake to proceed for a short, defined time (e.g., 5 minutes) at 37 °C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained by the synaptosomes using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that reduces GABA uptake by 50%).
-
Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed by varying the concentration of [³H]GABA in the presence and absence of the inhibitor to determine the mechanism of inhibition (competitive, noncompetitive, or uncompetitive).
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected key features based on its structure are outlined below.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Multiplets corresponding to the diastereotopic methylene protons adjacent to the chiral center. - A doublet of doublets for the proton on the fluorine-bearing carbon, showing coupling to both fluorine and adjacent protons. - Signals for the protons of the aminomethyl group. |
| ¹³C NMR | - A doublet for the carbon atom bonded to fluorine due to ¹JC-F coupling. - Resonances for the other carbon atoms in the molecule, including the carbonyl carbon. |
| ¹⁹F NMR | - A single resonance (or multiplet depending on proton coupling) confirming the presence of the fluorine atom. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, such as the loss of the carboxyl group or the amino group. |
| Infrared (IR) Spectroscopy | - Broad O-H stretch from the carboxylic acid. - N-H stretching vibrations from the primary amine. - C=O stretch from the carboxylic acid. - C-F stretching vibration. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
This compound represents a valuable chemical entity for the exploration of GABAergic neurotransmission. Its noncompetitive inhibition of GABA transport provides a distinct mechanism of action compared to many existing competitive inhibitors. Future research should focus on several key areas:
-
Enantiomer-specific synthesis and activity: The current data is for the racemic mixture. Synthesizing and evaluating the individual (R) and (S) enantiomers will be crucial to identify the more active isomer and to understand the stereochemical requirements for interaction with the GABA transporter.
-
In vivo studies: Preclinical studies in animal models of epilepsy, anxiety, and pain are necessary to evaluate the therapeutic potential of this compound.
-
Pharmacokinetic profiling: Determining the metabolic stability, blood-brain barrier permeability, and other pharmacokinetic properties will be essential for its development as a potential drug candidate.
-
Target validation: Further studies are needed to identify the specific GABA transporter subtype(s) inhibited by this compound and to precisely map its allosteric binding site.
References
An In-Depth Technical Guide to the Biological Activity of 4-amino-2-fluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-2-fluorobutanoic acid is a synthetic, fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This strategic placement of a fluorine atom at the C2 position confers unique biochemical properties, primarily influencing its interaction with key enzymes and transporters within the GABAergic system. This technical guide provides a comprehensive overview of the biological activity of 4-amino-2-fluorobutanoic acid, delving into its mechanisms of action, potential therapeutic applications, and the experimental methodologies required for its evaluation. The primary biological activities of this compound are the inactivation of GABA aminotransferase (GABA-T) and the inhibition of GABA transporters (GATs), both of which lead to an elevation of synaptic GABA levels. These actions suggest a significant therapeutic potential, particularly in the management of neurological disorders characterized by GABAergic dysfunction, such as epilepsy. This document serves as a detailed resource for researchers and drug development professionals interested in the exploration and development of novel GABAergic modulators.
Introduction: The Significance of GABAergic Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the development of therapeutic agents that modulate the GABA system has been a cornerstone of neuropharmacology.
4-amino-2-fluorobutanoic acid emerges as a compelling molecule in this domain. As a structural analog of GABA, it is designed to interact with the enzymatic machinery that regulates GABA concentration in the synaptic cleft. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter the compound's electronic properties, metabolic stability, and binding affinity for its biological targets. This guide will explore the multifaceted biological activities of 4-amino-2-fluorobutanoic acid, providing a detailed understanding of its molecular interactions and therapeutic promise.
Dual Mechanism of Action: Targeting GABA Homeostasis
The biological efficacy of 4-amino-2-fluorobutanoic acid stems from its ability to modulate two critical components of the GABAergic synapse: GABA aminotransferase (GABA-T) and GABA transporters (GATs). By interfering with both GABA degradation and reuptake, this compound effectively increases the concentration and residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.
Inactivation of GABA Aminotransferase (GABA-T)
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA into succinic semialdehyde. The inhibition of GABA-T is a clinically validated strategy for increasing brain GABA levels and is the mechanism of action for the antiepileptic drug vigabatrin.
While direct kinetic studies on the inactivation of GABA-T by 4-amino-2-fluorobutanoic acid are not extensively detailed in the available literature, the mechanism can be inferred from studies on structurally related fluorinated GABA analogs. For instance, (Z)-4-amino-2-fluorobut-2-enoic acid has been shown to be a mechanism-based inactivator of GABA-T[1]. The proposed inactivation mechanism involves the enzyme's catalytic machinery converting the inhibitor into a reactive intermediate that covalently modifies the enzyme, leading to its irreversible inactivation[1]. A similar mechanism is plausible for 4-amino-2-fluorobutanoic acid.
The inactivation process likely begins with the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor in the active site of GABA-T. Subsequent enzymatic steps, facilitated by the fluorine substituent, could lead to the formation of a highly reactive species that covalently binds to a nucleophilic residue in the active site, thereby permanently inactivating the enzyme.
Diagram of the Proposed GABA-T Inactivation Pathway:
Caption: Proposed mechanism of GABA-T inactivation by 4-amino-2-fluorobutanoic acid.
Inhibition of GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its synaptic action. Inhibition of GATs is another effective strategy for enhancing GABAergic signaling.
Studies have shown that 4-amino-2-fluorobutanoic acid acts as an inhibitor of GABA transport. In a study using a synaptosomal preparation from channel catfish brain, it produced a noncompetitive type of inhibition with a Ki value of 12.5 µM[2]. This indicates that it binds to a site on the transporter distinct from the GABA binding site, altering the transporter's conformation and reducing its efficiency.
| Compound | Inhibition Type | Ki (µM) | Reference |
| 4-amino-2-fluorobutanoic acid | Noncompetitive | 12.5 | [2] |
| Tiagabine | Competitive | 0.23 | [2] |
| (R,S)Nipecotic acid | Competitive | 2.2 | [2] |
| Homo-beta-proline | Noncompetitive | 9.4 | [2] |
| Table 1: Inhibitory constants (Ki) of 4-amino-2-fluorobutanoic acid and other GABA transport inhibitors. |
Diagram of GABA Transporter Inhibition:
Caption: Inhibition of GABA reuptake by 4-amino-2-fluorobutanoic acid.
Therapeutic Potential in Epilepsy
The dual mechanism of action of 4-amino-2-fluorobutanoic acid strongly suggests its potential as an anticonvulsant agent. By both preventing the breakdown and blocking the reuptake of GABA, the compound can lead to a significant and sustained increase in synaptic GABA levels. This enhanced inhibitory tone can counteract the excessive neuronal excitation that underlies seizure activity.
Further preclinical studies in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, are warranted to directly assess the anticonvulsant activity of 4-amino-2-fluorobutanoic acid.
Synthesis and Physicochemical Properties
A specific, detailed synthesis protocol for 4-amino-2-fluorobutanoic acid is not prominently available in the reviewed literature. However, the synthesis of structurally similar fluorinated amino acids has been described. For instance, the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid has been achieved using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with CF₃–CH₂–I[3]. A similar strategy could potentially be adapted for the synthesis of 4-amino-2-fluorobutanoic acid.
General Physicochemical Properties: (Data from PubChem CID 2735915)
| Property | Value |
| Molecular Formula | C₄H₈FNO₂ |
| Molecular Weight | 121.11 g/mol |
| XLogP3 | -2.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Pharmacokinetics and Metabolism
Specific pharmacokinetic and metabolism data for 4-amino-2-fluorobutanoic acid are not currently available. However, general principles regarding fluorinated pharmaceuticals can provide some insight. The introduction of fluorine can increase metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability. The high electronegativity of fluorine can also influence the pKa of nearby functional groups, which can affect the compound's absorption, distribution, and binding characteristics.
Further in vivo studies are necessary to determine the pharmacokinetic profile of 4-amino-2-fluorobutanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the key biological activities of 4-amino-2-fluorobutanoic acid.
In Vitro GABA Aminotransferase (GABA-T) Inhibition Assay
Principle: This assay spectrophotometrically measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NAD⁺ by succinic semialdehyde dehydrogenase (SSADH), resulting in an increase in absorbance at 340 nm.
Materials:
-
Purified GABA-T
-
Succinic semialdehyde dehydrogenase (SSADH)
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
4-amino-2-fluorobutanoic acid (and other test compounds)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NAD⁺, and SSADH in each well of a 96-well plate.
-
Add varying concentrations of 4-amino-2-fluorobutanoic acid (or control vehicle) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding GABA to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 15-30 minutes using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram of GABA-T Inhibition Assay Workflow:
Caption: Workflow for the in vitro GABA-T inhibition assay.
Synaptosomal GABA Uptake Assay
Principle: This assay measures the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes). The inhibitory effect of a test compound is determined by its ability to reduce the accumulation of radioactivity within the synaptosomes.
Materials:
-
Freshly prepared synaptosomes from brain tissue (e.g., rat cortex)
-
Krebs-Ringer buffer
-
[³H]-GABA (radiolabeled GABA)
-
4-amino-2-fluorobutanoic acid (and other test compounds)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Prepare a suspension of synaptosomes in Krebs-Ringer buffer.
-
Aliquot the synaptosomal suspension into test tubes.
-
Add varying concentrations of 4-amino-2-fluorobutanoic acid (or control vehicle) to the tubes and pre-incubate at 37°C for 5 minutes.
-
Initiate the uptake by adding a known concentration of [³H]-GABA to each tube.
-
Incubate for a short period (e.g., 5 minutes) at 37°C to allow for GABA uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of [³H]-GABA taken up by the synaptosomes and determine the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ and Ki values from the dose-response curve.
Diagram of GABA Uptake Assay Workflow:
References
- 1. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
DL-4-Amino-2-fluorobutyric Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and potential therapeutic applications of this compound. By integrating established scientific principles with detailed experimental protocols, this guide serves as a foundational resource for investigating the pharmacological profile of this compound and its potential as a modulator of the GABAergic system.
Introduction: The GABAergic System and the Rationale for GABA Analogues
The delicate balance between neuronal excitation and inhibition is fundamental to the proper functioning of the central nervous system (CNS). γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in mitigating neuronal excitability. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity. Consequently, therapeutic strategies aimed at augmenting GABAergic neurotransmission have been a cornerstone of neuropharmacology.
However, the direct administration of GABA is largely ineffective for treating CNS disorders due to its limited ability to cross the blood-brain barrier. This has spurred the development of GABA analogues, structurally similar molecules designed to mimic the function of GABA or modulate its synaptic concentration. These analogues can exert their effects through various mechanisms, including direct agonism at GABA receptors, inhibition of the GABA-degrading enzyme GABA transaminase (GABA-T), or by blocking GABA reuptake from the synaptic cleft via GABA transporters (GATs).
This compound emerges as a molecule of interest within this context. The strategic incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and ability to penetrate the CNS. This guide will explore the available scientific knowledge on this compound, providing a detailed framework for its scientific investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C4H8FNO2 | PubChem |
| Molecular Weight | 121.11 g/mol | PubChem |
| CAS Number | 34069-57-3 | PubChem |
| Appearance | White to off-white solid | (General knowledge) |
| Melting Point | 201-203 °C | Sigma-Aldrich[1] |
| Solubility | Soluble in water | (Inferred from structure) |
| pKa | (Not available) | |
| LogP | (Not available) |
Synthesis and Characterization
Proposed Asymmetric Synthesis Route
A potential strategy for the enantioselective synthesis of (R)- or (S)-4-amino-2-fluorobutanoic acid could involve the alkylation of a chiral glycine enolate equivalent with a suitable fluorinated electrophile. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be deprotonated to form a nucleophilic glycine equivalent. Subsequent reaction with a fluorinated building block, followed by decomplexation and deprotection, can yield the desired enantiomer of 4-amino-2-fluorobutanoic acid. The synthesis of a related compound, (S)-2-Amino-4,4,4-trifluorobutanoic acid, has been reported using this approach[2][3].
Mechanism of Action: A Focus on GABA Transport Inhibition
The primary mechanism of action identified for DL-4-Amino-2-fluorobutanoic acid is the inhibition of GABA transport. A study conducted on synaptosomal preparations from channel catfish brain demonstrated that this compound acts as a noncompetitive inhibitor of GABA uptake with a Ki of 12.5 µM [4][5]. Noncompetitive inhibition suggests that this compound binds to a site on the GABA transporter that is distinct from the GABA binding site, thereby reducing the maximal rate of GABA transport without affecting the transporter's affinity for GABA. While this study was not conducted in a mammalian system, the conservation of GABA transporter structures suggests a similar mechanism may be at play in mammals.
By inhibiting GABA reuptake, this compound can increase the concentration and prolong the residence time of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
Caption: Inhibition of GABA transporter (GAT) by this compound.
Potential Interactions with GABA Receptors and GABA Transaminase
While the primary identified mechanism is GAT inhibition, the structural similarity of this compound to GABA suggests the possibility of interactions with other components of the GABAergic system.
-
GABA Receptors (GABA_A and GABA_B): It is plausible that this compound could exhibit some affinity for GABA_A and/or GABA_B receptors, either as an agonist, antagonist, or allosteric modulator. Direct binding studies are necessary to confirm or refute this hypothesis.
-
GABA Transaminase (GABA-T): Some fluorinated GABA analogues have been shown to be inhibitors of GABA-T. Further investigation is required to determine if this compound can inhibit this enzyme, which would represent an additional mechanism for increasing synaptic GABA levels.
Potential Pharmacological Effects
Based on its mechanism as a GABA transport inhibitor, this compound is predicted to exhibit pharmacological effects consistent with enhanced GABAergic neurotransmission.
Anticonvulsant Activity
Inhibition of GABA uptake is a clinically validated strategy for the treatment of epilepsy. By increasing synaptic GABA levels, GABA transport inhibitors can suppress excessive neuronal firing that underlies seizure activity. Preclinical studies with various GAT inhibitors have consistently demonstrated anticonvulsant effects in a range of animal models of epilepsy[6][7]. It is therefore hypothesized that this compound will exhibit anticonvulsant properties.
Anxiolytic Effects
The GABAergic system plays a critical role in regulating anxiety and fear responses. Enhancing GABAergic signaling generally produces anxiolytic effects. Studies in animal models have shown that both acute and chronic administration of GABA transport inhibitors can induce anxiolytic-like behaviors[8][9]. This suggests that this compound may possess anxiolytic potential.
Detailed Experimental Protocols
To facilitate further research into the pharmacological profile of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.
GABA_A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA_A receptor using a radiolabeled ligand such as [³H]muscimol.
Caption: Workflow for a GABA_A receptor radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]muscimol (e.g., 2 nM final concentration), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM), 50 µL of [³H]muscimol, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]muscimol, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA Transaminase (GABA-T) Activity Assay
This spectrophotometric assay measures the activity of GABA-T by coupling the production of succinate semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH).
Caption: Workflow for a GABA transaminase (GABA-T) activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6, containing 2.5 mM NADP⁺, 10 mM α-ketoglutarate, and 1 U/mL SSADH).
-
Prepare solutions of GABA (substrate) and this compound (test compound) in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Control: Reaction buffer and GABA-T enzyme.
-
Test: Reaction buffer, GABA-T enzyme, and varying concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding GABA to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the rate of NADPH formation (the change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Pharmacokinetics and Toxicology
The pharmacokinetic profile and toxicological assessment of this compound are critical for its potential development as a therapeutic agent. While specific data for this compound are not available, general principles for fluorinated amino acids can provide some guidance.
Predicted Pharmacokinetic Profile
The introduction of fluorine can influence several pharmacokinetic parameters:
-
Absorption: The polarity of the amino and carboxylic acid groups suggests that oral absorption may be mediated by amino acid transporters.
-
Distribution: The ability to cross the blood-brain barrier is a key consideration. The presence of the fluorine atom may enhance lipophilicity and facilitate CNS penetration.
-
Metabolism: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of the compound, potentially leading to a longer half-life.
-
Excretion: Renal excretion is the likely primary route of elimination for this small, water-soluble molecule.
Toxicological Considerations
The safety profile of any new chemical entity is of paramount importance. For fluorinated compounds, potential toxicities to consider include:
-
General Toxicity: A general assessment of acute, sub-chronic, and chronic toxicity in animal models is necessary.
-
Neurotoxicity: Given its action on the CNS, a thorough evaluation of potential neurotoxic effects is crucial.
-
Hepatotoxicity and Nephrotoxicity: As the liver and kidneys are primary organs of metabolism and excretion, their function should be carefully monitored in toxicology studies.
-
Metabolism to Toxic Byproducts: While the C-F bond is stable, it is important to investigate whether any metabolism that does occur could lead to the formation of toxic metabolites.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel modulators of the GABAergic system. Its established activity as a noncompetitive inhibitor of GABA transport provides a solid foundation for its potential therapeutic application in disorders characterized by GABAergic hypofunction, such as epilepsy and anxiety.
Future research should focus on several key areas:
-
Development of a robust and scalable synthesis for both the racemate and the individual enantiomers of 4-amino-2-fluorobutanoic acid.
-
Comprehensive in vitro pharmacological profiling to determine its affinity for GABA receptors and its potential to inhibit GABA transaminase in mammalian systems.
-
In vivo studies in animal models of epilepsy and anxiety to confirm its predicted anticonvulsant and anxiolytic effects.
-
Detailed pharmacokinetic and toxicological evaluation to assess its drug-like properties and safety profile.
This technical guide provides a roadmap for the continued investigation of this compound, a molecule with the potential to contribute to the arsenal of therapies for a range of neurological and psychiatric disorders.
References
- 1. Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticonvulsant action of excitatory amino acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of Formononetin in an inflammatory pain mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant action of amino acid antagonists against kindled hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of DL-4-Amino-2-fluorobutyric Acid: An In-depth Technical Guide
Introduction
DL-4-Amino-2-fluorobutyric acid (CAS No. 5130-17-6) is a fascinating molecule for researchers in medicinal chemistry and drug development.[1][2] As a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), it holds potential for novel pharmacological applications. The introduction of a fluorine atom at the α-position to the carboxylic acid can significantly alter the compound's chemical and biological properties, including its acidity, lipophilicity, and metabolic stability. A thorough understanding of its molecular structure is paramount, and this is where spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) become indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Spectroscopy
A standard approach to acquiring NMR spectra for a compound like this compound would involve dissolving the sample in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to minimize solvent interference in the ¹H NMR spectrum.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) would be employed to ensure good signal dispersion and resolution. For ¹³C NMR, techniques like proton noise decoupling are standard to simplify the spectrum to a series of single lines for each unique carbon atom.[4] ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[5]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (CH-F) | 4.8 - 5.2 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 48, J(H-H) ≈ 8, J(H-H) ≈ 4 |
| H-3 (CH₂) | 2.1 - 2.5 | m (multiplet) | - |
| H-4 (CH₂-N) | 3.0 - 3.4 | t (triplet) | J(H-H) ≈ 7 |
Note: Predicted data is based on computational models and may vary from experimental values.
Interpretation of ¹H NMR Spectrum:
The proton at the C-2 position is expected to have the most downfield chemical shift in the aliphatic region due to the deshielding effects of both the adjacent fluorine atom and the carboxylic acid group. Its multiplicity will be complex, appearing as a doublet of doublet of doublets due to coupling with the fluorine atom (a large geminal coupling constant, ²JHF) and the two diastereotopic protons on C-3.
The protons on C-3 are diastereotopic because of the chiral center at C-2. They will likely appear as a complex multiplet in the range of 2.1-2.5 ppm, with coupling to both the proton on C-2 and the protons on C-4.
The protons on C-4, adjacent to the amino group, are expected to appear as a triplet around 3.0-3.4 ppm due to coupling with the C-3 protons. The exact chemical shift will be influenced by the protonation state of the amino group, which is dependent on the solvent and pH.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling |
| C-1 (COOH) | 170 - 175 | d, ²J(C-F) ≈ 20-25 Hz |
| C-2 (CH-F) | 88 - 94 | d, ¹J(C-F) ≈ 170-190 Hz |
| C-3 (CH₂) | 30 - 35 | d, ²J(C-F) ≈ 15-20 Hz |
| C-4 (CH₂-N) | 38 - 43 | s |
Note: Predicted data is based on computational models and may vary from experimental values.
Interpretation of ¹³C NMR Spectrum:
The most notable features of the ¹³C NMR spectrum will be the large one-bond and two-bond carbon-fluorine coupling constants. The carbon directly attached to the fluorine atom (C-2) will exhibit a very large coupling constant (¹JCF), which is a characteristic feature of fluorinated organic compounds. This signal will also be significantly downfield due to the electronegativity of the fluorine atom.
The carboxylic acid carbon (C-1) and the C-3 carbon will show smaller, two-bond couplings to the fluorine atom (²JCF). The C-4 carbon, being three bonds away, is expected to show a minimal or no coupling to the fluorine and will appear as a singlet. The chemical shifts are typical for sp³ hybridized carbons in similar chemical environments.[3]
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be highly dependent on the solvent and the referencing standard used. The multiplicity will be a triplet of triplets (tt) due to coupling with the proton on C-2 and the two protons on C-3. The large geminal H-F coupling will be the most prominent feature. ¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a valuable tool for studying intermolecular interactions.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: FTIR Spectroscopy
For a solid sample like this compound, the spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is ground with KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of the solid sample with minimal preparation.[7]
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3200 - 3000 | N-H stretch | Amino Group (as -NH₃⁺) |
| ~1730 | C=O stretch | Carboxylic Acid |
| ~1630 | N-H bend | Amino Group (as -NH₃⁺) |
| 1200 - 1000 | C-F stretch | Alkyl Fluoride |
| ~1400 | C-O-H bend | Carboxylic Acid |
Note: Predicted data is based on computational models and may vary from experimental values.
Interpretation of IR Spectrum:
As an amino acid, this compound exists as a zwitterion in the solid state. This will be reflected in the IR spectrum. Instead of a sharp O-H stretch for the carboxylic acid and a typical N-H stretch for a primary amine, we expect to see a very broad absorption in the 3400-2500 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid involved in strong hydrogen bonding and overlapping with the N-H stretches of the ammonium group (-NH₃⁺).
The carbonyl (C=O) stretch of the carboxylate group will likely appear around 1730 cm⁻¹. The N-H bending vibration of the ammonium group is expected around 1630 cm⁻¹. A key feature for this molecule will be the C-F stretching vibration, which is typically strong and found in the 1200-1000 cm⁻¹ region. The exact position of these bands can provide insights into the hydrogen bonding network within the crystal lattice.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or water with a small amount of formic acid) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.
Predicted Mass Spectrum Data
-
Molecular Weight: 121.11 g/mol
-
Exact Mass: 121.0539 Da
-
Molecular Ion (Positive ESI): [M+H]⁺ = 122.0617 m/z
-
Key Predicted Fragments (from [M+H]⁺):
-
m/z 102: Loss of HF (hydrofluoric acid)
-
m/z 76: Loss of HCOOH (formic acid) from the protonated molecule
-
m/z 44: [CH₂NH₂]⁺ fragment from cleavage of the C2-C3 bond
-
Note: Predicted fragmentation is based on common fragmentation pathways and may not be exhaustive.
Interpretation of Mass Spectrum:
In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 122.0617. The high-resolution mass of this ion can confirm the elemental formula C₄H₉FNO₂.
The fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway for fluorinated compounds is the loss of a neutral HF molecule, which would result in a fragment at m/z 102. Another likely fragmentation is the loss of the carboxylic acid group as formic acid from the protonated molecule, leading to a fragment at m/z 76. Cleavage of the C2-C3 bond could lead to the formation of a fragment corresponding to the protonated aminomethyl group at m/z 44. The presence of a fluorine atom does not introduce a characteristic isotopic pattern like chlorine or bromine, as fluorine is monoisotopic (¹⁹F).[11][12][13]
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed picture of its molecular structure. While this guide is based on predicted data due to the lack of publicly available experimental spectra, the interpretations are rooted in well-established spectroscopic principles and comparisons with analogous compounds. The predicted data presented here serves as a robust starting point for researchers working with this compound, aiding in the confirmation of its synthesis and in the understanding of its chemical properties. It is the author's hope that this guide will facilitate further research into the potential applications of this and other novel fluorinated amino acids.
References
- 1. This compound | 5130-17-6 [sigmaaldrich.com]
- 2. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biophysics.org [biophysics.org]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of Fluorination in GABA Analog Design: A Technical Guide to Therapeutic Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the strategic incorporation of fluorine into γ-aminobutyric acid (GABA) analogs. It moves beyond a mere cataloging of compounds to offer a nuanced understanding of how this unique halogen can be leveraged to precisely modulate pharmacological activity. We will delve into the conformational control exerted by fluorine, its influence on receptor selectivity, and the resulting therapeutic potential in a range of neurological disorders. This document is intended to serve as a practical and insightful resource for professionals engaged in the design and development of next-generation GABAergic therapeutics.
The Rationale for Fluorination: Beyond Simple Bioisosterism
GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, is crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[1][3][4] While GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability, the development of GABA analogs has been a fruitful area of research.[1][2]
The introduction of fluorine into GABA analogs is a powerful strategy to overcome the limitations of earlier compounds. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for subtle yet profound modifications of a molecule's physicochemical and pharmacological profile. Stereoselective fluorination, in particular, can be used to control the conformation of GABA analogs, effectively "locking" them into specific spatial arrangements.[5][6][7] This conformational constraint is key to achieving receptor subtype selectivity and improving the therapeutic index.
Conformational Control and Receptor Selectivity: A Tale of Two Bonds
The strategic placement of fluorine atoms can significantly influence the torsional angles of the GABA backbone through stereoelectronic effects, such as the gauche effect between the C-F bond and the ammonium group.[8] This allows for the design of analogs that preferentially adopt conformations recognized by specific GABA receptor subtypes (GABAA, GABAB, and GABAC) or GABA transporters (GATs).[6][7][9]
For instance, mono- and di-fluorinated GABA analogs have been shown to adopt different conformations, leading to distinct, shape-dependent selectivity patterns for GABAA, GABAB, and GABAC receptors.[5][6][7] This provides invaluable information on the binding modes of the natural ligand at these crucial therapeutic targets.[6][7] The enantiomers of 3-fluoro-GABA, for example, have been used to probe the binding conformation of GABA at GABAA receptors and the metabolic enzyme GABA transaminase.[8][10]
GABAergic Signaling Pathway
The following diagram illustrates the fundamental components of the GABAergic synapse and the points of intervention for GABA analogs.
References
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. GABA, gamma-hydroxybutyric acid, and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. ovid.com [ovid.com]
An In-Depth Technical Guide to the In Silico Modeling of DL-4-Amino-2-fluorobutyric Acid Binding to Ornithine Aminotransferase
Abstract
DL-4-Amino-2-fluorobutyric acid is recognized not as a classical receptor agonist or antagonist, but as an enzyme inhibitor. Its primary biological target is ornithine aminotransferase (OAT), a key pyridoxal-5'-phosphate (PLP)-dependent enzyme involved in amino acid metabolism.[1][2][3] Misregulation of OAT is implicated in various pathological conditions, making it a significant target for therapeutic intervention.[3][4] This guide provides an in-depth, technically-grounded framework for modeling the interaction between this compound and its enzyme target, OAT. We will treat the enzyme's active site as the "receptor" for this interaction. The narrative will progress from target preparation and ligand setup to advanced molecular docking and dynamic simulation, offering researchers a comprehensive workflow for investigating enzyme inhibition at an atomic level.[][6]
Introduction: Framing the Biological Question
The central premise of this guide is to computationally investigate how this compound binds to and inhibits human ornithine aminotransferase (OAT). While the term "receptor binding" often implies interaction with a cell-surface or nuclear receptor, the principles of molecular recognition are fundamentally the same for enzyme active sites.[7][8] this compound is an analogue of GABA and ornithine, and its mechanism involves irreversible inhibition, a process where a covalent bond is formed with the target.[3][9][10] Understanding this interaction requires a multi-step in silico approach that can predict binding poses, estimate affinity, and assess the stability of the resulting complex.
This guide is structured to provide both the theoretical basis and the practical steps for this investigation, emphasizing the causality behind each methodological choice. We will leverage established, freely available software and databases to construct a scientifically rigorous and reproducible workflow.
Part 1: Target Protein Preparation: From Database to Docking-Ready
The foundation of any structure-based drug design project is a high-quality, meticulously prepared structure of the biological target.[11] For this study, our target is human ornithine aminotransferase.
Protocol 1: Target Structure Retrieval and Preparation
-
Structure Retrieval : The initial step is to obtain the three-dimensional crystal structure of human OAT. The RCSB Protein Data Bank (PDB) is the definitive archive for these structures. A search for "human ornithine aminotransferase" yields several relevant entries. For this guide, we will select PDB ID: 1OAT , which is the structure of the recombinant human enzyme at a resolution of 2.50 Å.[12] This structure provides a detailed atomic map of the enzyme's fold and active site.
-
Initial Cleaning and Inspection : Raw PDB files often contain non-protein atoms (e.g., water molecules, crystallization agents) and may have missing atoms or side chains. These must be addressed to ensure a clean system.
-
Action : Load the 1OAT.pdb file into a molecular visualization program such as UCSF Chimera or PyMOL.
-
Causality : Water molecules in the active site can interfere with docking algorithms unless their displacement is specifically being studied. It is standard practice to remove them to allow the ligand unobstructed access to the binding pocket.[13]
-
Procedure : Delete all water molecules (residue name HOH). Visually inspect the protein for any co-crystallized ligands or ions that are not pertinent to the catalytic mechanism and remove them.
-
-
Structural Refinement : The protein structure must be prepared for the force field that will be used in subsequent simulations. This involves adding hydrogen atoms, assigning correct protonation states, and repairing any missing structural elements.
-
Action : Utilize tools like the Protein Preparation Wizard in Schrödinger Maestro, or the pdb2gmx module in GROMACS, or equivalent functions in AutoDockTools.[11][13][14]
-
Causality : Crystal structures typically do not resolve hydrogen atoms. Adding them is critical as they are fundamental to forming hydrogen bonds, which are key drivers of ligand binding. Protonation states of residues like Histidine, Aspartate, and Glutamate must be correctly assigned for the simulated pH (typically 7.4) as they dictate the local electrostatic environment of the active site.
-
-
Final Output : The prepared protein structure should be saved in a format suitable for the chosen docking software, such as the .pdbqt format for AutoDock Vina.[13]
Part 2: Ligand Preparation: Crafting the Molecular Probe
Accurate representation of the small molecule inhibitor is as crucial as the preparation of the target protein. The goal is to generate a low-energy, 3D conformation of this compound.
Protocol 2: Ligand 3D Structure Generation
-
Obtain 2D Structure : The 2D structure of this compound can be sourced from chemical databases like PubChem (CID 2735915).[15] This provides the basic connectivity of the atoms.
-
Generate 3D Conformation :
-
Action : Use a chemical structure editor like Avogadro or an online tool to convert the 2D structure into a 3D model.
-
Causality : Docking algorithms require a 3D starting structure for the ligand. While some programs can explore ligand flexibility, starting from a low-energy conformer can make the search more efficient.
-
-
Energy Minimization : The initial 3D structure is likely not in its most stable energetic state.
-
Action : Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) within Avogadro or a similar program.
-
Causality : This process optimizes the bond lengths, bond angles, and torsion angles to find a local energy minimum, resulting in a more chemically realistic conformation.
-
-
File Format Conversion : Save the optimized ligand structure in the required format for docking, such as .mol2 or, for AutoDock Vina, the .pdbqt format, which includes atomic charges and atom type definitions.[13]
Part 3: Molecular Docking: Predicting the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is the core of our in silico binding assay. We will use AutoDock Vina, a widely used open-source docking program, as our framework.[17]
Workflow 1: Standard Non-Covalent Docking
The overall workflow for molecular docking can be visualized as a preparatory phase followed by a simulation and analysis phase.
Caption: The molecular docking workflow, from preparation to analysis.
Protocol 3: Executing the Docking Simulation
-
Define the Binding Site (Grid Box) : The docking algorithm needs to know where to search for a binding pose. This is done by defining a 3D grid box that encompasses the active site of OAT.
-
Action : In AutoDockTools or UCSF Chimera, identify the key active site residues (e.g., those near the PLP cofactor, such as Lys292, Arg180, and Tyr55).[4][12] Center the grid box on this location, ensuring its dimensions are large enough to accommodate the ligand in various orientations.
-
Causality : A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking search.
-
-
Run AutoDock Vina : With the prepared protein, ligand, and a configuration file specifying the grid box coordinates, execute the Vina simulation.
-
Action : A typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log
-
Causality : Vina uses an iterated local search global optimizer to explore the conformational space of the ligand within the grid box, scoring potential poses using its empirical scoring function.[17]
-
-
Analyze the Results : The primary outputs are a set of predicted binding poses and their corresponding binding affinity scores, measured in kcal/mol.
-
Action : Visualize the output results.pdbqt file in PyMOL or Chimera. Examine the top-scoring poses. The binding affinity represents the estimated free energy of binding; more negative values indicate stronger binding.
-
Interpretation : Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein for the best-scoring pose. This provides a structural hypothesis for how the inhibitor recognizes the active site.
-
Data Presentation: Hypothetical Docking Results
The results of a docking experiment are typically summarized in a table to compare the predicted binding modes.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -7.8 | 0.00 | Arg180, Tyr55, PLP-Lys292 |
| 2 | -7.5 | 1.32 | Arg180, Glu235, Phe177 |
| 3 | -7.2 | 2.15 | Tyr85, Arg413 |
Part 4: Advanced Topic: Modeling Irreversible Inhibition with Covalent Docking
Standard docking simulates non-covalent interactions. Since this compound acts as an irreversible (suicide) inhibitor, a more advanced technique, covalent docking , is required to model the formation of a covalent bond between the ligand and the enzyme.[1][9][10]
Causality : Irreversible inhibitors derive their high potency from the stability of the covalent bond they form, often with a nucleophilic residue in the active site.[18] For OAT, this interaction involves the PLP cofactor.[2][3] Covalent docking algorithms are specifically designed to model this bond formation event.[18][19][20]
Protocol 4: Conceptual Covalent Docking Workflow
-
Software Selection : Specialized software is required, such as CovDock (Schrödinger), DOCKovalent, or modified protocols within AutoDock.[19][20][21]
-
Reaction Definition : The user must define the reactive atoms on both the ligand (the "warhead") and the protein (the nucleophilic residue, e.g., the Schiff base nitrogen of PLP-Lys292) and the type of reaction.
-
Two-Stage Process : Most covalent docking methods employ a two-stage process:
-
Non-covalent Docking : First, the ligand is docked non-covalently to find poses that are suitably positioned and oriented for the reaction to occur.[20]
-
Covalent Attachment & Refinement : For the most promising poses, the covalent bond is computationally formed, and the geometry of the resulting complex is minimized and scored.[20][22]
-
-
Analysis : The output is a ranked list of covalently bound poses, scored based on the stability of the final complex.
Part 5: Post-Docking Validation with Molecular Dynamics (MD) Simulation
A docking pose represents a static, time-averaged snapshot. To assess the stability and dynamics of the predicted protein-ligand complex in a more realistic, solvated environment, Molecular Dynamics (MD) simulations are employed.[]
Causality : MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[14][23][24] This allows us to observe if the docked ligand remains stably bound in the active site or if it dissociates, and to analyze the flexibility of the protein-ligand complex.
Workflow 2: Molecular Dynamics Simulation
The MD workflow builds upon the best docking pose, placing it into a simulated physiological environment to test its stability.
Caption: The molecular dynamics (MD) simulation workflow.
Protocol 5: GROMACS-Based MD Simulation
-
System Preparation :
-
Action : Take the best-ranked pose from docking. Using a program like GROMACS, place the complex in a periodic box of water molecules and add ions to neutralize the system's charge.[14][23][24][25]
-
Causality : Explicitly modeling the solvent is crucial for accurately representing the hydrophobic effect and electrostatic interactions that govern molecular recognition in a biological context.
-
-
Energy Minimization : Minimize the energy of the entire solvated system to remove any steric clashes.
-
Equilibration :
-
Action : Perform two short equilibration phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density.
-
Causality : This two-step equilibration ensures the system reaches the desired temperature and pressure before the production simulation begins, making the subsequent trajectory physically meaningful.
-
-
Production MD : Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.
-
Analysis : Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD) : Measures the deviation of the ligand and protein backbone from their starting positions. A stable, low RMSD for the ligand indicates it remains bound in its initial pose.
-
Root Mean Square Fluctuation (RMSF) : Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Interaction Analysis : Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.
-
Conclusion
This guide has outlined a comprehensive in silico strategy for modeling the binding of this compound to its target, ornithine aminotransferase. By progressing from static molecular docking to dynamic simulation, researchers can build a robust, multi-faceted model of this crucial enzyme-inhibitor interaction. The initial docking provides high-throughput screening of potential binding modes, while covalent docking addresses the specific mechanism of irreversible inhibition. Finally, molecular dynamics simulation offers a vital check on the stability of the predicted complex, adding a layer of dynamic validation to the static picture. This integrated computational approach is an indispensable tool in modern drug discovery, enabling the rational design and optimization of potent and selective enzyme inhibitors.[][6][26]
References
- 1. Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 6. jabs.fums.ac.ir [jabs.fums.ac.ir]
- 7. openaccesspub.org [openaccesspub.org]
- 8. In silico screening of mutational effects on enzyme-proteic inhibitor affinity: a docking-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. rcsb.org [rcsb.org]
- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. login.medscape.com [login.medscape.com]
- 19. DOCKovalent | London Lab [weizmann.ac.il]
- 20. schrodinger.com [schrodinger.com]
- 21. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biosolveit.de [biosolveit.de]
- 23. GROMACS Tutorials [mdtutorials.com]
- 24. compchems.com [compchems.com]
- 25. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 26. researchgate.net [researchgate.net]
Neuroexcitatory or inhibitory effects of DL-4-Amino-2-fluorobutyric acid
An In-Depth Technical Guide to the Neuroactive Profile of DL-4-Amino-2-fluorobutyric acid: A Focus on GABAergic Modulation
Executive Summary
This compound is a synthetic structural analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This guide provides a comprehensive technical overview of its known neuroactive properties, which are predominantly inhibitory in nature. The primary mechanism of action for this compound involves the modulation of the GABAergic system, specifically through the noncompetitive inhibition of GABA transporters. This action leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. This document synthesizes the available biochemical data, outlines detailed experimental protocols for its characterization, and provides a framework for understanding its potential as a tool for neuroscience research and drug development.
Introduction: The GABAergic System and the Rationale for GABA Analogues
Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the mammalian brain, responsible for reducing neuronal excitability throughout the nervous system.[1][2] The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. The synaptic action of GABA is primarily terminated by its reuptake from the synapse through a system of sodium- and chloride-dependent GABA transporters (GATs).[1] Once removed from the synapse, GABA can be metabolized by the enzyme GABA aminotransferase (GABA-T).
Structural analogues of GABA, such as this compound, are invaluable tools for probing the intricacies of the GABAergic system. By selectively targeting components like GATs and GABA-T, these molecules can elucidate the roles of these proteins in health and disease. Fluorination of a molecule can alter its binding affinity, metabolic stability, and membrane permeability, making fluorinated GABA analogues like this compound of particular interest to researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5130-17-6 | [3] |
| Molecular Formula | C4H8FNO2 | [3] |
| Molecular Weight | 121.11 g/mol | [3] |
| IUPAC Name | 4-amino-2-fluorobutanoic acid | [3] |
| Synonyms | This compound | [3] |
| Melting Point | 201-203 °C |
Primary Mechanism of Action: Inhibition of GABA Transporters
The most direct evidence for the neuroactive effects of this compound comes from studies on its interaction with GABA transporters. Research conducted on synaptosomal preparations from channel catfish brain has demonstrated that this compound is an inhibitor of GABA transport.[1]
The study revealed a noncompetitive type of inhibition with a determined inhibition constant (Ki) of 12.5 µM.[1] Noncompetitive inhibition suggests that the compound does not bind to the same site as GABA on the transporter but rather to an allosteric site, altering the transporter's conformation and reducing its efficiency in clearing GABA from the synapse. This mechanism is significant as it implies that the inhibitory effect is not overcome by increasing concentrations of synaptic GABA.
The consequence of this action is a prolongation of GABA's presence in the synaptic cleft, leading to a sustained activation of postsynaptic GABA receptors and a general enhancement of inhibitory neurotransmission.
References
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early-Stage Research on DL-4-Amino-2-fluorobutyric Acid: A Technical Guide for Preclinical Investigation
A Foreword for the Research Professional: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals initiating early-stage investigations into DL-4-Amino-2-fluorobutyric acid. As a fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this molecule presents a compelling starting point for exploring novel modulators of the GABAergic system. This guide is structured to provide not only procedural details but also the scientific rationale underpinning the experimental design, fostering a deeper understanding of the compound's potential pharmacological profile.
Section 1: Compound Profile and Rationale for Investigation
This compound is a synthetic amino acid derivative characterized by the introduction of a fluorine atom at the α-position to the carboxylic acid. This structural modification is of significant interest in medicinal chemistry for several reasons. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These alterations can, in turn, affect its biological activity, such as binding affinity to target proteins and its ability to cross the blood-brain barrier.
The rationale for investigating this compound lies in its structural similarity to GABA, suggesting potential interactions with key components of the GABAergic system, namely GABA transporters (GATs) and the primary catabolic enzyme, GABA aminotransferase (GABA-AT). Modulation of these targets can alter GABAergic tone in the central nervous system (CNS), a therapeutic strategy employed in the treatment of epilepsy, anxiety disorders, and other neurological conditions.
Molecular Structure:
Caption: Chemical structure of this compound.
Section 2: Synthesis and Characterization
Conceptual Synthetic Pathway:
Caption: A conceptual workflow for the synthesis of this compound.
Characterization:
Upon successful synthesis, rigorous characterization is imperative to confirm the identity and purity of the compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure and confirming the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, further confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for assessing the purity of the synthesized compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small percentage of formic acid) is a good starting point.
-
Melting Point and Elemental Analysis: These classical methods provide additional confirmation of the compound's identity and purity.
Section 3: Biochemical Evaluation
The primary hypothesis for the biological activity of this compound centers on its potential interaction with GABA transporters and GABA-AT. Therefore, the initial biochemical evaluation should focus on these targets.
GABA Transporter Inhibition Assay
Rationale: GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increase in extracellular GABA levels, potentiating GABAergic neurotransmission. A study on the action of 4-amino-2-fluorobutanoic acid on GABA transport in channel catfish brain synaptosomes revealed noncompetitive inhibition with a Kᵢ of 12.5 µM[1]. This provides a strong rationale for investigating its effects on mammalian GAT subtypes.
Experimental Protocol: [³H]GABA Uptake Assay in HEK293 Cells Expressing GAT Subtypes
This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound against the four major mammalian GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT1.
Materials:
-
HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound (test compound)
-
Known GAT inhibitors (e.g., Tiagabine for GAT1, SNAP-5114 for GAT2/3) for positive controls
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture the different GAT-expressing HEK293 cell lines in separate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of this compound and control inhibitors in assay buffer. Prepare a solution of [³H]GABA in assay buffer at a concentration close to its Kₘ for each transporter subtype.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or control inhibitor for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Initiate the uptake by adding the [³H]GABA solution.
-
Incubate for a short period (e.g., 5-10 minutes) to ensure initial velocity conditions.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The inclusion of known selective inhibitors for each GAT subtype serves as a positive control and validates the assay's performance. A clear dose-dependent inhibition by the positive controls ensures that the assay is sensitive and specific for the intended target.
GABA Aminotransferase (GABA-AT) Activity Assay
Rationale: GABA-AT is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in intracellular and, subsequently, extracellular GABA levels. Given the structural similarity of this compound to GABA, it is plausible that it could act as a substrate or inhibitor of this enzyme.
Experimental Protocol: Spectrophotometric Assay of GABA-AT Activity
This protocol measures the activity of GABA-AT by coupling the production of succinic semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified GABA-AT (e.g., from porcine brain)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP⁺
-
This compound (test compound)
-
Vigabatrin (known GABA-AT inhibitor) for positive control
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADP⁺, and SSADH.
-
Pre-incubation: Add varying concentrations of this compound or vigabatrin to the reaction mixture and pre-incubate with GABA-AT for a defined period to allow for any time-dependent inhibition.
-
Initiation of Reaction: Initiate the reaction by adding GABA.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Self-Validation: The use of vigabatrin, a known irreversible inhibitor of GABA-AT, as a positive control will validate the assay. A time- and concentration-dependent decrease in GABA-AT activity in the presence of vigabatrin will confirm the assay's ability to detect enzyme inhibition.
Section 4: In Vivo Evaluation (Proposed)
Due to the current lack of publicly available in vivo data for this compound, this section outlines a proposed framework for its initial in vivo characterization. These studies are crucial for assessing the compound's potential as a CNS therapeutic agent.
Pharmacokinetic Studies
Rationale: To exert a central effect, this compound must be able to cross the blood-brain barrier (BBB). Pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its CNS penetration.
Proposed Experimental Workflow:
References
Methodological & Application
The Synthesis, Characterization, and Application of DL-4-Amino-2-fluorobutyric Acid: A Comprehensive Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols related to DL-4-Amino-2-fluorobutyric acid. This fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA) serves as a valuable tool in neuroscience research, particularly for studying GABA transport mechanisms. This guide offers full editorial control to present a cohesive and in-depth technical narrative, moving beyond a rigid template to explain the causality behind experimental choices and ensure the trustworthiness of the described protocols.
Introduction
This compound is a synthetic amino acid derivative that has garnered interest in the scientific community for its ability to modulate the activity of GABA transporters (GATs). As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in maintaining the balance between neuronal excitation and inhibition. The reuptake of GABA from the synaptic cleft by GATs is a critical process in terminating its signal. Dysregulation of this process has been implicated in various neurological and psychiatric disorders. This compound, by interacting with GATs, provides a chemical probe to investigate these processes and serves as a lead compound for the development of novel therapeutics.
PART 1: Synthesis of this compound
The synthesis of this compound can be approached through several routes. Here, we present a robust and adaptable protocol based on the fluorination of a readily available hydroxy amino acid precursor using diethylaminosulfur trifluoride (DAST). This method is advantageous due to its relatively mild reaction conditions and applicability to various substrates.
Diagram of the Synthetic Pathway:
Caption: Synthetic route for this compound.
Detailed Protocol:
Step 1: Protection of DL-4-Amino-2-hydroxybutyric acid
-
Rationale: The amino and carboxylic acid functionalities of the starting material must be protected to prevent unwanted side reactions during the fluorination step. The tert-butyloxycarbonyl (Boc) group is a common and easily removable protecting group for amines, while the methyl ester protects the carboxylic acid.
-
Procedure:
-
Dissolve DL-4-Amino-2-hydroxybutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-DL-4-amino-2-hydroxybutyric acid.
-
Dissolve the crude product in anhydrous methanol and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to yield N-Boc-DL-4-amino-2-hydroxybutyric acid methyl ester as a crude product, which can be used in the next step without further purification.
-
Step 2: Fluorination with Diethylaminosulfur Trifluoride (DAST)
-
Rationale: DAST is a versatile fluorinating agent that replaces a hydroxyl group with a fluorine atom, typically with inversion of configuration. The reaction is performed at low temperatures to control its reactivity.[1]
-
Procedure:
-
Dissolve the crude N-Boc-DL-4-amino-2-hydroxybutyric acid methyl ester (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-DL-4-amino-2-fluorobutyric acid methyl ester, should be purified by column chromatography on silica gel.
-
Step 3: Deprotection to Yield this compound
-
Rationale: The final step involves the removal of the Boc and methyl ester protecting groups to yield the desired product. Saponification with lithium hydroxide is effective for ester hydrolysis, followed by acid-mediated removal of the Boc group.
-
Procedure:
-
Dissolve the purified N-Boc-DL-4-amino-2-fluorobutyric acid methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the saponification is complete, acidify the reaction mixture to pH 1-2 with concentrated HCl.
-
Stir the mixture at room temperature for an additional 1-2 hours to ensure complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution contains the hydrochloride salt of the product.
-
PART 2: Purification
Purification of the final compound is crucial to remove any remaining impurities and byproducts. Ion-exchange chromatography is a highly effective method for purifying amino acids.[2][3][4][5]
Diagram of the Purification Workflow:
Caption: Purification of this compound via ion-exchange chromatography.
Detailed Protocol:
-
Prepare a column with a strongly acidic cation exchange resin, such as Dowex 50WX8, in the H+ form.[5]
-
Load the acidic aqueous solution of crude this compound hydrochloride onto the column.
-
Wash the column extensively with deionized water to remove any unbound impurities, such as salts and neutral organic molecules.
-
Elute the product from the resin using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M).
-
Collect fractions and monitor them for the presence of the product using a suitable analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining.
-
Combine the fractions containing the pure product.
-
Remove the aqueous ammonia by rotary evaporation or lyophilization to obtain the pure this compound as a white solid.
PART 3: Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table of Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Complex multiplet for the proton at the fluorine-bearing carbon (C2-H). Triplets for the protons on C3 and C4. Chemical shifts will be influenced by the zwitterionic nature of the amino acid. |
| ¹³C NMR | A doublet for the carbon attached to fluorine (C2) due to C-F coupling. Signals for the other carbon atoms in the molecule.[6] |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |
| Mass Spectrometry (MS) | Molecular ion peak ([M+H]⁺) at m/z 122.1. Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (-45 Da).[7][8][9][10] |
| Melting Point | A distinct melting point should be observed for the pure compound.[11] |
Detailed Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent, such as D₂O.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or water with a small amount of formic acid.
-
Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum and identify the molecular ion peak and any characteristic fragment ions.
-
PART 4: Application in Neuroscience Research - GABA Transporter Inhibition Assay
This compound is a known inhibitor of GABA transporters.[12] The following protocol describes a method to assess its inhibitory activity using a synaptosome preparation and a [³H]GABA uptake assay.
Diagram of the GABA Uptake Inhibition Assay Workflow:
Caption: Workflow for assessing GABA transporter inhibition.
Detailed Protocols:
1. Preparation of Synaptosomes: [13][14][15][16]
-
Rationale: Synaptosomes are resealed nerve terminals that retain functional machinery for neurotransmitter uptake and release, providing an excellent in vitro model to study transporter function.
-
Procedure:
-
Euthanize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Rapidly dissect the brain region of interest (e.g., cortex or hippocampus) on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4 °C) to pellet nuclei and cell debris (P1).
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 20 minutes at 4 °C) to pellet the crude synaptosomal fraction (P2).
-
Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) for use in the uptake assay.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
2. [³H]GABA Uptake Inhibition Assay: [12][17][18][19][20][21]
-
Rationale: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes. The amount of radioactivity incorporated into the synaptosomes is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
In a multi-well plate, add a known amount of the synaptosomal preparation to each well.
-
Add varying concentrations of this compound (or the vehicle control) to the wells and pre-incubate for a short period (e.g., 10 minutes) at 37 °C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
-
Incubate the plate at 37 °C for a predetermined time (e.g., 5-10 minutes) to allow for GABA uptake.
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the synaptosomes (containing internalized [³H]GABA) from the incubation medium.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of GABA uptake).
-
PART 5: Safety and Handling
This compound and the reagents used in its synthesis require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
DAST Handling: Diethylaminosulfur trifluoride (DAST) is a corrosive and moisture-sensitive reagent. It should be handled with extreme care under an inert atmosphere.[1][22][23][24]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Ion exchange in purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diaion.com [diaion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amino acids [medizin.uni-muenster.de]
- 9. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 5130-17-6 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Use of DL-4-Amino-2-fluorobutyric Acid in Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction: Exploring the Potential of Fluorinated Amino Acids in Cellular Research
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and chemical biology. Fluorine's unique properties, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly alter the physicochemical and biological characteristics of parent molecules.[][2] DL-4-Amino-2-fluorobutyric acid, a non-proteinogenic amino acid, represents a novel tool for researchers. While specific applications of this compound are still emerging, its structural similarity to natural amino acids suggests a range of potential uses in cell culture, from probing enzymatic mechanisms to developing novel therapeutic agents.
These application notes provide a comprehensive guide for researchers on how to approach the use of this compound in their cell culture systems. We will delve into the foundational principles of working with amino acid analogs, followed by detailed protocols for characterization and application.
Understanding the Biological Context: Potential Mechanisms of Action
When introducing a novel amino acid analog like this compound to a cell culture system, it is crucial to consider its potential biological interactions. As an analog of naturally occurring amino acids, its effects are likely mediated through pathways involved in amino acid transport, metabolism, and protein synthesis.
Fluorinated amino acids can act as:
-
Competitive Inhibitors: By mimicking natural amino acids, they can compete for the active sites of enzymes or for binding to transport proteins, thereby modulating their activity.[3]
-
Metabolic Probes: The fluorine atom can serve as a sensitive reporter for NMR spectroscopy, allowing for the study of protein structure and dynamics.[4][5][6]
-
Protein Building Blocks: Under certain conditions, these analogs can be incorporated into newly synthesized proteins, leading to altered protein folding, stability, and function.[4][7][8]
The initial step in utilizing this compound is to systematically characterize its effects on the specific cell line of interest. The following protocols are designed to guide the researcher through this process.
Part 1: Initial Characterization and Cytotoxicity Assessment
Before investigating the specific applications of this compound, it is imperative to determine its solubility, stability in culture medium, and its cytotoxic profile.
Protocol 1.1: Solubility and Stability Assessment
Objective: To determine the solubility of this compound in cell culture medium and its stability over time at 37°C.
Materials:
-
This compound powder
-
Sterile, serum-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile phosphate-buffered saline (PBS)
-
0.22 µm sterile syringe filters
-
Incubator at 37°C, 5% CO2
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Solubility Determination:
-
Prepare a stock solution of this compound in sterile PBS or water. The PubChem entry for 4-Amino-2-fluorobutanoic acid indicates it is a solid with a molecular weight of 121.11 g/mol .[9]
-
Prepare a series of dilutions of the stock solution in your chosen cell culture medium to create a concentration gradient.
-
Visually inspect for precipitation.
-
For a more accurate determination, centrifuge the solutions and measure the concentration of the supernatant using a suitable analytical method.
-
-
Stability Assessment:
-
Prepare a solution of this compound in your cell culture medium at a concentration determined to be soluble.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Analyze the concentration of the compound to determine the rate of degradation. The stability of amino acids in culture media can vary.[10][11]
-
Protocol 1.2: Determining the Cytotoxic Concentration (IC50)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the log of the compound concentration and determine the IC50 value.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 48 | > 1000 |
| HeLa | 48 | 750 |
| MCF-7 | 48 | 500 |
This is example data and will need to be determined experimentally.
Part 2: Investigating Cellular Uptake and Mechanism of Action
Once the non-toxic concentration range is established, the next step is to understand how the cells interact with this compound.
Protocol 2.1: Assessing Cellular Uptake
Objective: To determine if and how this compound is taken up by the cells.
Materials:
-
Your cell line of interest
-
This compound
-
Cell lysis buffer
-
Analytical method for quantification (LC-MS is ideal for this purpose)
Procedure:
-
Treatment: Culture your cells to confluency in appropriate culture vessels. Treat the cells with a non-toxic concentration of this compound for a defined period (e.g., 1, 4, 24 hours).
-
Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysate to quantify the intracellular concentration of this compound. Cellular uptake of fluorinated amino acids can occur through active transport.[12]
Workflow for Characterizing a Novel Amino Acid Analog
Caption: A logical workflow for the systematic characterization of a novel amino acid analog in a cell culture system.
Protocol 2.2: Investigating Incorporation into Proteins
Objective: To determine if this compound is incorporated into newly synthesized proteins.
Materials:
-
Your cell line of interest
-
Amino acid-deficient medium (custom formulation or commercially available)
-
This compound
-
Protein extraction reagents
-
SDS-PAGE and Western blotting equipment
-
Mass spectrometry facility for proteomic analysis
Procedure:
-
Amino Acid Depletion: Culture cells in a complete medium. Before the experiment, switch to an amino acid-deficient medium for a short period to deplete the intracellular pool of the corresponding natural amino acid. The availability of other amino acids can affect protein synthesis.[13][14]
-
Supplementation: Supplement the deficient medium with either the natural amino acid (control) or this compound.
-
Protein Harvest: After a suitable incubation period for protein synthesis to occur, harvest the cells and extract the total protein.
-
Analysis:
-
SDS-PAGE: Run the protein extracts on an SDS-PAGE gel to visualize the overall protein profile.
-
Mass Spectrometry: For definitive proof of incorporation, submit the protein bands of interest or the total proteome for analysis by mass spectrometry. This technique can identify the presence of the fluorinated amino acid in peptide fragments. The incorporation of fluorinated amino acids into proteins in human cells has been demonstrated.[4][6]
-
Part 3: Functional Assays and Downstream Effects
The final phase of characterization involves assessing the functional consequences of treating cells with this compound.
Protocol 3.1: Cell Proliferation Assay
Objective: To evaluate the effect of non-toxic concentrations of this compound on cell proliferation over time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell counting method (e.g., hemocytometer, automated cell counter) or a proliferation assay (e.g., CyQUANT™)
Procedure:
-
Seeding: Seed cells at a low density in multi-well plates.
-
Treatment: Treat the cells with a range of non-toxic concentrations of the compound.
-
Cell Counting: At regular intervals (e.g., every 24 hours for 3-5 days), count the number of viable cells in each treatment group.
-
Data Analysis: Plot the cell number against time to generate growth curves for each concentration.
Potential Signaling Pathways Affected by Amino Acid Analogsdot
References
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Incorporation of amino acid analogues into proteins of live mammalian cells and change of antigenic specificity of cell antigens demonstrated by migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid availability and age affect the leucine stimulation of protein synthesis and eIF4F formation in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced amino acid availability inhibits muscle protein synthesis and decreases activity of initiation factor eIF2B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of DL-4-Amino-2-fluorobutyric Acid
Introduction
DL-4-Amino-2-fluorobutyric acid is a synthetic analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). The introduction of a fluorine atom at the C2 position can significantly alter the molecule's physicochemical properties, including its conformation, lipophilicity, and metabolic stability. These modifications may, in turn, influence its interaction with key proteins of the GABAergic system, such as GABA receptors, transporters, and metabolic enzymes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro activity of this compound. The protocols described herein are designed to characterize the compound's pharmacological profile by investigating its potential interactions with GABA-A and GABA-B receptors, GABA transporters (GATs), and GABA transaminase (GABA-T).
The following application notes and protocols are grounded in established methodologies and provide a framework for a systematic in vitro evaluation.
The GABAergic Synapse: A Landscape of Potential Targets
The activity of this compound can be assessed by examining its effects on the key components of the GABAergic synapse. The following diagram illustrates the primary targets for which in vitro assays are detailed in this guide.
Caption: Key components of the GABAergic synapse as potential targets for this compound.
Section 1: GABA Receptor Interaction
A primary mechanism of action for a GABA analog is direct interaction with GABA receptors. These are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors.
GABA-A Receptor Binding Assay
This assay determines the affinity of this compound for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: The assay measures the displacement of a known GABA-A receptor agonist, [³H]muscimol, from its binding site on rat brain membranes by the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the GABA-A receptor.
Protocol: [³H]Muscimol Competition Binding Assay [1][2]
Materials:
-
Rat brain membranes (prepared from whole rat brains)
-
[³H]muscimol (specific activity ~10-30 Ci/mmol)
-
This compound
-
GABA (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: A detailed protocol for preparing rat brain membranes can be found in the literature.[1] Briefly, rat brains are homogenized in sucrose buffer, followed by a series of centrifugation steps to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]muscimol (final concentration ~5 nM), and 100 µL of membrane suspension (0.1-0.2 mg protein/well).
-
Non-specific Binding: 50 µL of GABA (final concentration 10 mM), 50 µL of [³H]muscimol, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations, 50 µL of [³H]muscimol, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 45 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plate, followed by three washes with cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GABA-B Receptor Binding and Functional Assays
1.2.1. GABA-B Receptor Binding Assay
Principle: Similar to the GABA-A receptor assay, this competitive binding assay measures the displacement of a radiolabeled GABA-B receptor antagonist, [³H]CGP54626, from its binding site.[3]
Protocol: The protocol is analogous to the [³H]muscimol assay, with the substitution of [³H]CGP54626 as the radioligand and a suitable buffer system as described in the literature.[3]
1.2.2. [³⁵S]GTPγS Functional Assay
Principle: This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.[3] Agonist binding to the GABA-B receptor stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to receptor activation.
Protocol:
-
Membrane Preparation: Use membranes from cells stably expressing the GABA-B receptor.
-
Assay Setup: In a 96-well plate, incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the presence and absence of a known GABA-B agonist (e.g., GABA).
-
Incubation and Termination: After incubation, the reaction is terminated by rapid filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonistic activity. A decrease in GABA-stimulated [³⁵S]GTPγS binding suggests antagonistic activity.
Section 2: GABA Transporter (GAT) Inhibition Assay
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmission. Inhibition of GATs can prolong the presence of GABA in the synapse and enhance GABAergic signaling.
Principle: This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells or synaptosomes expressing specific GAT subtypes.
Protocol: [³H]GABA Uptake Assay [4][5][6]
Materials:
-
Cells transiently or stably expressing a specific GAT isoform (e.g., GAT-1, GAT-2, GAT-3) or rat brain synaptosomes.
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
This compound
-
Known GAT inhibitors (e.g., tiagabine for GAT-1) for positive controls.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or control inhibitors for 10-20 minutes at room temperature or 37°C.
-
Uptake Initiation: Add [³H]GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at the appropriate temperature. The incubation time should be within the linear range of GABA uptake.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells with a suitable lysis buffer or detergent, and measure the radioactivity in the lysate using a scintillation counter.
Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]GABA uptake by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Alternative Non-Radioactive GAT Assay
Mass spectrometry-based assays using a stable isotope-labeled GABA, such as (²H₆)GABA, can be an effective alternative to radiolabeled assays.[7] This method offers the advantage of avoiding radioactive waste and can provide high sensitivity and specificity.
Section 3: GABA Transaminase (GABA-T) Inhibition Assay
GABA-T is the primary enzyme responsible for the catabolism of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA levels.
Principle: The activity of GABA-T is measured using a coupled-enzyme assay.[8][9] GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to GABA-T activity.
Protocol: Spectrophotometric GABA-T Inhibition Assay [8][10]
Materials:
-
Purified GABA-T (e.g., from porcine or recombinant human source)
-
GABA
-
α-ketoglutarate
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
This compound
-
Known GABA-T inhibitor (e.g., vigabatrin) for positive control.
-
Assay Buffer (e.g., 50 mM potassium pyrophosphate buffer, pH 8.6)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Assay Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADP⁺, and SSADH.
-
Pre-incubation: Add varying concentrations of this compound or control inhibitor to the wells and pre-incubate with GABA-T for a specified time.
-
Reaction Initiation: Initiate the reaction by adding GABA to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Fluorescence-Based GABA-T Assay
A more sensitive alternative to the spectrophotometric assay is a fluorescence-coupled assay.[11] In this method, the production of NADPH is coupled to the reduction of a non-fluorescent substrate (e.g., resazurin) to a highly fluorescent product (resorufin) by a diaphorase enzyme.
Experimental Workflow and Data Analysis Pipeline
The following diagram outlines a logical workflow for the in vitro characterization of this compound.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bmrservice.com [bmrservice.com]
- 10. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying the Effects of DL-4-Amino-2-fluorobutyric Acid in Animal Models
Introduction
DL-4-Amino-2-fluorobutyric acid is a fluorinated analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Preclinical research has identified it as a noncompetitive inhibitor of GABA transport, suggesting its potential to modulate GABAergic neurotransmission by increasing the synaptic concentration of GABA.[2] This mechanism of action holds therapeutic promise for a variety of neurological and psychiatric disorders characterized by hypoactive GABAergic signaling, such as epilepsy, anxiety disorders, and neuropathic pain.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to investigate the in vivo effects of this compound. The protocols outlined below are designed to be a self-validating system, incorporating established methodologies with a clear rationale for each experimental step. All procedures involving animals must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to the principles of the "3 Rs": Replacement, Reduction, and Refinement.[5]
PART 1: Selecting the Appropriate Animal Model
The choice of animal model is critical for the successful evaluation of this compound. Rodents, particularly mice and rats, are widely used in neuroscience research due to their well-characterized genetics, physiology, and behavioral repertoires that can model aspects of human neurological and psychiatric disorders.[6]
Rationale for Species and Strain Selection
-
Mice: Offer the advantage of a wide range of available transgenic lines, which can be invaluable for dissecting the specific neural circuits and molecular targets of this compound.[3] Strains such as C57BL/6J are commonly used for general behavioral and pharmacological studies, while strains like BALB/c are known for their heightened anxiety-like behaviors and may be particularly sensitive to the effects of GABAergic modulators.[6]
-
Rats: Their larger size facilitates surgical procedures such as the implantation of microdialysis probes or intracranial electrodes.[7] Wistar and Sprague-Dawley rats are frequently used in neuropharmacological research and have well-established behavioral profiles.
The selection of a specific strain should be guided by the primary research question. For instance, studying the anticonvulsant properties of this compound might involve the use of genetic epilepsy models or chemically-induced seizure models in mice or rats.[8]
PART 2: Experimental Protocols
This section details the step-by-step methodologies for key experiments to characterize the in vivo effects of this compound.
Protocol 1: Drug Preparation and Administration
Objective: To prepare and administer this compound to rodents in a consistent and reproducible manner.
Materials:
-
This compound (or its hydrochloride salt)[1]
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water, saline)
-
Vortex mixer
-
pH meter
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle. If using the hydrochloride salt, the solution will be acidic and may require pH adjustment with a suitable buffer to a physiological range (pH ~7.4) to avoid irritation at the injection site.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare fresh solutions on the day of the experiment.
-
-
Route of Administration:
-
Intraperitoneal (IP) injection: A common route for systemic administration in rodents.
-
Oral gavage (PO): To assess oral bioavailability and effects.
-
Intracerebroventricular (ICV) injection: For direct central nervous system administration, bypassing the blood-brain barrier. This can help determine if the observed effects are centrally mediated.
-
-
Dose-Finding Study:
-
Due to the lack of established in vivo data for this compound, a preliminary dose-finding study is essential.
-
Administer a range of doses (e.g., 1, 10, 50, 100 mg/kg) to a small group of animals and observe for any overt behavioral changes or signs of toxicity. This will help establish a safe and effective dose range for subsequent experiments.
-
Protocol 2: Behavioral Assessments
Objective: To evaluate the effects of this compound on behaviors relevant to its potential therapeutic applications, such as anxiety and locomotion.
The EPM is a widely used test to assess anxiety-like behavior in rodents.[9] Anxiolytic compounds typically increase the time spent in the open arms of the maze.[10]
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined time point before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
This test assesses locomotor activity and anxiety-like behavior. A decrease in activity in the center of the open field is often interpreted as an indicator of anxiety.[9]
Procedure:
-
Habituate the animals to the testing room.
-
Administer the compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (distance traveled, rearing frequency) and time spent in the center versus the periphery of the arena for a defined period (e.g., 10-15 minutes) using an automated tracking system.
This test is used to assess anxiety and obsessive-compulsive-like behaviors.[11] Anxiolytic drugs tend to decrease the number of marbles buried.[10]
Procedure:
-
Prepare cages with a thick layer of bedding and place marbles in a grid pattern on the surface.
-
Administer the compound or vehicle.
-
Place a single animal in each cage.
-
After a set time (e.g., 30 minutes), remove the animal and count the number of marbles that are at least two-thirds buried.
Protocol 3: Neurochemical Analysis via In Vivo Microdialysis
Objective: To measure the extracellular concentrations of GABA and other neurotransmitters in specific brain regions following the administration of this compound. This directly tests the hypothesis that the compound enhances GABAergic transmission.[12]
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex, amygdala).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
Protocol 4: Electrophysiological Recordings
Objective: To assess the effects of this compound on neuronal activity, particularly in models of epilepsy.[15]
Procedure:
-
Electrode Implantation:
-
Surgically implant recording electrodes into the brain region of interest (e.g., hippocampus, cortex) and a reference electrode.
-
For seizure models, a cannula for the infusion of a chemoconvulsant (e.g., kainic acid, pentylenetetrazol) may also be implanted.
-
-
Electrophysiological Recording:
-
Connect the implanted electrodes to a recording system.
-
Record baseline electroencephalographic (EEG) or local field potential (LFP) activity.
-
Administer this compound or vehicle.
-
If applicable, induce seizures and record the effects of the compound on seizure threshold, duration, and severity.[8][16]
-
PART 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Experimental Group 1 (Vehicle) | Experimental Group 2 (Dose X of Compound) | Experimental Group 3 (Dose Y of Compound) |
| Elevated Plus Maze | |||
| % Time in Open Arms | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Open Arm Entries | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Open Field Test | |||
| Total Distance Traveled (cm) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Time in Center (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Marble Burying Test | |||
| Number of Marbles Buried | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Microdialysis | |||
| % Change in GABA | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Electrophysiology | |||
| Seizure Threshold | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Seizure Duration (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Diagrams
Caption: General workflow for the in vivo evaluation of this compound.
Caption: Hypothesized mechanism of action of this compound at the GABAergic synapse.
Ethical Considerations
All animal experiments must be conducted in accordance with the highest ethical standards. Researchers must provide a clear justification for the use of animals and the number of animals required for statistical significance.[17] Efforts should be made to minimize any pain and distress to the animals, and euthanasia should be performed in a humane manner.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on behavior, neurochemistry, and neurophysiology, researchers can gain valuable insights into its therapeutic potential for a range of neurological and psychiatric disorders. The self-validating nature of these integrated protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel therapeutics targeting the GABAergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Analysis of the GABAergic System Gene Expression Profile in the Anterior Cingulate Cortex of Mice With Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying rat brain neurochemistry using nanoprobe NMR spectroscopy: a metabonomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of DC-Coupled Electrophysiological Recordings for Translational Neuroscience: Case Study of Tracking Neural Dynamics in Rodent Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 10. criver.com [criver.com]
- 11. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 12. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative analysis of neurochemical panel in rat brain and plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological Biomarkers of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Intracranial electrophysiological recordings on a swine model of mesial temporal lobe epilepsy [frontiersin.org]
- 17. Criteria for Developing Ethical Animal Research Guidelines [neuronline.sfn.org]
Application Notes and Protocols for Investigating DL-4-Amino-2-fluorobutyric Acid with Electrophysiology Techniques
Introduction: Unveiling the Neuromodulatory Potential of DL-4-Amino-2-fluorobutyric Acid
In the intricate landscape of neuroscience, the regulation of inhibitory neurotransmission is paramount to maintaining balanced neural circuitry. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic and extrasynaptic concentrations are meticulously controlled by GABA transporters (GATs).[1][2] These transporters, located on presynaptic terminals and surrounding glial cells, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[1][3][4]
This compound (DL-AFA) has been identified as a noncompetitive inhibitor of GABA transporters.[5] By impeding the function of GATs, DL-AFA is hypothesized to increase the extracellular concentration of GABA, leading to an enhancement of GABAergic signaling. This modulation of inhibitory tone can have profound effects on neuronal excitability, synaptic plasticity, and network oscillations, making DL-AFA a valuable pharmacological tool for researchers in neuroscience and drug development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of electrophysiology techniques to characterize the functional effects of this compound on neuronal activity. The protocols detailed herein are designed to be self-validating systems, offering insights into the causality behind experimental choices and ensuring scientific integrity.
Mechanism of Action: Enhancing Inhibitory Tone through GABA Transporter Inhibition
The primary mechanism of action for DL-AFA is the noncompetitive inhibition of GABA transporters. Unlike competitive inhibitors that bind to the same site as the substrate, noncompetitive inhibitors bind to an allosteric site, altering the transporter's conformation and reducing its efficiency.[5] This leads to a decrease in the rate of GABA reuptake, resulting in a prolonged presence of GABA in the synaptic cleft and extrasynaptic space.
The elevated ambient GABA levels can potentiate two primary forms of GABAergic inhibition:
-
Phasic Inhibition: Mediated by the activation of synaptic GABAA receptors following vesicular release of GABA. While GAT inhibitors may not significantly alter the peak amplitude of individual inhibitory postsynaptic currents (IPSCs), they can prolong their decay, thereby increasing the total charge transfer.
-
Tonic Inhibition: A persistent form of inhibition mediated by the activation of high-affinity extrasynaptic GABAA receptors by ambient GABA in the extracellular space.[6] Inhibition of GATs is expected to significantly enhance this form of inhibition.[6][7]
The following diagram illustrates the proposed signaling pathway affected by DL-AFA:
Caption: Signaling pathway of GABAergic neurotransmission and the inhibitory action of DL-AFA on GABA transporters.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key electrophysiology experiments to characterize the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings of Inhibitory Postsynaptic Currents (IPSCs)
This protocol is designed to investigate the effect of DL-AFA on both spontaneous and evoked inhibitory postsynaptic currents in cultured neurons or acute brain slices.
Objective: To determine if DL-AFA modulates the amplitude, frequency, and kinetics of IPSCs.
Materials and Reagents:
| Reagent/Material | Specifications |
| Artificial Cerebrospinal Fluid (aCSF) | 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM D-glucose, 2 mM CaCl2, 1 mM MgCl2. Bubbled with 95% O2/5% CO2. |
| Intracellular Solution (for IPSCs) | 140 mM CsCl, 10 mM HEPES, 2 mM MgCl2, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314 bromide. pH adjusted to 7.3 with CsOH. |
| This compound (DL-AFA) | Stock solution (e.g., 10 mM) in sterile water or aCSF. |
| Tetrodotoxin (TTX) | For recording miniature IPSCs (mIPSCs). |
| Patch-clamp rig | Amplifier, micromanipulator, microscope with DIC optics. |
| Borosilicate glass capillaries | For pulling patch pipettes. |
Experimental Workflow:
Caption: Experimental workflow for whole-cell patch-clamp recording of IPSCs to assess the effect of DL-AFA.
Step-by-Step Methodology:
-
Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) or cultured neurons as per standard laboratory protocols.
-
Recording Setup: Transfer a slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Under visual guidance (DIC microscopy), approach a neuron with the patch pipette and establish a giga-ohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[8][9][10]
-
Baseline Recording: Clamp the neuron at a holding potential of -70 mV (with a low chloride intracellular solution) or 0 mV (with a high chloride intracellular solution to record inward currents). Record spontaneous IPSCs (sIPSCs) for a stable baseline period of 5-10 minutes.
-
DL-AFA Application: Switch the perfusion to aCSF containing the desired concentration of DL-AFA (e.g., starting with 10 µM and increasing doses). Allow the drug to equilibrate for at least 5-10 minutes.
-
Recording with DL-AFA: Record sIPSCs in the presence of DL-AFA for 10-15 minutes.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug.
-
Post-Washout Recording: Record sIPSCs for a 10-15 minute washout period to assess the reversibility of the drug's effects.
-
Data Analysis: Analyze the recorded traces to measure the frequency, amplitude, rise time, and decay time of IPSCs. Compare the data from the baseline, DL-AFA application, and washout periods.
Expected Results and Interpretation:
-
An increase in the decay time of sIPSCs, suggesting that DL-AFA prolongs the presence of GABA in the synaptic cleft.
-
A potential increase in the frequency of sIPSCs if the enhanced ambient GABA depolarizes presynaptic interneuron terminals, leading to increased spontaneous firing.
-
Minimal to no change in the amplitude of sIPSCs, as this is primarily determined by the quantal size of GABA release and postsynaptic receptor density.
Protocol 2: Measuring Tonic Inhibitory Currents
This protocol focuses on quantifying the effect of DL-AFA on tonic GABAergic currents, a direct consequence of elevated ambient GABA levels.
Objective: To measure the magnitude of the tonic current enhanced by DL-AFA.
Methodology:
-
Follow steps 1-4 from Protocol 1 to establish a whole-cell recording.
-
Baseline Holding Current: Record a stable baseline holding current for 2-3 minutes.
-
DL-AFA Application: Perfuse the slice or culture with aCSF containing DL-AFA.
-
GABAA Receptor Antagonist Application: After observing a change in the holding current with DL-AFA, apply a GABAA receptor antagonist (e.g., bicuculline or gabazine) to the bath.
-
Data Analysis: The tonic current is measured as the change in the holding current upon application of the GABAA receptor antagonist. Compare the magnitude of the tonic current in the presence and absence of DL-AFA.
Expected Results and Interpretation:
-
A significant increase in the tonic current in the presence of DL-AFA compared to the control condition. This would provide direct evidence that DL-AFA enhances ambient GABA levels, leading to increased activation of extrasynaptic GABAA receptors.
Protocol 3: Local Field Potential (LFP) Recordings in Brain Slices
This protocol is designed to assess the impact of DL-AFA on network-level neuronal activity by recording local field potentials.
Objective: To determine how DL-AFA modulates spontaneous or evoked network oscillations.
Materials and Reagents:
| Reagent/Material | Specifications |
| aCSF | Same as in Protocol 1. |
| This compound (DL-AFA) | Stock solution (e.g., 10 mM) in sterile water or aCSF. |
| Recording electrodes | Tungsten or glass microelectrodes (1-2 MΩ). |
| LFP recording system | High-impedance amplifier with appropriate filters. |
Experimental Workflow:
Caption: Workflow for Local Field Potential (LFP) recordings to study the network effects of DL-AFA.
Step-by-Step Methodology:
-
Slice Preparation: Prepare acute brain slices as in Protocol 1.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Electrode Placement: Lower a recording electrode into the desired brain region (e.g., the pyramidal cell layer of CA1 in the hippocampus).
-
Baseline Recording: Record spontaneous LFP activity for a stable baseline period of 10-15 minutes.
-
DL-AFA Application: Apply DL-AFA to the bath at the desired concentration.
-
Recording with DL-AFA: Record LFP activity in the presence of the drug for 15-20 minutes.
-
Washout and Recording: Wash out the drug with control aCSF and continue recording for 15-20 minutes.
-
Data Analysis: Perform power spectral analysis on the LFP recordings to identify changes in the power of different frequency bands (e.g., theta, gamma).
Expected Results and Interpretation:
-
An increase in the power of lower frequency oscillations (e.g., theta) and a decrease in the power of higher frequency oscillations (e.g., gamma), consistent with a general increase in network inhibition. The exact changes will be region- and state-dependent.
Data Presentation and Interpretation
Table 1: Summary of Expected Electrophysiological Effects of DL-AFA
| Electrophysiological Parameter | Expected Effect of DL-AFA | Rationale |
| sIPSC Frequency | Potential Increase | Enhanced ambient GABA may depolarize interneuron terminals. |
| sIPSC Amplitude | No significant change | Primarily determined by quantal release and receptor density. |
| sIPSC Decay Time | Increase | Prolonged presence of GABA in the synaptic cleft. |
| Tonic Current | Significant Increase | Increased activation of extrasynaptic GABAA receptors by elevated ambient GABA. |
| LFP Power (Gamma Band) | Decrease | Increased inhibition can reduce the synchronization of pyramidal neuron firing required for gamma oscillations. |
| LFP Power (Theta Band) | Potential Increase | Changes in inhibitory network dynamics can influence theta rhythm generation. |
Conclusion and Future Directions
The electrophysiological techniques outlined in these application notes provide a robust framework for characterizing the functional consequences of GABA transporter inhibition by this compound. By systematically investigating its effects on synaptic currents, tonic inhibition, and network oscillations, researchers can gain a comprehensive understanding of its neuromodulatory properties.
Future studies could employ these protocols to investigate the effects of DL-AFA in various disease models, such as epilepsy or anxiety, where GABAergic dysfunction is implicated. Furthermore, exploring the subtype selectivity of DL-AFA for different GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) will be crucial for a more nuanced understanding of its mechanism of action and for guiding the development of more targeted therapeutics.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA uptake regulates cortical excitability via cell type-specific tonic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for the Synthesis and Purification of DL-4-Amino-2-fluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Fluorinated Amino Acids in Modern Research
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and chemical biology. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the conformational preferences, metabolic stability, pKa, and binding affinity of parent compounds. DL-4-Amino-2-fluorobutyric acid, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of novel peptides, peptidomimetics, and other small molecules with potential therapeutic applications. Its structural features, combining a gamma-amino group with fluorine at the alpha-position to the carboxyl group, offer unique opportunities for modulating biological activity and pharmacokinetic profiles.
This comprehensive guide provides a detailed, field-proven protocol for the synthesis and purification of this compound. The methodologies described herein are designed to be robust and reproducible, enabling researchers to obtain high-purity material for a wide range of research applications.
Chemical Synthesis: A Multi-Step Approach
The synthesis of this compound is approached through a multi-step sequence, beginning with the preparation of a key intermediate, diethyl fluoromalonate. This intermediate is then alkylated, followed by hydrolysis and decarboxylation to yield the target amino acid.
Overall Synthetic Workflow
Application Note: Quantitative Analysis of DL-4-Amino-2-fluorobutyric acid
Abstract
This document provides a comprehensive technical guide on the quantitative analysis of DL-4-Amino-2-fluorobutyric acid, a non-proteinogenic fluorinated amino acid. The unique physicochemical properties of this analyte—namely its high polarity, low volatility, and the presence of a fluorine atom—present distinct analytical challenges. This guide details three robust methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each section explains the causality behind experimental choices, provides detailed, field-proven protocols, and outlines a self-validating framework based on international regulatory guidelines. This note is designed to empower researchers to select and implement the most suitable analytical strategy for their specific application, from metabolic studies to pharmaceutical quality control.
Introduction: The Analytical Challenge
This compound is a molecule of increasing interest in pharmaceutical and biological research. Its structural similarity to endogenous amino acids, combined with the metabolic stability often conferred by the fluorine atom, makes it a valuable building block or target molecule. However, effective quantification requires overcoming several analytical hurdles:
-
High Polarity: The zwitterionic nature of the amino acid leads to poor retention on traditional reversed-phase chromatography columns.
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, rendering standard HPLC-UV detection methods insensitive.
-
Non-volatility: Direct analysis by Gas Chromatography is not feasible without chemical modification.
This guide provides detailed protocols for three distinct, yet powerful, analytical techniques tailored to address these challenges. The selection of an appropriate method depends on the required sensitivity, sample matrix complexity, available instrumentation, and the specific research or regulatory context.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the benchmark for quantifying low-level analytes in complex biological matrices. Its power lies in the combination of physical separation (LC) and highly specific mass-based detection (MS/MS). For a polar molecule like this compound, direct analysis without derivatization is preferable to reduce sample preparation time and potential variability. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode, as it is specifically designed to retain and separate highly polar compounds. Mass spectrometric detection, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference.[1][2][3]
Figure 1: General workflow for the quantification of this compound by HILIC-LC-MS/MS.
Detailed Protocol: HILIC-LC-MS/MS
2.1.1. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₄,¹⁵N), if available
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., human plasma)
2.1.2. Sample Preparation (from Plasma)
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2.1.3. Instrumental Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate + 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition | To be determined by infusion of standard. For C₄H₈FNO₂ (MW 121.11), Precursor: 122.1 (M+H)⁺. Product ion would be determined experimentally (e.g., loss of H₂O and CO). |
Method Validation Framework
The protocol must be validated according to established guidelines such as ICH Q2(R1) to ensure its suitability for the intended purpose.[4][5][6]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention time of the analyte. | Ensures the signal is unequivocally from the analyte. |
| Linearity (R²) | ≥ 0.99 | Confirms a proportional response to concentration. |
| Range | Defined by linear, accurate, and precise results. | The concentration interval where the method is reliable. |
| Accuracy | 85-115% recovery for LLOQ; 80-120% for other levels. | Measures the closeness of results to the true value. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Assesses the scatter of data from replicate measurements. |
| LOD & LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | Defines the lowest concentration that can be detected and reliably quantified. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS offers excellent chromatographic resolution and is a robust quantitative tool. However, due to the non-volatile nature of amino acids, a chemical derivatization step is mandatory.[7] This process converts the polar amino and carboxylic acid functional groups into nonpolar, thermally stable moieties, allowing the analyte to be volatilized and travel through the GC column. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective choice, creating stable TBDMS derivatives that produce characteristic fragments in the mass spectrometer, enabling reliable identification and quantification.[7]
Figure 2: General workflow for the quantification of this compound by GC-MS following silylation.
Detailed Protocol: Silylation-GC-MS
3.1.1. Reagents and Materials
-
This compound reference standard
-
MTBSTFA + 1% t-BDMCS (derivatizing agent)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas for drying
3.1.2. Sample Preparation and Derivatization
-
Transfer an aliquot of the aqueous sample or extract containing the analyte to a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that no moisture remains, as it will quench the derivatization reagent.[8]
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 100°C for 2-4 hours in a heating block or oven.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial with an insert.
-
Inject 1 µL into the GC-MS system.
3.1.3. Instrumental Conditions
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with autosampler |
| Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless, 250°C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions of the TBDMS derivative (e.g., [M-57]⁺, the fragment from loss of a tert-butyl group). |
Method Validation Framework
The validation approach follows the same principles as for LC-MS/MS, adhering to ICH Q2(R1) guidelines.[9] Special attention should be given to the robustness of the derivatization step.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Chromatographic resolution from other derivatized components. | Ensures peak purity. |
| Linearity (R²) | ≥ 0.99 | Confirms proportional response. |
| Accuracy | 80-120% recovery | Measures closeness to the true value. |
| Precision (%RSD) | ≤ 15% | Assesses reproducibility, including the derivatization step. |
| LOD & LOQ | S/N ≥ 3 (LOD), ≥ 10 (LOQ) | Defines sensitivity limits. |
| Robustness | Insensitive to small changes in derivatization time/temp. | Ensures method reliability under varied conditions. |
Method 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Principle & Rationale: The presence of a fluorine atom in this compound makes ¹⁹F qNMR an exceptionally powerful and elegant analytical tool.[10] Unlike chromatography, NMR is a primary ratio method where the signal area is directly proportional to the number of nuclei. By adding a known amount of a stable, fluorinated internal standard to a sample of known mass, the concentration of the analyte can be determined directly, often without needing an analyte-specific reference standard. ¹⁹F NMR offers several advantages: it is non-destructive, requires minimal sample preparation, has a wide chemical shift range that minimizes signal overlap, and is highly specific as there are few naturally occurring fluorinated compounds to cause interference.[11]
Figure 3: General workflow for the quantification of this compound by ¹⁹F qNMR.
Detailed Protocol: ¹⁹F qNMR
4.1.1. Reagents and Materials
-
Sample containing this compound
-
Fluorinated Internal Standard of known purity (e.g., Trifluoroacetic acid or another compound with a simple ¹⁹F spectrum, well-resolved from the analyte)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-precision analytical balance
-
NMR tubes
4.1.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the sample into a vial. Record the weight precisely.
-
Accurately weigh approximately 5-10 mg of the fluorinated internal standard into the same vial. Record the weight precisely.
-
Add a precise volume (e.g., 700 µL) of deuterated solvent to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to an NMR tube.
4.1.3. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher, equipped with a ¹⁹F probe.
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine signals of interest to ensure full relaxation and accurate integration.
-
Acquisition Time: ~2-3 seconds.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the smallest signal being integrated.
4.1.4. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the area of the analyte's ¹⁹F signal (Iₐ) and the internal standard's ¹⁹F signal (Iₛₜₔ).
-
Calculate the purity or concentration using the following formula:
Purity (%) = (Iₐ / Iₛₜₔ) * (Nₛₜₔ / Nₐ) * (MWₐ / MWₛₜₔ) * (Wₛₜₔ / Wₐ) * Pₛₜₔ
Where:
-
I: Integral area
-
N: Number of fluorine atoms for the signal
-
MW: Molecular weight
-
W: Weight
-
P: Purity of the standard
-
Subscripts a and std refer to the analyte and standard, respectively.
-
Method Validation Framework
Validation for qNMR focuses on ensuring the accuracy of the integration and the suitability of the chosen parameters.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Baseline resolution of analyte and standard signals. | Ensures accurate, independent integration. |
| Linearity | R² ≥ 0.99 (by varying analyte/standard ratio) | Confirms proportional signal response. |
| Accuracy | 98-102% recovery vs. a certified reference material. | Establishes trueness of the measurement. |
| Precision (%RSD) | ≤ 2% from replicate preparations. | Assesses reproducibility of the entire procedure. |
| LOD & LOQ | S/N ≥ 3 (LOD), ≥ 10 (LOQ) | Defines sensitivity limits. |
Method Comparison and Selection Guide
Choosing the right analytical method is a critical decision driven by the specific needs of your project.
| Feature | HILIC-LC-MS/MS | Silylation-GC-MS | ¹⁹F qNMR |
| Sensitivity | Excellent (pg to fg level) | Very Good (pg level) | Moderate (µg to mg level) |
| Specificity | Excellent | Very Good | Excellent |
| Throughput | High | Medium | Low to Medium |
| Sample Prep | Simple (Precipitate & Shoot) | Complex (Drying & Derivatization) | Simple (Weigh & Dissolve) |
| Matrix Effects | Potential for ion suppression | Lower, due to sample cleanup | Minimal |
| Best For... | Trace-level analysis in complex biological fluids (e.g., PK studies). | Routine analysis of cleaner samples; when LC-MS is unavailable. | Purity assessment of bulk material, reference standard characterization. |
Conclusion
The quantification of this compound can be successfully achieved through several advanced analytical techniques. For high-sensitivity applications in complex matrices, HILIC-LC-MS/MS is the method of choice. GC-MS with silylation provides a robust alternative, particularly where high chromatographic efficiency is required. Finally, ¹⁹F qNMR stands out as a powerful, non-destructive method for purity assessment and quantification in simpler matrices, leveraging the unique properties of the fluorine atom. Each method, when properly developed and validated according to the principles outlined in this guide, can deliver accurate and reliable data to support critical research and development decisions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analytical strategies for the determination of amino acids: Past, present and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. starodub.nl [starodub.nl]
- 10. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Targeting the GABAergic System with Fluorinated Amino Acids
An in-depth guide for researchers, scientists, and drug development professionals on the application and study of DL-4-Amino-2-fluorobutyric acid, a novel compound for neurological disorder research.
The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission, a balance critical for normal brain function. The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a pivotal role in regulating neuronal excitability. A disruption in GABAergic signaling can lead to an excess of neuronal firing, a hallmark of several neurological disorders including epilepsy, anxiety, and certain neurodegenerative conditions.[1][2][3] Consequently, enhancing GABAergic tone represents a key therapeutic strategy.
This compound is a structural analog of GABA, designed to interact with the GABAergic system.[4][5] Its structure is notable for the inclusion of a fluorine atom at the second carbon position. The strategic incorporation of fluorine into amino acids is a well-established method in medicinal chemistry to enhance key pharmacological properties.[6][] Fluorination can increase a molecule's metabolic stability, improve its ability to cross the blood-brain barrier, and modify its binding affinity to protein targets.[8][9][10]
The primary mechanisms by which a GABA analog like this compound can enhance GABAergic neurotransmission are by inhibiting the two main proteins responsible for clearing synaptic GABA:
-
GABA transaminase (GABA-T): The primary enzyme that catabolizes GABA.[1][11]
-
GABA transporters (GATs): Membrane proteins that reuptake GABA from the synaptic cleft into neurons and glial cells.[12]
Indeed, preliminary research has shown that 4-amino-2-fluorobutanoic acid acts as a noncompetitive inhibitor of GABA transport in brain synaptosomes, suggesting that GATs are a primary target.[12] This guide provides a comprehensive suite of protocols to systematically investigate the mechanism of action, efficacy, and neurochemical effects of this compound for neurological disorder research.
Caption: GABAergic synapse showing potential targets for this compound.
Part 1: In Vitro Mechanistic Characterization
The initial phase of investigation focuses on elucidating the compound's interaction with its primary molecular targets in a controlled, cell-free, or isolated cell environment.
Protocol 1.1: GABA Transaminase (GABA-T) Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of GABA-T.
Causality: A positive result in this assay would indicate that the compound prevents the breakdown of GABA, leading to higher ambient concentrations of the neurotransmitter. This is a well-established anticonvulsant mechanism.[1][2][3]
Methodology:
-
Reagents:
-
Purified GABA-T enzyme.
-
GABA (substrate).
-
α-ketoglutarate (co-substrate).
-
NADP+ and a suitable dehydrogenase (for spectrophotometric detection of succinic semialdehyde production).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2).
-
This compound (dissolved in assay buffer).
-
Positive control: Vigabatrin.[11]
-
-
Procedure:
-
Prepare a dilution series of the test compound and positive control.
-
In a 96-well plate, add assay buffer, GABA-T enzyme, and the test compound/control.
-
Initiate the reaction by adding GABA and α-ketoglutarate.
-
Monitor the increase in absorbance at 340 nm (corresponding to NADPH formation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
-
Data Summary Table:
| Compound | Putative Target | IC50 (µM) |
| This compound | GABA-T | To be determined |
| Vigabatrin (Control) | GABA-T | ~10 µM (literature value) |
Protocol 1.2: GABA Transporter (GAT) Uptake Assay
Objective: To validate and quantify the inhibitory effect of this compound on GABA uptake via GATs.
Causality: This protocol directly tests the hypothesis from prior research.[12] Inhibition of GATs would prolong the presence of GABA in the synaptic cleft, enhancing its inhibitory effect on postsynaptic neurons.
Methodology:
-
Reagents:
-
Synaptosomes (prepared from rodent brain tissue) or a cell line stably expressing a GAT isoform (e.g., GAT-1).
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled [³H]GABA.
-
This compound.
-
Positive control: Tiagabine (for GAT-1).[12]
-
-
Procedure:
-
Pre-incubate synaptosomes or cells with the test compound or control at various concentrations.
-
Initiate uptake by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]GABA uptake at each concentration of the test compound.
-
Calculate the IC50 value as described above. If the inhibition is competitive, the Ki can be calculated using the Cheng-Prusoff equation. The previous finding of noncompetitive inhibition should be investigated by performing the assay at multiple substrate concentrations.[12]
-
Data Summary Table:
| Compound | Putative Target | Ki (µM) | Inhibition Type |
| This compound | GAT-1 | To be determined | Noncompetitive (reported) |
| Tiagabine (Control) | GAT-1 | ~0.23 µM[12] | Competitive |
Part 2: Ex Vivo Functional Assessment
This section bridges the gap between molecular interactions and physiological outcomes by testing the compound's effect on neural circuits.
Caption: Workflow for assessing compound effects on neuronal excitability.
Protocol 2.1: Electrophysiological Assessment in Brain Slices
Objective: To evaluate the functional impact of this compound on network excitability in an ex vivo brain tissue preparation.
Causality: This assay determines if the molecular actions (GABA-T/GAT inhibition) translate into a tangible reduction of hyperexcitability in a neural network, which is a direct predictor of anticonvulsant activity. The 4-aminopyridine model is effective for testing new antiepileptic drugs.[13]
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the CA1 or CA3 region of the hippocampus.
-
Induce epileptiform activity by adding a proconvulsant agent like 4-aminopyridine (4-AP) to the aCSF.[13]
-
Record baseline seizure-like events (SLEs) for 10-20 minutes.
-
-
Compound Application:
-
Switch to aCSF containing this compound at the desired concentration and continue recording for 20-30 minutes.
-
Perform a washout by perfusing with the original aCSF to check for reversibility of the effect.
-
-
Data Analysis:
-
Detect and quantify SLEs during baseline, drug application, and washout periods.
-
Analyze changes in the frequency, duration, and amplitude of SLEs. A significant reduction indicates a potent anti-epileptiform effect.
-
Part 3: In Vivo Preclinical Evaluation
The following protocols are designed to assess the compound's efficacy and safety in living animal models of neurological disorders.
Protocol 3.1: Anticonvulsant Activity Screening
Objective: To determine the in vivo efficacy of this compound against acute seizures using well-validated rodent models.
Causality: These models are the gold standard for preclinical anticonvulsant screening and can predict efficacy against different seizure types.[14] The Maximal Electroshock Seizure (MES) test models generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (sc-PTZ) test is a model for absence seizures.[15][16]
Methodology:
-
Animal Preparation:
-
Use adult mice or rats.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
Include a vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for sc-PTZ).
-
-
Seizure Induction (at the time of expected peak compound effect):
-
MES Test: Deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2 sec) via corneal or ear-clip electrodes.
-
sc-PTZ Test: Administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).
-
-
Observation and Scoring:
-
MES: The endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
sc-PTZ: Observe animals for a set period (e.g., 30 minutes) and record the occurrence and latency to clonic seizures.
-
-
Data Analysis:
-
For each dose, calculate the percentage of animals protected from the seizure endpoint.
-
Determine the median effective dose (ED50) using probit analysis.
-
Data Summary Table:
| Model | Compound | ED50 (mg/kg) |
| MES | This compound | To be determined |
| MES | Phenytoin (Control) | ~9 mg/kg (mice, i.p.) |
| sc-PTZ | This compound | To be determined |
| sc-PTZ | Ethosuximide (Control) | ~130 mg/kg (mice, i.p.) |
Protocol 3.2: Neurotoxicity Assessment (Rotarod Test)
Objective: To evaluate potential motor-impairing side effects of the compound.
Causality: It is crucial that an effective dose for seizure protection does not cause significant motor deficits, a common side effect of CNS-acting drugs. The rotarod test is a standard method for this assessment.[15]
Methodology:
-
Training: Train mice or rats to stay on an accelerating rotating rod for a set duration.
-
Testing:
-
Administer the test compound or vehicle.
-
At the time of expected peak effect, place the animal on the rotarod.
-
Record the latency to fall.
-
-
Data Analysis:
-
Compare the latency to fall for treated groups versus the vehicle control group. A significant decrease indicates motor impairment.
-
Determine the median toxic dose (TD50). The ratio of TD50/ED50 gives the protective index, a measure of the drug's safety margin.
-
Part 4: Advanced In Vivo Pharmacodynamics
This advanced protocol directly measures the neurochemical impact of the compound in the brain of a freely moving animal, providing a powerful link between drug administration and its effect on the target neurotransmitter system.
Caption: Workflow for in vivo microdialysis to measure brain GABA levels.
Protocol 4.1: In Vivo Microdialysis for Extracellular GABA Measurement
Objective: To directly measure the effect of this compound administration on extracellular GABA levels in a specific brain region of an awake animal.
Causality: This is the ultimate validation of the proposed mechanism of action. If the compound inhibits GABA-T or GATs, a corresponding increase in extracellular GABA should be observed.[17][18] This technique provides a direct link between the drug's presence and its neurochemical effect in real-time.[19][20][21]
Methodology:
-
Surgical Preparation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting a brain region rich in GABAergic neurons, such as the hippocampus or striatum.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the awake, freely moving animal in a testing cage.
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (or vehicle) systemically.
-
Continue collecting dialysate samples for 2-3 hours post-administration.
-
-
Sample Analysis:
-
Quantify the concentration of GABA in each dialysate sample using High-Performance Liquid Chromatography (HPLC) coupled with either electrochemical or fluorescence detection.[20]
-
-
Data Analysis:
-
Calculate the average GABA concentration from the baseline samples.
-
Express the GABA concentration in each subsequent sample as a percentage of the baseline average.
-
Plot the mean percentage change in GABA over time for the treated and vehicle groups.
-
Conclusion
The systematic application of these protocols will provide a comprehensive profile of this compound. This structured approach, moving from molecular target engagement to functional neuronal effects and finally to in vivo efficacy and neurochemical changes, ensures a thorough and scientifically rigorous evaluation. By explaining the causality behind each experimental choice, these guidelines empower researchers to not only generate robust data but also to deeply understand the compound's potential as a modulator of the GABAergic system for the treatment of neurological disorders. The insights gained will be crucial for making informed " go/no-go " decisions in the drug development pipeline.[21]
References
- 1. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 14. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 15. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 20. news-medical.net [news-medical.net]
- 21. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
Application Notes and Protocols for Cell Viability Assays with DL-4-Amino-2-fluorobutyric Acid Treatment
Introduction: Unveiling the Cellular Impact of DL-4-Amino-2-fluorobutyric Acid
This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] As a GABA analog, it holds potential for modulating neuronal activity by interacting with GABA transporters and enzymes.[1][3] Understanding the cellular response to this compound is paramount for its potential therapeutic applications. A critical initial step in this characterization is the assessment of its effect on cell viability and the elucidation of the mechanisms underlying any observed cytotoxicity.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro effects of this compound on cell viability. We will delve into the principles behind key assays, provide step-by-step protocols, and offer insights into data interpretation. This document is structured to empower you with the technical knowledge and practical guidance necessary to conduct robust and reproducible cell viability studies.
I. Foundational Principles: Choosing the Right Tools for Cellular Interrogation
The assessment of cell viability is not a monolithic endeavor. A variety of assays are available, each interrogating a different facet of cellular health.[4] A multi-faceted approach, employing assays that measure distinct cellular parameters, provides a more comprehensive and reliable picture of a compound's cytotoxic potential.
Here, we will focus on a strategic selection of assays to build a thorough viability profile for this compound:
-
Metabolic Activity Assays: These assays, such as the MTT and PrestoBlue™ assays, measure the metabolic rate of a cell population, which is directly proportional to the number of viable cells.[5][6]
-
ATP Quantification Assays: The CellTiter-Glo® assay quantifies intracellular ATP, a direct indicator of metabolically active, viable cells.[7][8][9]
-
Apoptosis Detection Assays: To discern the mode of cell death, we will employ the Annexin V/Propidium Iodide (PI) assay to identify early and late apoptotic cells, and caspase activity assays to measure the activation of key executioner caspases.[10][11]
This multi-pronged strategy allows for not only the quantification of cell death but also the elucidation of the underlying cell death pathways.
II. Experimental Workflow: A Strategic Approach to Viability Assessment
A logical and well-controlled experimental workflow is crucial for generating high-quality, interpretable data. The following diagram outlines the recommended workflow for assessing the impact of this compound on cell viability.
Caption: A two-phase experimental workflow for assessing cell viability.
III. Detailed Protocols: Your Step-by-Step Guide
The following protocols are presented as a starting point and should be optimized for your specific cell line and experimental conditions.
A. Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
B. Metabolic Activity Assessment: The PrestoBlue™ Assay
The PrestoBlue™ assay utilizes resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[6][13] This assay is generally more sensitive and less toxic than the MTT assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent (10X solution) directly to each well containing 90 µL of culture medium.[14]
-
Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.[15] The optimal incubation time should be determined empirically for your cell line.
-
Fluorescence or Absorbance Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.[13][14] Fluorescence is the preferred and more sensitive detection method.[6]
C. ATP Quantification: The CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, a marker of metabolically active cells.[7][9] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence Measurement: Record the luminescence using a plate reader.
D. Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][16] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[10]
Caption: Interpretation of Annexin V and PI staining results in flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
E. Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[17] Caspase activity can be measured using fluorometric or colorimetric assays that utilize synthetic substrates that are cleaved by active caspases to release a detectable molecule.[18][19]
Protocol (Fluorometric Caspase-3/7 Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for substrate cleavage.[19]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.[19]
IV. Data Analysis and Interpretation: From Raw Data to Meaningful Insights
A. Dose-Response Curves and IC50 Calculation
For the metabolic and ATP assays, the results should be expressed as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.
Table 1: Example Data for IC50 Determination
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cell Viability (PrestoBlue™ Assay) | % Cell Viability (CellTiter-Glo® Assay) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 95 | 98 | 96 |
| 10 | 80 | 85 | 82 |
| 50 | 52 | 55 | 50 |
| 100 | 25 | 30 | 28 |
| 500 | 5 | 8 | 6 |
B. Quantification of Apoptosis
The data from the Annexin V/PI staining should be analyzed using flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Table 2: Example Data from Annexin V / PI Staining
| Treatment | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 95 | 3 | 2 |
| This compound (IC50) | 40 | 35 | 25 |
C. Caspase Activity
Caspase activity is typically expressed as a fold-change in fluorescence or absorbance relative to the vehicle-treated control.
V. Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your results, it is imperative to incorporate the following controls into your experimental design:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound.
-
Positive Control: A known cytotoxic agent that induces the expected mode of cell death (e.g., staurosporine for apoptosis).
-
Untreated Control: Cells that are not exposed to any treatment.
-
Background Controls: Wells containing only medium and the assay reagent to measure background signal.[6]
VI. Conclusion: Building a Comprehensive Cellular Profile
By employing the multi-assay approach detailed in these application notes, researchers can build a robust and comprehensive understanding of the effects of this compound on cell viability. This systematic investigation, from initial screening to mechanistic studies, is fundamental for advancing our knowledge of this compound and its potential as a therapeutic agent. Remember that careful experimental design, meticulous execution, and thoughtful data analysis are the cornerstones of high-quality scientific research.
References
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. protocol.everlab.net [protocol.everlab.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Application Note & Protocols: Characterizing the Receptor Binding Affinity of DL-4-Amino-2-fluorobutyric Acid
Abstract
DL-4-Amino-2-fluorobutyric acid is a fluorinated analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its structural similarity to GABA suggests potential interactions with components of the GABAergic system, including receptors and transporters.[2][3] Elucidating the binding characteristics of this compound is critical for understanding its pharmacological profile and therapeutic potential. This document provides a detailed guide for researchers, scientists, and drug development professionals on methodologies to determine the receptor binding affinity of this compound. We present three robust, field-proven assay platforms: the traditional Radioligand Binding Assay, the high-throughput Fluorescence Polarization Assay, and the label-free Surface Plasmon Resonance technique. Each section explains the core principles, offers step-by-step protocols, and provides insights into data analysis and validation, ensuring scientific rigor and trustworthy results.
Introduction: The Scientific Rationale
The introduction of a fluorine atom into a small molecule can significantly alter its electronic properties, conformation, and metabolic stability. In this compound, the fluorine at the C2 position creates a stereocenter and modifies the molecule's acidity and binding potential compared to native GABA. Previous studies have investigated its effects on GABA transporters and transaminases, revealing a complex inhibitory profile.[2][3] However, a comprehensive characterization of its direct binding affinity to GABA receptors is essential for a complete mechanistic understanding.
GABA exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[4] Determining whether this compound binds to these receptors, and with what affinity, is a foundational step in its evaluation as a potential neuromodulatory agent. The following protocols are designed to provide a multi-faceted approach to this characterization.
GABA-A Receptor Signaling Overview
The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to flow into the neuron.[5] This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. The receptor complex also contains multiple allosteric sites where other molecules, like benzodiazepines, can bind to modulate receptor activity.[5][6]
Caption: GABA-A Receptor Signaling Pathway.
Method 1: Radioligand Competition Binding Assay
Radioligand binding is the gold-standard technique for quantifying receptor-ligand interactions due to its high sensitivity and precision.[7][8] This protocol describes a competition assay where the unlabeled test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor (e.g., GABA-A).
Principle of the Assay
A fixed concentration of a high-affinity radioligand (e.g., [³H]muscimol for the GABA-A agonist site) is incubated with a source of receptors (e.g., rat brain membranes).[9] In the presence of increasing concentrations of an unlabeled competing ligand, the amount of bound radioligand decreases. By measuring the radioactivity at each concentration, an IC₅₀ value (the concentration of competitor that displaces 50% of the specific radioligand binding) can be determined. The IC₅₀ is then converted to an inhibition constant (Ki), which reflects the true affinity of the test compound for the receptor.
Detailed Protocol: Competition Assay for GABA-A Receptors
This protocol is adapted from established methods for GABA-A receptor binding.[9][10]
Materials & Reagents
| Reagent/Material | Details |
| Test Compound | This compound |
| Radioligand | [³H]muscimol (Specific Activity: 15-30 Ci/mmol) |
| Receptor Source | Cryopreserved rat whole brain membranes |
| Non-Specific Binding (NSB) Agent | 10 mM GABA (unlabeled) |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 at 4°C |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Scintillation Cocktail | Ecoscint A or similar |
| Equipment | 96-well plates, cell harvester, scintillation counter, refrigerated centrifuge |
Experimental Workflow
Caption: General Workflow for a Radioligand Competition Binding Assay.
Step-by-Step Procedure
-
Membrane Preparation: Thaw rat brain membranes on ice. Wash twice by resuspending in ice-cold Assay Buffer, centrifuging at 140,000 x g for 30 minutes at 4°C, and decanting the supernatant.[10] Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.2 mg/well.
-
Assay Plate Setup: Prepare a 96-well plate. All determinations should be performed in triplicate.
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 mM GABA.[10]
-
Test Compound wells: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Radioligand Addition: Add 50 µL of [³H]muscimol (final concentration ~5 nM) to all wells.[10]
-
Initiate Reaction: Add 100 µL of the prepared membrane suspension to all wells to start the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 45-60 minutes at 4°C to reach equilibrium.[10][11]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Trustworthiness Check: For a valid assay, the specific binding should be at least 80% of the total binding. High non-specific binding (>50% of total) can obscure the signal and indicates a need for optimization.[12]
Method 2: Fluorescence Polarization (FP) Assay
FP is a homogeneous, solution-based technique ideal for screening and characterizing binding events without the need for radioactive materials or separation steps.[13][14]
Principle of the Assay
FP is based on the rotational speed of molecules in solution.[15] A small, fluorescently labeled ligand (a "tracer") tumbles rapidly and emits depolarized light when excited with polarized light. When this tracer binds to a large receptor protein, its tumbling slows dramatically, and the emitted light remains highly polarized. In a competition FP assay, an unlabeled test compound competes with the tracer for the receptor's binding site. Increasing concentrations of the test compound will displace the tracer, causing it to tumble freely again, resulting in a decrease in the measured fluorescence polarization.[16]
Detailed Protocol: Developing a Competition FP Assay
Materials & Reagents
| Reagent/Material | Details |
| Test Compound | This compound |
| Fluorescent Tracer | A fluorescently labeled GABA analog (e.g., BODIPY-GABA) |
| Receptor Source | Purified recombinant GABA-A receptor or receptor-containing membranes |
| Assay Buffer | Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4 |
| Equipment | Microplate reader with FP capabilities, low-binding black 96- or 384-well plates |
Step-by-Step Procedure
-
Tracer Concentration Optimization: Determine the optimal tracer concentration by titrating it and selecting the lowest concentration that provides a robust signal-to-noise ratio.[16]
-
Receptor Titration: With the optimal tracer concentration, perform a saturation experiment by adding increasing concentrations of the receptor. This confirms binding and determines the receptor concentration needed to achieve a suitable assay window (a significant mP change between free and bound tracer).
-
Assay Plate Setup:
-
Free Tracer wells: Add tracer and buffer only (minimum polarization).
-
Bound Tracer wells: Add tracer, receptor, and buffer (maximum polarization).
-
Test Compound wells: Add tracer, receptor, and serial dilutions of this compound.
-
-
Incubation: Mix components in the microplate and incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach equilibrium. Protect from light.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis and Interpretation
-
Calculate Assay Window (Z'-factor): The quality of the assay can be assessed using the Z'-factor, which compares the signal window (difference between max and min polarization) to the data variation. A Z' > 0.5 is considered excellent for screening.
-
Generate Competition Curve: Plot the mP values against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression to fit the data and calculate the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation as described for the radioligand assay.
Method 3: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[17][18][19]
Principle of the Assay
In a typical SPR experiment, a protein target (the receptor) is immobilized on a gold-coated sensor chip.[17][18] Polarized light is directed at the chip, and at a specific angle (the resonance angle), surface plasmons absorb the light energy, causing a dip in reflected light intensity.[19] When an analyte (the small molecule) flows over the surface and binds to the immobilized protein, the mass at the surface increases. This changes the local refractive index, which in turn shifts the resonance angle.[19][20] This change is measured in real-time and plotted as a sensorgram (response units vs. time).
Caption: Principle of Surface Plasmon Resonance (SPR).
Detailed Protocol: Small Molecule-Receptor Interaction Analysis
Materials & Reagents
| Reagent/Material | Details |
| Test Compound | This compound, dissolved in running buffer |
| Receptor | Highly purified, soluble GABA-A receptor or relevant subunit |
| Sensor Chip | CM5 (carboxymethylated dextran) chip is common for amine coupling |
| Immobilization | Amine coupling kit (EDC, NHS), or affinity capture system (e.g., anti-tag antibody) |
| Running Buffer | HBS-EP+ or similar (HEPES buffered saline with EDTA and surfactant P20) |
| Equipment | SPR instrument (e.g., Biacore) |
Step-by-Step Procedure
-
Receptor Immobilization: The receptor protein is covalently attached to the sensor chip surface, typically via amine coupling.[21] A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.
-
System Priming: The system is primed with running buffer until a stable baseline is achieved.
-
Analyte Injection (Association): A series of concentrations of this compound are injected sequentially over both the reference and active flow cells for a defined period, allowing the binding interaction to occur.
-
Dissociation: After the injection, running buffer flows over the chip, and the dissociation of the analyte from the receptor is monitored.
-
Regeneration (Optional): If the interaction is very high affinity, a regeneration solution (e.g., low pH glycine) may be needed to remove all bound analyte before the next injection.
Data Analysis and Interpretation
-
Reference Subtraction: The signal from the reference cell is subtracted from the active cell to yield the specific binding sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir).
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated from the rate constants:
-
Kd = kd / ka
-
A lower Kd value indicates a higher binding affinity.
-
Assay Validation and Troubleshooting
Ensuring the reliability of bioanalytical data is paramount. Validation should be performed in line with established principles, such as those outlined in FDA guidance.[22][23][24][25]
Key Validation Parameters
| Parameter | Description |
| Specificity | Ensure the signal is from the specific ligand-receptor interaction, not off-target or matrix effects. |
| Precision | Assess intra- and inter-assay variability (repeatability and reproducibility). |
| Accuracy | Compare measured values to a known standard. For Ki, this involves using a reference compound. |
| Robustness | Test the effect of small, deliberate variations in method parameters (e.g., temperature, incubation time). |
Common Troubleshooting Scenarios
| Issue | Potential Cause | Suggested Solution |
| High Non-Specific Binding (RBA) | Radioligand is too hydrophobic; too much membrane protein.[12] | Lower radioligand concentration; reduce protein amount per well; add BSA to buffer; optimize washing steps.[12] |
| No Competition Curve (All Assays) | Test compound has very low affinity or is insoluble in the assay buffer. | Test at higher concentrations; check solubility and consider using a co-solvent like DMSO (ensure tolerance). |
| Low Assay Window (FP) | Tracer concentration is too high; receptor is inactive; insufficient size difference. | Re-optimize tracer concentration; use a fresh batch of receptor; ensure a >10-fold size difference between tracer and receptor.[16] |
| Drifting Baseline (SPR) | Incomplete buffer equilibration; protein instability on the chip surface. | Allow more time for baseline stabilization; assess different immobilization strategies or buffer conditions. |
Conclusion
The characterization of this compound's receptor binding affinity requires a robust and multi-pronged approach. Radioligand binding assays provide high-sensitivity affinity data, Fluorescence Polarization offers a high-throughput, non-radioactive alternative, and Surface Plasmon Resonance delivers real-time kinetic and label-free analysis. By employing these methods and adhering to rigorous validation and data analysis principles, researchers can generate reliable, high-quality data to definitively elucidate the pharmacological profile of this and other novel compounds, paving the way for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. portlandpress.com [portlandpress.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 22. fda.gov [fda.gov]
- 23. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
Application Notes and Protocols for Utilizing DL-4-Amino-2-fluorobutyric Acid in Patch-Clamp Electrophysiology
This document provides a comprehensive guide for researchers, neuroscientists, and drug development professionals on the application of DL-4-Amino-2-fluorobutyric acid in patch-clamp electrophysiology experiments. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale to empower robust experimental design and data interpretation.
Introduction: Unraveling Neuromodulation with a Fluorinated GABA Analogue
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the delicate balance between neuronal excitation and inhibition. The precise regulation of GABAergic signaling is paramount for normal brain function, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Synaptic GABA concentration is tightly controlled by the activity of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.
This compound is a structural analogue of GABA. The introduction of a fluorine atom at the 2-position confers unique stereoelectronic properties that can influence its biological activity. Notably, studies have identified this compound as a noncompetitive inhibitor of GABA transport.[1] This mode of action distinguishes it from competitive inhibitors and suggests a different mechanism of modulating GABAergic tone. By inhibiting GABA reuptake, this compound is expected to elevate extracellular GABA levels, thereby potentiating the activity of both synaptic and extrasynaptic GABA receptors. This application note will detail the theoretical and practical considerations for using this compound to investigate GABAergic signaling using the gold-standard technique of patch-clamp electrophysiology.
Mechanism of Action: A Focus on GABA Transport Inhibition
The primary established mechanism of action for this compound is the noncompetitive inhibition of the GABA transporter. A study using a synaptosomal preparation from catfish brain determined a transport constant (Kt) for GABA uptake of 4.46 µM and a noncompetitive inhibition constant (Ki) of 12.5 µM for 4-amino-2-fluorobutanoic acid.[1] This noncompetitive inhibition implies that the compound does not directly compete with GABA for the same binding site on the transporter but rather binds to an allosteric site to reduce the transporter's efficiency.
The functional consequence of this action is an increase in the concentration and dwell time of GABA in the synaptic cleft and extrasynaptic space. This elevated ambient GABA can lead to the enhanced activation of GABA receptors, which can be meticulously studied using patch-clamp techniques. It is crucial to note that, to date, there is no direct evidence to suggest that this compound directly binds to or modulates GABA-A or GABA-B receptors. Therefore, its observed effects in electrophysiological recordings are presumed to be indirect, mediated by the potentiation of endogenous GABA signaling.
Caption: Mechanism of this compound action.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as a skin and serious eye irritant and may cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Experimental Protocols: Patch-Clamp Electrophysiology
The following protocols are designed to investigate the effects of this compound on GABAergic neurotransmission. Whole-cell patch-clamp is the recommended configuration to allow for the recording of both spontaneous and evoked inhibitory postsynaptic currents (sIPSCs and eIPSCs).
Preparation of Solutions
a) Artificial Cerebrospinal Fluid (aCSF) - for slice recordings or as an external solution for cultured neurons:
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 25 |
| MgCl2 | 1 |
| CaCl2 | 2 |
| Glucose | 25 |
Continuously bubble with 95% O2 / 5% CO2 for at least 30 minutes before use. The final pH should be 7.4.
b) Intracellular Solution (for recording GABA-A receptor-mediated currents):
| Component | Concentration (mM) |
| CsCl or Cs-gluconate | 140 |
| HEPES | 10 |
| EGTA | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| QX-314 (optional) | 5 |
Adjust pH to 7.2-7.3 with CsOH. The choice between CsCl and Cs-gluconate depends on the desired chloride reversal potential.
Stock Solution Preparation
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in deionized water or a suitable buffer. The compound's solubility should be confirmed with the supplier's documentation. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Whole-Cell Patch-Clamp Recording Procedure
The following is a generalized workflow. Specific parameters will need to be optimized for the cell type and recording setup.
Caption: Generalized workflow for a patch-clamp experiment.
Step-by-Step Protocol:
-
Cell Preparation: Prepare either cultured neurons or acute brain slices containing the neurons of interest.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a healthy-looking neuron with a pipette filled with intracellular solution while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV (or a potential that allows for the clear recording of inward Cl- currents, depending on your intracellular solution).
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) for a stable baseline period of 5-10 minutes.
-
To record evoked IPSCs (eIPSCs), place a stimulating electrode near the recorded neuron to activate presynaptic GABAergic inputs.
-
-
Application of this compound:
-
Bath-apply this compound at a starting concentration of 10-20 µM, based on its known Ki value.[1] A dose-response curve should be generated to determine the optimal concentration for your preparation.
-
Continuously perfuse the recording chamber with the drug-containing aCSF.
-
-
Recording of Effects:
-
Record sIPSCs and/or eIPSCs for 10-15 minutes during drug application.
-
Observe for changes in the frequency, amplitude, and decay kinetics of the IPSCs.
-
-
Washout:
-
Wash out the drug by perfusing with normal aCSF for at least 15-20 minutes to observe for reversal of the effects.
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software to quantify changes in IPSC parameters.
-
Expected Results and Interpretation
Given that this compound inhibits GABA reuptake, the following effects on GABA-A receptor-mediated currents are anticipated:
-
Increased sIPSC Frequency: By increasing the ambient GABA concentration, the probability of GABA-A receptor activation by spillover from neighboring synapses may increase, leading to a higher frequency of sIPSCs.
-
Prolonged IPSC Decay: The increased dwell time of GABA in the synaptic cleft should lead to a prolongation of the decay phase of both sIPSCs and eIPSCs.
-
Induction of a Tonic Current: The elevation of extrasynaptic GABA levels may activate high-affinity extrasynaptic GABA-A receptors, resulting in the generation of a tonic (persistent) inward current. This can be measured as a change in the holding current.
| Parameter | Expected Effect of this compound | Scientific Rationale |
| sIPSC Frequency | Increase | Increased ambient GABA activating presynaptic and postsynaptic receptors. |
| sIPSC/eIPSC Amplitude | Variable/No Change | Amplitude is primarily dependent on the quantal size of GABA release and the number of postsynaptic receptors, which are not directly affected by the compound. |
| sIPSC/eIPSC Decay Time | Increase | Slower clearance of GABA from the synaptic cleft. |
| Tonic Current | Induction or Enhancement | Activation of high-affinity extrasynaptic GABA-A receptors by elevated ambient GABA. |
Essential Controls for Self-Validating Experiments
To ensure the trustworthiness of the experimental data, the following controls are critical:
-
Positive Control: Use a well-characterized, selective GABA transporter inhibitor, such as Tiagabine (for GAT1) or SNAP-5114 (for GAT3), to compare the effects with those of this compound.
-
Negative Control (Mechanism Confirmation): To confirm that the observed effects are mediated by GABA-A receptors, co-apply a selective GABA-A receptor antagonist, such as bicuculline (10-20 µM) or gabazine (SR-95531; 5-10 µM), with this compound. The effects of the test compound should be blocked by the antagonist.
-
Vehicle Control: Perform recordings with the vehicle used to dissolve this compound to rule out any effects of the solvent itself.
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of GABA transport in shaping inhibitory neurotransmission. Its noncompetitive mode of action offers a unique avenue for modulating GABAergic signaling. By carefully designing and executing patch-clamp experiments with the appropriate controls, researchers can effectively elucidate the downstream consequences of GABA reuptake inhibition on neuronal excitability and network function. The protocols and conceptual framework provided in this application note serve as a robust starting point for such investigations, empowering the generation of high-quality, interpretable data in the fields of neuroscience and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of DL-4-Amino-2-fluorobutyric Acid
Welcome to the technical support center for the synthesis of DL-4-Amino-2-fluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated amino acid. This compound is a valuable building block in medicinal chemistry, and its successful synthesis is crucial for the development of novel therapeutics.[] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of fluorine chemistry and organic synthesis.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
The synthesis of α-fluorinated amines presents a unique set of challenges due to the electronic properties of fluorine and the reactivity of the amine functionality.[2] This section addresses specific problems you may encounter, their probable causes, and actionable solutions.
Problem 1: Low Yield of the Fluorinated Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or NMR analysis of the crude reaction mixture shows a large amount of starting material remaining or the presence of multiple side products.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Fluorination | The fluorinating agent may not be reactive enough under the chosen reaction conditions, or it may be degrading. The introduction of fluorine can be challenging and often requires specific reagents and conditions to be effective.[3][4] | Optimize the fluorinating agent and conditions: Consider using more reactive deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor on a suitable precursor, such as a compound with a hydroxyl group at the 2-position.[4] Ensure the reagent is fresh and handled under anhydrous conditions. Stepwise addition of the fluorinating agent at low temperatures can sometimes improve yields by minimizing side reactions. |
| Side Reactions | Elimination reactions can compete with the desired nucleophilic substitution, especially if the reaction is heated or if a strong, non-nucleophilic base is used. The presence of a leaving group beta to a proton can facilitate elimination. | Control reaction temperature: Run the fluorination at the lowest possible temperature that still allows for a reasonable reaction rate. Choice of base: If a base is required, use a non-hindered, weaker base to minimize elimination. |
| Product Instability | Fluorinated compounds, particularly those with adjacent functional groups, can sometimes be unstable under the reaction or workup conditions.[5] For instance, β-fluoro carbonyl compounds with an acidic α-proton can be prone to HF elimination.[5] | Modify workup procedure: Use a mild workup with minimal exposure to strong acids or bases. A buffered aqueous workup may be beneficial. Protecting group strategy: Ensure that the protecting groups used for the amine and carboxylic acid are stable to the fluorination conditions and can be removed without affecting the C-F bond. |
| Purification Losses | The polarity of the fluorinated amino acid can make it challenging to isolate. It may be highly soluble in aqueous phases or have difficult chromatographic behavior. | Optimize purification: Consider ion-exchange chromatography for purification of the final amino acid. Derivatization to a less polar form (e.g., as an ester or with an N-protecting group) can facilitate purification by standard silica gel chromatography.[6] |
Problem 2: Formation of Impurities and Diastereomers
Symptoms:
-
NMR or LC-MS analysis reveals the presence of significant impurities that are difficult to separate from the desired product.
-
For chiral syntheses, a mixture of diastereomers is obtained, indicating poor stereocontrol.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-fluorination or Rearrangement | Aggressive fluorinating agents or harsh reaction conditions can lead to unwanted side reactions. | Milder fluorinating agents: Explore the use of reagents like PyFluor or XtalFluor-E, which can offer greater selectivity and milder reaction conditions. Temperature control: Maintain strict temperature control throughout the reaction. |
| Lack of Stereocontrol | If starting from a chiral precursor, the reaction mechanism may not be proceeding with the expected stereochemistry (e.g., SN2 inversion). The conformational flexibility of the butyric acid chain can also contribute to a lack of stereocontrol.[4] | Chiral auxiliaries: Employing a chiral auxiliary can help direct the stereochemical outcome of the fluorination step.[6][7] Enzymatic approaches: Biocatalytic methods are emerging as powerful tools for achieving high enantioselectivity in the synthesis of fluorinated compounds.[8][9] |
| Incomplete Deprotection | The protecting groups on the amino and carboxyl functions may not be fully removed, leading to a mixture of partially protected products. | Optimize deprotection: Ensure sufficient reaction time and appropriate conditions for complete removal of the protecting groups. Monitor the reaction by TLC or LC-MS. |
| Hydrolysis of Intermediates | Certain intermediates in the synthesis may be sensitive to hydrolysis during aqueous workup. | Anhydrous conditions: Maintain strictly anhydrous conditions during all reaction steps prior to the final deprotection and workup. |
Experimental Workflow & Diagrams
Illustrative Synthetic Pathway
A common strategy for the synthesis of α-fluoro amino acids involves the deoxyfluorination of a corresponding α-hydroxy acid precursor. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Logic Flow
When encountering issues, a systematic approach to troubleshooting is essential. The following diagram outlines a logical flow for diagnosing and resolving common problems.
Caption: A logical workflow for troubleshooting synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common precursors include derivatives of 4-aminobutyric acid (GABA) or glutamic acid. For instance, a protected form of 4-amino-2-hydroxybutanoic acid is an ideal starting material for a deoxyfluorination reaction.[10] The synthesis of such precursors can often be achieved from commercially available amino acids.[11]
Q2: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation and purity assessment of the final product. Mass Spectrometry (MS) is used to confirm the molecular weight. For chiral syntheses, chiral High-Performance Liquid Chromatography (HPLC) is necessary to determine the enantiomeric excess.
Q3: Are there any specific safety precautions to consider when working with fluorinating agents?
A3: Yes, many fluorinating agents are highly reactive and toxic. They can react violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is essential to consult the Safety Data Sheet (SDS) for the specific fluorinating agent being used.
Q4: Can enzymatic methods be used for the synthesis of 4-Amino-2-fluorobutyric acid?
A4: While not as common as traditional chemical synthesis for this specific molecule, enzymatic and biocatalytic approaches are gaining significant interest for the synthesis of fluorinated compounds due to their high selectivity and mild reaction conditions.[8][9] These methods can offer excellent control over stereochemistry, which is particularly important for pharmaceutical applications.
Q5: How can I improve the purification of the final product?
A5: The zwitterionic nature of amino acids can make them challenging to purify. If standard silica gel chromatography is ineffective, consider using ion-exchange chromatography. Alternatively, protecting the amine and carboxylic acid groups to create a less polar derivative can allow for purification on silica gel, followed by a final deprotection step.[6]
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 9. the-innovation.org [the-innovation.org]
- 10. 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
DL-4-Amino-2-fluorobutyric acid stability and degradation issues
This technical support guide is designed for researchers, scientists, and drug development professionals working with DL-4-Amino-2-fluorobutyric acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and data on related fluorinated and amino acid compounds to provide practical guidance in the absence of extensive publicly available stability data for this specific molecule.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and potential stability issues of this compound.
1. What are the optimal storage conditions for this compound?
To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container[1]. The recommended storage temperature is typically 2-8°C, and it should be protected from light.
2. Is this compound stable in aqueous solutions?
While the manufacturer's data suggests stability under normal handling, the long-term stability in aqueous solutions, especially at various pH values and temperatures, has not been extensively reported. As a general precaution, it is advisable to prepare aqueous solutions fresh for each experiment. If storage of a stock solution is necessary, it should be kept at 2-8°C for a short duration, and a stability test is recommended.
3. What are the potential degradation pathways for this compound?
Based on the structure of this compound and general knowledge of amino acid and fluorinated compound degradation, several potential pathways can be proposed:
-
Deamination: The loss of the amino group, which is a common degradation pathway for amino acids[2].
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide, another common degradation route for amino acids[2].
-
Dehydrofluorination: The elimination of hydrogen fluoride (HF) is a potential degradation pathway for fluorinated compounds, though the C-F bond is generally strong[3]. This may be more likely under specific enzymatic or extreme pH/temperature conditions.
-
Oxidation: The amino group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents[1].
4. How can I visually detect if my this compound has degraded?
As a solid, visual signs of degradation may include discoloration (yellowing or browning) or changes in the physical appearance of the powder. In solution, degradation may not be visually apparent. Therefore, analytical methods are the most reliable way to assess purity and degradation.
5. What are the common impurities that might be present in a sample of this compound?
Impurities in synthetic amino acids can arise from the manufacturing process or degradation during storage[4][5][6]. Potential impurities could include:
-
Stereoisomers: The presence of the D- or L-enantiomer if the synthesis is not perfectly racemic or if stereospecific synthesis is incomplete.
-
Related compounds from synthesis: Unreacted starting materials or by-products from the synthetic route.
-
Degradation products: As mentioned in the potential degradation pathways.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshooting common experimental issues that may be related to the stability and degradation of this compound.
Issue 1: Inconsistent or Unexpected Analytical Results (e.g., HPLC, LC-MS)
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
Changes in peak shape (e.g., tailing, fronting).
-
Variability in retention time.
-
Loss of the main compound peak area over time.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| On-Column or In-Solution Degradation | 1. Prepare fresh solutions: Always use freshly prepared solutions of this compound for analysis. 2. Control sample temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation in the vial. 3. Evaluate mobile phase pH: The pH of the mobile phase can influence the stability of the analyte. If you suspect pH-related degradation, perform a study by injecting the sample into mobile phases of different pH values and observing for the appearance of new peaks or loss of the main peak. |
| Interaction with Column Matrix | 1. Column selection: For polar compounds like amino acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and peak shape than a standard C18 column. 2. Mobile phase modifiers: The addition of a small amount of an ion-pairing agent or a volatile buffer (e.g., ammonium formate) can improve peak shape by minimizing interactions with residual silanols on the column. |
| Contamination | 1. System flush: Flush the HPLC system thoroughly to remove any contaminants. 2. Use high-purity solvents: Ensure that the solvents used for the mobile phase and sample preparation are of high purity (HPLC or LC-MS grade). |
Experimental Protocol: Preliminary Stability Assessment by HPLC
This protocol outlines a basic experiment to assess the stability of this compound in a specific buffer.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in your experimental buffer.
-
Analyze the initial time point (T=0): Immediately inject the solution onto a suitable HPLC system (e.g., C18 or HILIC column) and record the chromatogram.
-
Incubate the solution: Store the solution under your experimental conditions (e.g., 37°C).
-
Analyze at subsequent time points: Inject the solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and record the chromatograms.
-
Data analysis: Compare the peak area of the main compound and look for the appearance of new peaks at each time point. A decrease in the main peak area and the emergence of new peaks indicate degradation.
Issue 2: Loss of Biological Activity or Inconsistent Assay Results
Symptoms:
-
Reduced or complete loss of the expected biological effect in cell-based or enzymatic assays.
-
High variability in assay results between experiments or with different batches of the compound.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Degradation to Inactive Product(s) | 1. Confirm compound integrity: Before each experiment, verify the purity of the this compound stock solution using an analytical method like HPLC. 2. Prepare fresh dilutions: Prepare dilutions for your assay from a fresh stock solution immediately before use. Do not store highly diluted solutions for extended periods. 3. Assess stability in assay media: Perform a time-course experiment to determine the stability of the compound in your complete assay media under the assay conditions (e.g., temperature, CO2). Analyze samples of the media containing the compound at different time points by HPLC to check for degradation. |
| Formation of an Inhibitory Degradation Product | 1. Characterize degradation products: If degradation is confirmed, use LC-MS to identify the mass of the degradation products. This information can help in postulating their structures and potential biological activity. 2. Test purified degradants (if possible): If a significant degradation product can be isolated, test its activity in your assay to determine if it has an inhibitory or off-target effect. |
| pH Shift in Assay | 1. Monitor pH: Ensure that the pH of your assay buffer remains stable throughout the experiment, as pH changes can affect both the stability of the compound and the biological system. |
Diagram: Troubleshooting Workflow for Inconsistent Biological Activity
Caption: Troubleshooting workflow for inconsistent biological activity.
III. Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, we can infer potential routes based on its chemical structure.
Diagram: Postulated Degradation Pathways
Caption: Postulated degradation pathways for this compound.
IV. Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, dry, dark, tightly sealed container[1]. | To minimize thermal and photodegradation, and prevent hydrolysis from atmospheric moisture. |
| Storage (Solution) | Prepare fresh. If short-term storage is needed, store at 2-8°C for no more than 24 hours. | To minimize hydrolysis and other solution-phase degradation reactions. |
| pH | Use buffered solutions and avoid extreme pH values unless experimentally required. | Amino acids have pH-dependent stability; extreme pH can catalyze hydrolysis and other degradation reactions. |
| Temperature | Avoid elevated temperatures. For solution work, maintain samples at low temperatures when not in use. | Thermal energy can drive degradation reactions such as deamination and decarboxylation[2]. |
| Light Exposure | Protect from light, especially UV light. | Amino acids can be susceptible to photodegradation. |
| Incompatible Materials | Avoid strong oxidizing agents[1]. | The amino group is susceptible to oxidation. |
V. References
-
SynQuest Laboratories. (n.d.). 4-Amino-2-fluorobutanoic acid Safety Data Sheet. Retrieved from --INVALID-LINK--
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from --INVALID-LINK--
-
BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Retrieved from --INVALID-LINK--
-
Creative Peptides. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). Retrieved from --INVALID-LINK--
-
Cambridge Open Engage. (2024, March 22). Defluorination of Persistent Perfluoroalkyl Substances by Visible Light Under Ambient Conditions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Fluorinated Amino Acids. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Cambridge Open Engage. (2024, December 3). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Retrieved from --INVALID-LINK--
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Fluorine: A new element in protein design. Retrieved from --INVALID-LINK--
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 4-Amino-2-fluorobutanoic acid hydrochloride. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). The Enantiomers of 4-Amino-3-fluorobutanoic acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Inactivation of gamma-aminobutyric acid aminotransferase by (S)-4-amino-4,5-dihydro-2-furancarboxylic acid does not proceed by the expected aromatization mechanism. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. Retrieved from --INVALID-LINK--
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-amino-2-fluorobutanoic Acid
Welcome to the technical support center for the synthesis of 4-amino-2-fluorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated γ-aminobutyric acid (GABA) analog. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your yield.
Introduction
4-amino-2-fluorobutanoic acid is a fluorinated analog of the neurotransmitter GABA. The introduction of a fluorine atom at the C2-position can significantly alter its biological properties, including binding affinity for GABA transporters and enzymes, making it a valuable tool in neurochemical research.[1] However, the synthesis of this compound can be challenging, with low yields often being a significant hurdle. This guide will address common issues encountered during its synthesis, focusing on a plausible synthetic route involving the fluorination of a protected 4-aminobutanoic acid precursor.
Troubleshooting Guide: Low Yield in 4-amino-2-fluorobutanoic Acid Synthesis
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Conversion of the Starting Material During Fluorination
Question: I am attempting to fluorinate my protected 4-aminobutanoic acid derivative (e.g., N-Boc-4-amino-2-hydroxybutanoic acid or a similar precursor) using a fluorinating agent like diethylaminosulfur trifluoride (DAST), but I am observing a low conversion of my starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion during the fluorination step is a common problem and can often be attributed to several factors:
-
Reagent Quality:
-
Fluorinating Agent: DAST and other similar reagents are highly sensitive to moisture. Ensure that the fluorinating agent is fresh and has been handled under strictly anhydrous conditions. The use of a freshly opened bottle or a recently purified reagent is recommended.
-
Solvent: The reaction solvent must be anhydrous. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature:
-
Fluorination reactions with DAST are often temperature-sensitive. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can cause decomposition of the reagent and the starting material, leading to unwanted side products. It is crucial to carefully control the reaction temperature. We recommend starting at a low temperature (e.g., -78 °C) and slowly allowing the reaction to warm to room temperature.
-
-
Stoichiometry of the Fluorinating Agent:
-
An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion. It is advisable to use a slight excess of the fluorinating agent (e.g., 1.1 to 1.5 equivalents). However, a large excess should be avoided as it can lead to the formation of byproducts and complicate the purification process.
-
Experimental Protocol: Improving Fluorination Conversion
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Solvent and Reagent Handling: Use anhydrous solvent from a freshly opened bottle or one that has been appropriately dried. Handle the fluorinating agent in a glovebox or under a positive pressure of inert gas.
-
Reaction Execution:
-
Dissolve the protected 4-aminobutanoic acid precursor in the anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the fluorinating agent dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) and then allow it to slowly warm to room temperature overnight.
-
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum conversion.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My fluorination reaction seems to be working, but I am getting a mixture of products, making the purification of the desired 4-amino-2-fluorobutanoic acid difficult. What are the potential side reactions, and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions. In the context of fluorinating a hydroxy-precursor, common side reactions include elimination and rearrangement.
-
Elimination Reactions: The formation of unsaturated byproducts can occur, especially if the reaction temperature is too high or if a non-nucleophilic base is present.
-
Rearrangement Reactions: Carbocationic intermediates, which can be formed during the fluorination process, may be prone to rearrangement, leading to isomeric products.
Strategies to Minimize Side Products:
-
Temperature Control: As mentioned previously, maintaining a low reaction temperature is critical to suppress side reactions.
-
Choice of Fluorinating Agent: While DAST is common, other fluorinating agents with different reactivity profiles could be considered. For example, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) is often considered to be thermally more stable and may lead to cleaner reactions in some cases.
-
Protecting Group Strategy: The choice of protecting groups for the amino and carboxylic acid functionalities can influence the outcome of the fluorination reaction. Bulky protecting groups can sometimes hinder side reactions. A robust protecting group strategy is essential for a successful synthesis.
Purification Protocol: Isolating 4-amino-2-fluorobutanoic Acid
-
Chromatography: Flash column chromatography is often the method of choice for purifying the fluorinated product. A gradient elution system may be necessary to separate the desired product from closely related impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
-
Ion-Exchange Chromatography: After deprotection, ion-exchange chromatography is a powerful method for purifying the final amino acid, as it separates compounds based on their charge.
Issue 3: Low Yield After Deprotection
Question: I have successfully synthesized the protected 4-amino-2-fluorobutanoic acid, but I am losing a significant amount of my product during the deprotection step. What could be the reasons for this, and what are the best practices for deprotection?
Answer: Low yields during deprotection can result from incomplete reaction, degradation of the product under the deprotection conditions, or difficulties in isolating the deprotected amino acid.
-
Incomplete Deprotection: Ensure that the deprotection reaction goes to completion by monitoring it with TLC or LC-MS. If necessary, increase the reaction time or the amount of deprotection reagent.
-
Product Degradation: The choice of deprotection conditions should be compatible with the fluorinated amino acid. For example, strongly acidic or basic conditions might lead to degradation.
-
For Boc protecting groups: Trifluoroacetic acid (TFA) in dichloromethane is a standard method.
-
For Cbz protecting groups: Hydrogenolysis (e.g., H₂, Pd/C) is a mild and effective method.
-
-
Isolation of the Final Product: 4-amino-2-fluorobutanoic acid is a zwitterionic and highly polar molecule, which can make its extraction and isolation challenging.
-
Work-up: After deprotection, it is often necessary to neutralize the reaction mixture carefully.
-
Purification: As mentioned earlier, ion-exchange chromatography is highly recommended for the purification of the final product. Lyophilization of the purified fractions will yield the clean, solid product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 4-amino-2-fluorobutanoic acid?
A1: A common and effective strategy is to start from a commercially available precursor such as 4-amino-2-hydroxybutanoic acid, with the amino and carboxylic acid groups appropriately protected. The choice of protecting groups is crucial and should be orthogonal to allow for selective removal.
Q2: Are there any safety precautions I should take when working with fluorinating agents like DAST?
A2: Absolutely. DAST and similar reagents are toxic, corrosive, and react violently with water. They should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. It is also important to have a quenching agent (e.g., sodium bicarbonate solution) readily available in case of a spill.
Q3: Can I use electrophilic fluorinating agents for this synthesis?
A3: While nucleophilic fluorination of a hydroxy precursor is a common approach, electrophilic fluorination of an enolate derived from a suitable 4-aminobutanoic acid derivative is also a possibility. Reagents like N-fluorobenzenesulfonimide (NFSI) could be employed. However, controlling the regioselectivity and stereoselectivity of such a reaction can be challenging.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of your 4-amino-2-fluorobutanoic acid. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualization of the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 4-amino-2-fluorobutanoic acid, highlighting the key stages where yield loss can occur.
Caption: A general workflow for the synthesis of 4-amino-2-fluorobutanoic acid.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Fluorination | ||
| Temperature | -78 °C to room temperature | Minimizes side reactions and reagent decomposition. |
| Fluorinating Agent (equiv.) | 1.1 - 1.5 | Ensures complete conversion without excessive side products. |
| Reaction Time | 4 - 24 hours | Dependent on substrate and temperature; monitor for completion. |
| Deprotection (Boc group) | ||
| TFA Concentration | 20 - 50% in DCM | Effective for Boc removal without harsh conditions. |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete deprotection. |
| Deprotection (Cbz group) | ||
| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis. |
| Hydrogen Pressure | 1 atm to 50 psi | Atmospheric pressure is often sufficient. |
Conclusion
The synthesis of 4-amino-2-fluorobutanoic acid presents several challenges, primarily related to the fluorination and purification steps. By carefully controlling reaction conditions, using high-quality reagents, and employing appropriate purification techniques, it is possible to significantly improve the yield and obtain the desired product with high purity. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for researchers in this field. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Enhancing the Stability of Fluorinated Amino Acids in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino acids. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you improve the stability of these unique building blocks in your experiments. The inherent properties that make fluorinated amino acids valuable, such as their altered hydrophobicity and electronic characteristics, can also influence their stability in solution. This resource is designed to provide you with the expertise to mitigate degradation and ensure the integrity of your research.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several stability-related issues when working with fluorinated amino acids in solution. The following table outlines common problems, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Preventive Measures |
| Loss of Compound Over Time (Confirmed by NMR/LC-MS) | Chemical Degradation: Hydrolysis of the amino acid backbone or side chain, particularly under harsh pH or high-temperature conditions. Oxidative Degradation: Reaction with dissolved oxygen or radical species, especially for electron-rich aromatic side chains. | pH Control: Prepare and store solutions in a buffered system, generally between pH 5.0 and 7.5, to minimize acid- or base-catalyzed hydrolysis.[1] Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C is advisable. Use of Antioxidants: For sensitive compounds, consider adding antioxidants like ascorbic acid or using deoxygenated solvents.[2] |
| Appearance of New, Unidentified Peaks in Analysis | Degradation Products: Formation of byproducts from hydrolysis, oxidation, or defluorination. Epimerization: Conversion of the L-amino acid to its D-epimer, leading to a loss of stereochemical purity. This can be catalyzed by basic conditions or elevated temperatures. | Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, heat, oxidation) to identify potential degradation products and understand degradation pathways.[3] pH and Temperature Control: Strictly maintain neutral to slightly acidic pH and low temperatures to minimize epimerization.[4][5] Chiral Analysis: Regularly check the enantiomeric purity of your stock solutions using a suitable chiral HPLC method.[6][7][8][9] |
| Precipitation or Cloudiness in Solution | Poor Solubility: The inherent hydrophobicity of many fluorinated side chains can lead to limited aqueous solubility. pH-Dependent Solubility: The solubility of amino acids is lowest at their isoelectric point (pI). Buffer Incompatibility: Certain buffer salts may interact with the fluorinated amino acid, leading to precipitation. | Solvent Optimization: For highly hydrophobic amino acids, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol). However, verify co-solvent compatibility with downstream applications. pH Adjustment: Adjust the pH of the solution to be at least 1-2 units away from the amino acid's pI. Buffer Screening: Test the solubility and stability in a few different buffer systems (e.g., phosphate, citrate, TRIS) to identify the most suitable one.[10] |
| Inconsistent Experimental Results | Degraded Starting Material: Use of a fluorinated amino acid stock solution that has degraded over time. Variability in Solution Preparation: Inconsistent pH, concentration, or storage conditions between experiments. | Fresh Stock Solutions: Prepare fresh stock solutions regularly and validate their concentration and purity. Standardized Protocols: Implement and strictly follow a standard operating procedure (SOP) for the preparation and storage of all fluorinated amino acid solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for fluorinated amino acids in solution?
A1: While fluorination often enhances metabolic stability within a peptide or protein, free fluorinated amino acids in solution can still be susceptible to several chemical degradation pathways:
-
Hydrolysis: The amide and ester linkages that might be present in protected amino acids can undergo hydrolysis, especially at extreme pH values and elevated temperatures. The core amino acid structure is generally stable, but derivatives may be more labile.
-
Oxidative Degradation: The side chains of certain amino acids, particularly aromatic ones like fluorinated tryptophan or tyrosine, can be susceptible to oxidation.[3] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
Epimerization: This is the conversion of the desired L-amino acid into its D-epimer. This process can be catalyzed by basic conditions or heat and proceeds through the formation of a planar enolate intermediate at the α-carbon. The presence of electron-withdrawing fluorine atoms can potentially influence the rate of this process.[4]
-
Defluorination: While the carbon-fluorine bond is very strong, defluorination can occur under certain enzymatic or harsh chemical conditions, although it is less common under typical laboratory storage conditions.
Q2: How does pH affect the stability of fluorinated amino acids?
A2: The pH of a solution is a critical factor in maintaining the stability of fluorinated amino acids. For amino acids in general, maximum stability is typically observed in the pH range of 5.0 to 7.5.[1]
-
Acid-Catalyzed Degradation: At low pH, acid-catalyzed hydrolysis of labile functional groups can occur.
-
Base-Catalyzed Degradation: At high pH, base-catalyzed reactions, including epimerization, are more likely to occur.[4][5]
It is crucial to use a buffer system to maintain a stable pH, especially for long-term storage. The choice of buffer can also be important, as some buffer components may interact with the amino acid.[10]
Q3: What is the recommended temperature for storing solutions of fluorinated amino acids?
A3: As a general rule, lower temperatures are better for preserving the chemical integrity of amino acid solutions.
-
Long-term storage: For stock solutions that will be stored for weeks to months, freezing at -20°C or -80°C is recommended. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Short-term storage: For solutions that will be used within a few days, storage at 2-8°C is generally acceptable.
Always allow refrigerated or frozen solutions to come to room temperature before opening to prevent condensation of water into the solution, which can alter the concentration and potentially introduce contaminants.
Q4: Can I use co-solvents to improve the solubility of highly hydrophobic fluorinated amino acids?
A4: Yes, for fluorinated amino acids with highly hydrophobic side chains (e.g., hexafluoroleucine), using a co-solvent can be an effective strategy to increase solubility. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.
However, it is important to consider the following:
-
Start with a small amount: Begin by adding a small percentage of the organic co-solvent (e.g., 5-10%) and gradually increase it until the amino acid is fully dissolved.
-
Downstream compatibility: Ensure that the chosen co-solvent and its concentration are compatible with your downstream application (e.g., cell culture, enzymatic assays).
-
Stability in co-solvents: The stability of the fluorinated amino acid may be different in a co-solvent system compared to a purely aqueous solution. It is advisable to perform a preliminary stability study if the solution will be stored for an extended period.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of a Fluorinated Amino Acid
This protocol provides a general procedure for preparing a buffered aqueous stock solution of a fluorinated amino acid.
Materials:
-
Fluorinated amino acid (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., sodium phosphate monobasic and dibasic)
-
pH meter
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
Procedure:
-
Determine the Target Concentration and Buffer: Decide on the desired final concentration of your amino acid stock solution and the appropriate buffer system (e.g., 50 mM sodium phosphate, pH 7.0).
-
Prepare the Buffer: Prepare the buffer solution and adjust the pH to the desired value.
-
Weigh the Amino Acid: Accurately weigh the required amount of the solid fluorinated amino acid in a clean, dry container.
-
Dissolution: Add a portion of the prepared buffer to the solid amino acid and gently vortex or sonicate to dissolve. If solubility is an issue, gentle warming (not exceeding 37°C) may be attempted, or a co-solvent may be added incrementally.
-
Final Volume Adjustment: Once the amino acid is fully dissolved, transfer the solution to a volumetric flask and add buffer to the final desired volume.
-
pH Verification: Check the pH of the final solution and adjust if necessary using dilute acid or base.
-
Sterilization (Optional): If the solution is for use in cell culture or other sterile applications, sterilize it by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for monitoring the degradation of a fluorinated amino acid over time using RP-HPLC.
Materials:
-
Fluorinated amino acid solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent amino acid from potential impurities or degradation products. A gradient elution from low to high percentage of mobile phase B is a good starting point.
-
Initial Analysis (Time Zero): Immediately after preparing the fluorinated amino acid solution, inject a sample onto the HPLC system and record the chromatogram. The peak corresponding to the intact amino acid should be identified and its area recorded.
-
Incubation: Store the solution under the desired conditions (e.g., specific temperature and pH).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution, transfer it to an HPLC vial, and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of the parent amino acid at each time point to the initial peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks can be indicative of degradation products. The percentage of remaining amino acid can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100
Visualization of Stability Concepts
Decision-Making Workflow for Solution Preparation
The following diagram illustrates a logical workflow for preparing a stable solution of a fluorinated amino acid.
Factors Influencing Fluorinated Amino Acid Stability
This diagram illustrates the key factors that can impact the stability of fluorinated amino acids in solution and their potential degradation pathways.
References
- 1. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of decomposition of N-chloro-α-amino acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buffer Influence on the Amino Acid Silica Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Experiments with GABA Analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common, and often frustrating, pitfalls encountered when working with gamma-aminobutyric acid (GABA) analogs. This resource moves beyond simple protocols to explain the causality behind experimental challenges, ensuring your methodologies are robust and your results are reliable.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to high-level questions.
Q1: My results with a GABA analog are highly variable and inconsistent. What's the first thing I should check?
A: The most common culprits for inconsistency are related to compound handling and preparation. Before questioning the biological system, rigorously check the following:
-
Solubility: Many GABA analogs, especially zwitterionic compounds, have poor solubility in aqueous solutions and may require specific pH adjustments or the use of a small percentage of a solvent like DMSO.[1][2] Ensure your analog is fully dissolved before each experiment. Precipitates, even those invisible to the naked eye, will drastically alter the effective concentration.
-
Stability: Was the stock solution freshly prepared or has it undergone multiple freeze-thaw cycles? Some analogs can degrade over time, especially in solution.[3] For long-term storage, aliquoting stock solutions is critical. Progabide, for instance, should be stored at -80°C in solvent for up to one year.[1]
-
Concentration Accuracy: Double-check all calculations and ensure pipettes are properly calibrated. A simple dilution error can lead to significant variability.
Q2: I'm not observing any effect with my GABA analog. Why might it appear inactive?
A: An apparent lack of activity can stem from several issues:
-
Incorrect Target Assumption: Not all "GABA analogs" directly target GABA receptors. For example, pregabalin and gabapentin do not bind to GABA receptors but exert their effects by binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[4][5][6] Ensure your assay is designed to detect the true mechanism of your specific analog.
-
Receptor Subtype Specificity: The GABAergic system is complex, with numerous GABA-A receptor subtypes (e.g., those containing α1, α2, α3, δ subunits) and GABA-B receptors.[7][8][9] Your chosen analog may be highly selective for a receptor subtype that is not expressed or is expressed at very low levels in your experimental system (e.g., cell line, brain region).
-
Blood-Brain Barrier (BBB) Penetration (In Vivo): For in vivo studies, the compound must be able to cross the BBB to have a central effect. While many analogs are designed for improved BBB penetration compared to GABA itself, this is not always guaranteed.[10][11][12]
-
Receptor Desensitization: Full, potent agonists of GABA-A receptors can cause rapid receptor desensitization, where the receptor becomes temporarily unresponsive even in the presence of the ligand.[7] This can mask the compound's true effect.
Q3: How do I select the proper controls for my GABA analog experiment?
A: A self-validating experiment relies on a robust set of controls.
-
Vehicle Control: This is the most critical control. The final concentration of any solvent (e.g., DMSO, ethanol) must be identical across all experimental conditions, including the "no-drug" control.
-
Positive Controls: Use a well-characterized agonist or antagonist for the receptor you are studying. For GABA-A receptors, muscimol (agonist) or bicuculline (antagonist) are common choices.[13] For GABA-B, baclofen is a selective agonist.[13] This confirms your system is responsive.
-
Negative Controls/Off-Target Controls: If you suspect off-target effects, include a control that can help differentiate them. For example, if you are studying a GABA-A modulator and see an effect, you could use a GABA-A antagonist like bicuculline to see if it blocks the effect. If it doesn't, the effect is likely not mediated by the GABA-A receptor.
Section 2: Troubleshooting Guide: Compound Handling & Preparation
Issue: My GABA analog won't dissolve properly, or my results degrade over time.
Question: I'm struggling with the solubility of my GABA analog in my aqueous buffer. Adding it directly results in a cloudy solution or inconsistent activity. What is the best practice for preparation and storage?
Answer & Causality: Many GABA analogs are zwitterions at physiological pH, meaning they have both a positive and a negative charge, which can lead to strong intermolecular interactions and poor solubility in water.[3][14] Furthermore, moisture can contaminate solvents like DMSO, reducing solubility.[2] Improper storage can lead to chemical degradation or precipitation, especially after repeated freeze-thaw cycles.
Protocol: Preparing and Storing a Stable Stock Solution
-
Consult the Datasheet: Always begin with the manufacturer's specific recommendations for solubility and storage.
-
Use Anhydrous Solvent: For compounds requiring an organic solvent, use a fresh, anhydrous grade of DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Gentle Warming & Vortexing: If the compound is slow to dissolve, gentle warming (e.g., in a 37°C water bath) and vortexing can help. Avoid excessive heat, which can degrade the compound.
-
Serial Dilution: Prepare intermediate dilutions from your high-concentration stock. Perform the final dilution into your aqueous experimental buffer immediately before use. This minimizes the time the compound spends at a low concentration in an aqueous environment where it may be less stable or prone to precipitation.
-
Aliquot for Storage: Dispense the high-concentration stock solution into single-use aliquots and store them at the recommended temperature (typically -20°C or -80°C).[1] This prevents the degradation associated with multiple freeze-thaw cycles.
Data Summary: Properties of Common GABA Analogs
| Compound | Primary Target(s) | Recommended Stock Solvent | Long-Term Storage (Powder) | Notes |
| Gabapentin | α2-δ subunit of VGCCs[4][15] | Water or PBS | Room Temperature | Not a direct GABA receptor agonist. |
| Pregabalin | α2-δ subunit of VGCCs[5][16] | Water or PBS | Room Temperature | Not a direct GABA receptor agonist.[5] |
| Baclofen | GABA-B Receptor Agonist[13] | Water or dilute HCl/NaOH | Room Temperature | R-isomer is the active form.[16] |
| Muscimol | GABA-A Receptor Agonist[13] | Water or aqueous buffer | -20°C | Potent, direct agonist.[13] |
| Phenibut | GABA-B Agonist, α2-δ subunit of VGCCs[16] | Water or dilute HCl | Room Temperature | R-isomer is more potent.[16] |
| Progabide | GABA-A and GABA-B Agonist[1] | DMSO | -20°C | Prodrug, metabolized to active compounds.[1] |
Section 3: Troubleshooting Guide: In Vitro Assays
Issue 1: Inconsistent Radioligand Binding Assay Results
Question: My saturation or competition binding curves are not fitting a standard model, or I have excessively high non-specific binding. How can I optimize my GABA receptor binding assay?
Answer & Causality: Radioligand binding assays are sensitive to multiple factors. High non-specific binding can be caused by the radioligand sticking to the filter membrane, test tubes, or non-receptor proteins. Poor curve fitting can result from incorrect buffer composition, insufficient incubation time, or degradation of the receptor preparation or ligands. For GABA-B receptors, there is an absolute requirement for calcium in the incubation medium for the radioligand to bind preferentially.[17]
Diagram: Workflow for Troubleshooting Binding Assays
Caption: Troubleshooting flowchart for radioligand binding assays.
Protocol: Basic Competitive Binding Assay for GABA-A Receptors
-
Prepare Membranes: Use brain tissue (e.g., cortex, cerebellum) homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The tissue should be free of endogenous GABA.[17]
-
Incubation Setup: In triplicate, set up tubes/wells for:
-
Total Binding: Membranes + Buffer + Radioligand (e.g., 4 nM [3H]muscimol).[17]
-
Non-Specific Binding (NSB): Membranes + Buffer + Radioligand + a high concentration of an unlabeled displacer (e.g., 100 µM GABA).[18]
-
Competition: Membranes + Buffer + Radioligand + varying concentrations of your unlabeled test analog.
-
-
Incubation: Incubate at a controlled temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[18]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration over glass fiber filters, followed by several quick washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Calculate Specific Binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of your test analog to determine the Ki or IC50 value.
Issue 2: Electrophysiology Pitfalls
Question: In my patch-clamp recordings, the response to my GABA analog is weak, or the cell's response changes over time, making it hard to get a stable baseline. What's going on?
Answer & Causality: Electrophysiological recordings are highly sensitive. A low signal-to-noise ratio can be caused by a poor "gigaohm seal" between the pipette and the cell membrane.[19] A changing response over time often points to receptor desensitization, a common feature of GABA-A receptors, where prolonged exposure to an agonist reduces the channel's response.[7][8] Furthermore, the effect of GABAergic transmission can be excitatory rather than inhibitory in certain contexts, such as during development or in some cancer cells, due to a high intracellular chloride concentration.[8][20]
Diagram: GABA-A Receptor Modulation
Caption: Effect of a GABA agonist and PAM on a GABA-A receptor.
Troubleshooting & Optimization Strategies
-
Improve Seal Resistance: Ensure patch pipettes are properly fire-polished and use healthy cells. A seal resistance of >1 GΩ is crucial for minimizing background noise.[19]
-
Optimize Agonist Concentration: If co-applying your analog with GABA, use a GABA concentration that elicits a submaximal response (e.g., EC20-EC50). This creates a window to observe potentiation by a positive allosteric modulator (PAM).[19]
-
Minimize Desensitization: Use a rapid perfusion system to apply the analog for short durations. This minimizes prolonged receptor occupation that leads to desensitization.
-
Check Chloride Reversal Potential: If you observe a depolarizing (excitatory) current, your cells may have a high intracellular chloride concentration. You can experimentally determine the chloride reversal potential to confirm this.
Section 4: Off-Target Effects & Specificity
Issue: My results are inconsistent with a GABAergic mechanism.
Question: My GABA analog is producing a strong biological effect, but it isn't blocked by GABA receptor antagonists. What other targets could be involved?
Answer & Causality: The term "GABA analog" is structural, not necessarily functional. Several widely used analogs do not bind to GABA receptors at clinically relevant concentrations.[4][5] The most prominent examples are gabapentin and pregabalin, which potently bind to the α2-δ subunit of voltage-gated calcium channels (VGCCs), thereby reducing neurotransmitter release.[6][15] Other analogs, like phenibut, have dual activity at both GABA-B receptors and VGCCs.[16] Assuming a GABAergic mechanism without validation can lead to profound misinterpretation of data.
Diagram: On-Target vs. Off-Target Mechanisms
Caption: Differentiating on-target from common off-target effects.
Data Summary: Comparative Receptor Binding Affinities
| Compound | Primary Target | Off-Target |
| Baclofen | GABA-B Receptor (IC50: ~0.038 µM, R-isomer)[16] | α2-δ VDCC Subunit (Ki: 156 µM)[16] |
| Pregabalin | α2-δ VDCC Subunit (Ki: 0.05 µM)[16] | No significant binding at GABA-A or GABA-B[5][16] |
| Phenibut | GABA-B Receptor (IC50: ~92 µM, R-isomer)[16] | α2-δ VDCC Subunit (Ki: ~23 µM, R-isomer)[16] |
| Gabapentin | α2-δ VDCC Subunit | No binding to GABA receptors.[4] |
Validation Strategy: To confirm the mechanism of action, use selective antagonists for your proposed target. If the effect of your analog persists in the presence of the antagonist, it is acting through a different pathway. For suspected VGCC modulators, experiments that directly measure calcium influx or neurotransmitter release can validate the mechanism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stabilization of zwitterions in solution: phosphinic and phosphonic acid GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA - Wikipedia [en.wikipedia.org]
- 11. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention [mdpi.com]
- 12. Gaboxadol - Wikipedia [en.wikipedia.org]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Stabilization of zwitterions in solution: GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
Overcoming off-target effects of DL-4-Amino-2-fluorobutyric acid
Prepared by: The Senior Application Scientist Team Last Updated: January 2026
Welcome to the technical support center for DL-4-Amino-2-fluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the potential off-target effects of this compound. As a fluorinated analog of γ-aminobutyric acid (GABA), this compound is a valuable tool for probing the GABAergic system, but its structural similarity to the endogenous neurotransmitter necessitates careful experimental design to ensure target specificity.[1][2]
This document provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
The primary reported mechanism is the noncompetitive inhibition of GABA transport.[3] A key study using synaptosomal preparations from channel catfish brain determined its inhibitory constant (Ki) for GABA uptake to be 12.5 µM.[3] Unlike competitive inhibitors that bind to the same site as GABA, a noncompetitive inhibitor binds to an allosteric site, altering the transporter's conformation and reducing its efficiency. This mode of action is important to consider when designing kinetic studies.
Q2: What are the most probable off-target interactions I should be concerned about in my experiments?
As a structural analog of GABA, the main off-target concerns involve other key components of the GABAergic system.[4] These include:
-
GABA Transporter (GAT) Subtypes: The initial characterization did not differentiate between the four main GAT subtypes (GAT1, GAT2, GAT3, and BGT1).[3][5] These subtypes have distinct cellular and neuroanatomical localizations, and a lack of selectivity could lead to complex, system-wide effects.
-
GABA Receptors (GABA-A and GABA-B): Many GABA analogs exhibit direct activity at GABA receptors.[6][7] The introduction of fluorine is a known strategy to create conformationally restricted analogs with potential selectivity for different GABA receptor subtypes.[2][8] Therefore, direct receptor agonism or modulation is a significant possibility.
-
GABA Aminotransferase (GABA-AT): This is the primary catabolic enzyme for GABA.[9] Inhibition of GABA-AT would lead to an increase in ambient GABA levels, which could confound the interpretation of results attributed solely to uptake inhibition.[10]
Q3: My experimental results are unexpected or inconsistent. Where should I start my troubleshooting process?
Unexpected results often stem from one of the off-target effects mentioned above. The first step is to systematically determine which component of the GABAergic system is being affected. We recommend a hierarchical approach:
-
Rule out direct receptor activation: This is often the most potent confounding factor in electrophysiology or behavioral studies. Use specific GABA-A and GABA-B receptor antagonists.
-
Characterize GAT subtype selectivity: If your model involves multiple cell types (e.g., neurons and glia), understanding the compound's effect on different GATs is crucial.
-
Assess impact on GABA metabolism: If you observe slow-onset, persistent changes in GABAergic tone, investigating potential inhibition of GABA-AT is warranted.
The following detailed troubleshooting guides provide step-by-step protocols for each of these areas.
Troubleshooting Guide 1: Unexpected Electrophysiological or Behavioral Effects
Problem: "I'm applying this compound to my neuronal culture (or in a behavioral model) and observing effects inconsistent with simple GABA uptake inhibition (e.g., rapid hyperpolarization, anxiolytic-like behavior). What could be the cause?"
Underlying Cause & Scientific Rationale: The most likely cause is the direct activation or modulation of GABA-A or GABA-B receptors. GABA-A receptors are ligand-gated chloride channels that mediate fast synaptic inhibition.[11] GABA-B receptors are G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[7] Fluorinated GABA analogs can adopt specific conformations that may be favorable for binding to these receptors, acting as agonists.[2][8] An uncharacterized interaction at these receptors can easily overshadow the intended effect on GABA transport.
Experimental Workflow for Deconvolution:
Caption: Workflow for troubleshooting direct GABA receptor activation.
Step-by-Step Protocol:
-
Pharmacological Blockade:
-
Objective: To determine if the observed physiological effect is dependent on GABA-A or GABA-B receptor activation.
-
Procedure:
-
Establish a baseline response to this compound in your experimental system (e.g., whole-cell patch-clamp, in vivo microdialysis).
-
Pre-incubate the preparation with a saturating concentration of a specific antagonist.
-
For GABA-A receptors, use bicuculline (10-20 µM) or gabazine (SR-95531, 5-10 µM).
-
For GABA-B receptors, use saclofen (100-200 µM) or phaclofen (100-200 µM).[12]
-
-
While maintaining the antagonist, re-apply this compound.
-
-
Interpretation: If the antagonist blocks or significantly reduces the effect of this compound, it strongly indicates direct activity at that receptor.
-
-
Validation with Receptor Binding Assays:
-
Objective: To quantify the binding affinity of this compound for GABA receptors.
-
Procedure: Perform competitive radioligand binding assays using brain membrane preparations.[12]
-
GABA-A Assay: Use [3H]muscimol as the radioligand. Incubate membranes with a fixed concentration of [3H]muscimol and varying concentrations of this compound.
-
GABA-B Assay: Use [3H]GABA as the radioligand in the presence of isoguvacine to block GABA-A sites. Incubate membranes with the radioligand cocktail and varying concentrations of this compound.[12]
-
-
Data Analysis: Calculate the IC50 value, which can be converted to the inhibition constant (Ki), to quantify the compound's affinity. A low micromolar or nanomolar Ki value confirms a direct binding interaction.
-
Troubleshooting Guide 2: Inconsistent Effects on GABA Uptake Across Different Models
Problem: "The inhibitory effect of this compound on GABA uptake is potent in my astrocyte culture but much weaker in my primary neuronal culture. Why the discrepancy?"
Underlying Cause & Scientific Rationale: This discrepancy strongly suggests a lack of selectivity across the four GABA transporter (GAT) subtypes. These subtypes are differentially expressed by neurons and glial cells:
-
GAT1 (SLC6A1): Primarily neuronal, located on presynaptic terminals. It is the main transporter responsible for GABA reuptake at the synapse.[5]
-
GAT2 (SLC6A13): Found in the brain at low levels, mostly in the meninges, but also in the liver and kidneys.[5]
-
GAT3 (SLC6A11): Primarily expressed on astrocytes (glia) surrounding the synapse.[13][14]
-
BGT1 (SLC6A12): Also predominantly glial, but can transport both GABA and betaine.[13]
If this compound preferentially inhibits the glial GAT3 over the neuronal GAT1, you would see a more pronounced effect in astrocyte-rich preparations.
Experimental Workflow for Characterization:
Caption: Workflow for determining GAT subtype selectivity.
Step-by-Step Protocol:
-
GAT Subtype Selectivity Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the four human GAT subtypes.
-
Procedure:
-
Utilize mammalian cell lines (e.g., CHO or HEK293) stably transfected to express a single human GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT1).[6][13]
-
For each cell line, perform a [3H]GABA uptake assay. Incubate the cells with a fixed concentration of [3H]GABA and a range of concentrations of this compound.
-
Measure the amount of radioactivity taken up by the cells.
-
-
Data Analysis:
-
For each GAT subtype, plot the percent inhibition of [3H]GABA uptake against the log concentration of the compound.
-
Fit the data to a sigmoid dose-response curve to determine the IC50 value for each subtype.
-
Summarize the data in a table for easy comparison.
-
-
Data Summary Table (Example)
| Transporter Subtype | Cellular Localization | Example IC50 of this compound (µM) |
| GAT1 (SLC6A1) | Neuronal | 25.5 |
| GAT2 (SLC6A13) | Low levels in brain | >100 |
| GAT3 (SLC6A11) | Glial (Astrocytic) | 8.2 |
| BGT1 (SLC6A12) | Glial (Astrocytic) | 45.7 |
| Note: The IC50 values presented are hypothetical examples to illustrate a potential selectivity profile. These values must be determined experimentally. |
Interpretation: A lower IC50 value indicates higher potency. In the example above, the compound is roughly 3-fold more selective for the glial GAT3 over the neuronal GAT1, which would explain the observed experimental discrepancy.
Troubleshooting Guide 3: Slow-Onset or Persistent Changes in GABAergic Tone
Problem: "After prolonged exposure to this compound, I'm seeing a gradual increase in basal GABA levels (via microdialysis) that persists even after washout. This doesn't seem like a simple reversible uptake inhibition."
Underlying Cause & Scientific Rationale: This scenario may point towards an interaction with GABA aminotransferase (GABA-AT), the enzyme that degrades GABA.[15] Some fluorinated GABA analogs are known to be mechanism-based inactivators of GABA-AT.[16][17] This means the enzyme mistakes the analog for GABA and, during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme, irreversibly inactivating it.[9] This would lead to a net increase in GABA levels as its degradation is slowed, an effect that would persist until new enzyme is synthesized.
Step-by-Step Protocol:
-
In Vitro GABA-AT Activity Assay:
-
Objective: To determine if this compound directly inhibits GABA-AT activity.
-
Procedure:
-
Use a commercially available GABA-AT activity assay kit or a published protocol, typically involving purified GABA-AT from a source like pig brain.[17]
-
These assays often use a coupled enzyme system where the product of GABA transamination (succinic semialdehyde) is further converted, leading to a change in absorbance or fluorescence that can be measured over time.[9]
-
Incubate the enzyme with GABA and α-ketoglutarate in the presence and absence of various concentrations of this compound.
-
-
Interpretation: A reduction in the rate of the reaction in the presence of the compound indicates inhibition.
-
-
Test for Time-Dependent Inactivation (Mechanism-Based Inhibition):
-
Objective: To differentiate between reversible inhibition and irreversible inactivation.
-
Procedure:
-
Pre-incubate GABA-AT with this compound for varying amounts of time (e.g., 0, 5, 15, 30 minutes) in the absence of the GABA substrate.
-
After the pre-incubation period, initiate the activity assay by adding a saturating concentration of GABA.
-
Measure the initial reaction velocity for each pre-incubation time.
-
-
Interpretation: If the compound is a time-dependent (mechanism-based) inactivator, the enzyme's activity will decrease as the pre-incubation time increases. A simple reversible inhibitor would show the same level of inhibition regardless of pre-incubation time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing buffer conditions for DL-4-Amino-2-fluorobutyric acid experiments
Welcome to the technical support guide for optimizing experiments involving DL-4-Amino-2-fluorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for common challenges related to buffer selection and experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of this compound and general principles of buffer selection.
Q1: What is this compound and what are its primary research applications?
This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] The introduction of a fluorine atom can significantly alter the molecule's physicochemical properties, such as its lipophilicity and acidity, potentially enhancing its biological activity, stability, or ability to cross the blood-brain barrier.[3][4] Consequently, it is primarily used in the research and development of novel neuroactive compounds with potential therapeutic applications, particularly in studying the GABA transport system.[1][]
Q2: How do I select an appropriate starting pH for my experiment?
The optimal pH is dictated by the biological system under investigation, not just the compound itself.[6]
-
For Enzyme Assays: The starting point should always be the known optimal pH for the target enzyme's activity.[6][7] Most enzymes have a narrow pH range for maximum activity, and deviations can alter the ionization states of amino acids in the active site, affecting substrate binding and catalysis.[7][8] For example, lysosomal enzymes like alpha-galactosidase A often have an optimal pH around 5.0.[9]
-
For Binding Assays: The pH should mimic the physiological environment of the binding interaction. For most physiological systems, a pH of 7.4 is the standard starting point.[10]
-
For Cell-Based Assays: The buffer must maintain the pH of the cell culture medium, typically between 7.2 and 7.4, to ensure cell viability.
The compound itself, being an amino acid, has acidic (carboxyl) and basic (amino) groups. Its net charge and solubility will be pH-dependent. While the exact pKa values for this compound are not readily published, they can be estimated based on its parent compound, GABA, which has pKa values of approximately 4.03 and 10.56.[11] The fluorine atom's electron-withdrawing effect will likely lower these pKa values slightly.
Q3: Which buffer systems are recommended, and are there any known incompatibilities with fluorinated compounds?
The choice of buffer is critical and should be based on the desired pH range and potential for interaction with the experimental system.[12]
-
General Recommendation: Start with a common biological buffer that covers your target pH. Phosphate, citrate, and acetate are frequently used in pharmaceutical preparations.[10] "Good's buffers" like MES, PIPES, HEPES, and Tris are excellent choices for many biological experiments due to their lower potential for biological interference.[12]
-
Fluorine Considerations: The fluorine in this compound is in a highly stable covalent C-F bond.[3] This is fundamentally different from free fluoride ions (F-). Therefore, concerns related to fluoride ions—such as the degradation of silica glass or specific enzymatic inhibition—are generally not applicable.[13] However, the fluorinated moiety can influence non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, which could subtly affect interactions with buffer components or target proteins.[14] It is always prudent to run control experiments to rule out buffer-specific artifacts.
Buffer Selection and Preparation Guide
This section provides a structured approach to choosing, preparing, and validating your buffer system.
Workflow for Initial Buffer Selection
The following diagram outlines a logical workflow for selecting an appropriate buffer for your experiment.
Caption: A decision workflow for selecting and validating an experimental buffer.
Table 1: Properties of Common Biological Buffers
This table summarizes key characteristics of buffers commonly used in life science research to aid in selection.
| Buffer Name | pKa at 25°C | Useful pH Range | Key Considerations |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 7.5 | Can chelate divalent cations (e.g., Mg²⁺, Ca²⁺), which may affect enzyme activity. |
| Acetate | 4.76 | 3.8 - 5.8 | Volatile; can be used in systems where lyophilization is required. Often used for enzymes with acidic pH optima.[15] |
| MES | 6.15 | 5.5 - 6.7 | "Good's buffer"; minimal interaction with biological molecules and metal ions. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Widely used for physiological pH.[10] Can precipitate with divalent cations. pH is sensitive to temperature changes. |
| HEPES | 7.55 | 6.8 - 8.2 | "Good's buffer"; standard for many cell culture and physiological experiments. |
| Tris | 8.06 | 7.5 - 9.0 | pH is highly dependent on temperature. Can interact with some enzymes. |
Protocol: Standard Buffer Preparation
Accurate buffer preparation is fundamental to reproducible results.[16][17]
-
Choose the Buffer: Select a buffer system whose pKa is as close as possible to your desired experimental pH.[10][12]
-
Calculate Molar Amounts: Use a buffer calculator or the Henderson-Hasselbalch equation to determine the required amounts of the acidic and basic forms of the buffer components for your target concentration and volume.
-
Dissolve Components: Weigh the components with a calibrated, high-accuracy balance.[17] Dissolve them in approximately 80% of the final volume of high-purity, deionized water.
-
Adjust pH: Place the solution on a stir plate and use a calibrated pH meter. Adjust the pH by adding a strong acid (e.g., HCl) or base (e.g., NaOH). Crucially, perform this adjustment at the temperature at which you will conduct your experiment , as the pH of many buffers is temperature-sensitive.[12][17]
-
Final Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Adding water should not significantly alter the pH.[16]
-
Storage: Store the buffer in a sealed, clearly labeled container. For long-term storage, sterile filtration and refrigeration are recommended to prevent microbial growth.[16]
Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve common experimental problems.
Problem: My compound, this compound, is not dissolving or is precipitating out of solution.
-
Possible Cause 1: Incorrect pH.
-
Explanation: As an amino acid, the compound's solubility is highly dependent on pH. It is least soluble at its isoelectric point (pI) where its net charge is zero. Solubility increases as the pH moves away from the pI, as the molecule becomes charged.
-
Solution: Adjust the pH of your buffer. Try moving the pH up or down by 0.5-1.0 unit to see if solubility improves. For many amino acids, solubility is higher in slightly acidic or slightly basic conditions compared to neutral pH.[18]
-
-
Possible Cause 2: Buffer Concentration is too high ("Salting Out").
-
Explanation: Very high salt concentrations in a buffer can decrease the solubility of other solutes by competing for water molecules.
-
Solution: Prepare a fresh buffer at a lower concentration (e.g., reduce from 100 mM to 25-50 mM) and re-test solubility. Buffer concentrations between 0.05 M and 0.5 M are generally sufficient.[10]
-
-
Possible Cause 3: Insufficient Mixing or Time.
-
Explanation: Some compounds require more energy and time to fully dissolve.
-
Solution: Try gentle warming (ensure this does not degrade your compound or other reagents) and vortexing or sonicating the solution for a short period.
-
Problem: I am observing inconsistent results or lower-than-expected enzyme activity.
-
Possible Cause 1: Incorrect or Unstable Buffer pH.
-
Explanation: Enzyme activity is critically dependent on pH.[6][7] An incorrectly prepared buffer, or one that has drifted in pH over time, will lead directly to variable results. The pH of a Tris buffer, for instance, can decrease significantly as it cools from room temperature to 4°C.
-
Solution: Re-calibrate your pH meter and measure the pH of your buffer stock and your final reaction mixture at the experimental temperature. Prepare fresh buffer if necessary, following the protocol above.
-
-
Possible Cause 2: Buffer Component is Inhibiting the Reaction.
-
Explanation: Some buffer components can directly interfere with the assay. For example, phosphate can chelate essential metal cofactors for an enzyme, while Tris has a primary amine that can react with other components in certain assays.
-
Solution: Consult literature for your specific enzyme or protein class to check for known buffer incompatibilities. If in doubt, switch to a chemically distinct buffer system with a similar pKa (e.g., switch from Phosphate to HEPES for a physiological pH assay) and repeat the experiment.
-
-
Possible Cause 3: Compound Instability.
-
Explanation: While the C-F bond is stable, the overall molecule may degrade over time in solution, especially if exposed to light, extreme temperatures, or contaminating proteases/nucleophiles.
-
Solution: Prepare fresh solutions of this compound for each experiment from a solid stock. If using a frozen stock solution, aliquot it upon preparation to avoid multiple freeze-thaw cycles.
-
Troubleshooting Workflow for Poor Assay Performance
Use this diagnostic workflow to systematically identify the source of variability or failure in your experiment.
Caption: A systematic workflow for troubleshooting poor experimental assay performance.
References
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 11. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Functionalization Techniques Empowering Optical Fiber Biosensors in Label-Free Cancer Biomarker Detection | MDPI [mdpi.com]
- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjrr.org [wjrr.org]
- 16. goldbio.com [goldbio.com]
- 17. mt.com [mt.com]
- 18. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in DL-4-Amino-2-fluorobutyric Acid Studies
Welcome to the technical support center for DL-4-Amino-2-fluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and achieve consistent, reproducible results in their experiments with this fluorinated amino acid. The strategic placement of a fluorine atom at the α-position of this γ-aminobutyric acid (GABA) analogue imparts distinct physicochemical properties that, while beneficial, can also be a source of experimental variability if not properly understood and controlled.
This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary applications of this compound?
-
What are the key stability considerations for this compound?
-
How should I properly store and handle this compound?
-
-
Troubleshooting Guide: Synthesis and Purification
-
Q: My peptide coupling reaction with this compound has a low yield. What are the likely causes and solutions?
-
Q: I am observing unexpected side products during synthesis. Could dehydrofluorination be an issue?
-
Q: What are the best practices for purifying peptides containing this fluorinated amino acid?
-
-
Troubleshooting Guide: Analytical Characterization
-
Q: My NMR data for this compound or peptides containing it looks complex. How can I simplify interpretation?
-
Q: I'm having trouble getting a clear mass spectrum. What are common fragmentation patterns and potential issues?
-
-
Troubleshooting Guide: Biological Assays
-
Q: I am seeing inconsistent results in my GABA transporter binding assays. What factors could be at play?
-
Frequently Asked Questions (FAQs)
What are the primary applications of this compound?
This compound is a fluorinated analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its main application is in neurochemical research, particularly as an inhibitor of GABA transporters (GATs)[1][2]. By blocking the reuptake of GABA from the synaptic cleft, it can potentiate GABAergic neurotransmission. The fluorine atom at the C2 position introduces conformational constraints and alters the electronic properties of the molecule, making it a valuable tool for studying the structure and function of GABA transporters[3][4].
What are the key stability considerations for this compound?
While the carbon-fluorine bond is generally very strong and fluorination can enhance metabolic stability, the α-fluoroamine motif in this compound presents a potential for instability under certain conditions[5][6]. Specifically, it may be susceptible to:
-
Dehydrofluorination: Under basic conditions, elimination of hydrogen fluoride (HF) can occur, leading to the formation of an unsaturated byproduct.
-
Racemization: The α-proton can be acidic, especially when the amino group is protected, potentially leading to epimerization under basic conditions during peptide synthesis[7][8][9].
How should I properly store and handle this compound?
To ensure the long-term stability and integrity of this compound, follow these storage and handling guidelines:
-
Storage: Store the lyophilized powder at -20°C or below in a tightly sealed container, protected from moisture and light. For long-term storage, -80°C is recommended.
-
Handling: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture. Weigh out the desired amount quickly and purge the container with an inert gas like argon or nitrogen before resealing. Avoid repeated freeze-thaw cycles of solutions. For solutions, use sterile, degassed buffers at a slightly acidic to neutral pH (pH 5-7) and store frozen in aliquots.
Troubleshooting Guide: Synthesis and Purification
Q: My peptide coupling reaction with this compound has a low yield. What are the likely causes and solutions?
Low coupling yields when incorporating this compound into a peptide sequence are a common issue. The primary reason is the reduced nucleophilicity of the α-amino group due to the strong electron-withdrawing effect of the adjacent fluorine atom[10].
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reduced Amine Nucleophilicity | The electronegative fluorine atom pulls electron density away from the α-amino group, making it a weaker nucleophile and slowing down the coupling reaction. | 1. Use a more potent coupling reagent: Standard carbodiimide reagents (e.g., DCC, EDC) may be insufficient. Opt for uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are more effective for hindered or less reactive amino acids[11]. 2. Optimize reaction conditions: Increase the reaction time and/or temperature. Microwave-assisted peptide synthesis can also be beneficial. 3. Pre-activation: Pre-activate the carboxylic acid of the incoming amino acid before adding it to the deprotected amine on the resin. |
| Steric Hindrance | The fluorine atom, although small, can contribute to steric hindrance at the reaction center. | Choose coupling reagents and additives that are less sterically demanding. |
| Inappropriate Base | Strong, non-nucleophilic bases like DIPEA are commonly used. However, their choice and concentration can be critical. | Use a weaker base such as N-methylmorpholine (NMM) or collidine to minimize side reactions like racemization[12]. Ensure the correct stoichiometry of the base is used. |
Experimental Protocol: Optimized Peptide Coupling
Q: I am observing unexpected side products during synthesis. Could dehydrofluorination be an issue?
Yes, dehydrofluorination is a plausible side reaction, particularly under basic conditions used during peptide synthesis (e.g., piperidine for Fmoc deprotection or tertiary amines for coupling).
Mechanism of Dehydrofluorination:
Mitigation Strategies:
-
Minimize exposure to strong bases: Use a weaker base for coupling if possible. Reduce the time of the Fmoc deprotection step.
-
Use DBU in moderation: While DBU can be used to speed up Fmoc removal, it is a strong, non-nucleophilic base that can promote elimination. If used, keep the concentration and exposure time to a minimum.
-
Alternative protecting groups: For particularly sensitive sequences, consider using a Boc protection strategy which employs acidic conditions for deprotection, thus avoiding the issue of base-catalyzed dehydrofluorination.
Q: What are the best practices for purifying peptides containing this fluorinated amino acid?
The incorporation of fluorinated amino acids can significantly increase the hydrophobicity of a peptide. This can lead to aggregation and purification challenges by reversed-phase HPLC.
Purification Troubleshooting:
| Problem | Potential Cause | Solution |
| Poor solubility of crude peptide | Increased hydrophobicity leading to aggregation. | Dissolve the crude peptide in a stronger organic solvent like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) before diluting with the HPLC mobile phase. |
| Broad or tailing peaks in HPLC | On-column aggregation or interaction with the stationary phase. | 1. Optimize mobile phase: Use a mobile phase with a higher organic content (e.g., acetonitrile or methanol). 2. Add ion-pairing agents: Ensure sufficient trifluoroacetic acid (TFA) (0.1%) is present in both mobile phases. 3. Elevated temperature: Running the purification at a slightly elevated temperature (e.g., 40-50°C) can improve peak shape. |
| Irreversible binding to the column | Extreme hydrophobicity. | Use a column with a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18). |
Troubleshooting Guide: Analytical Characterization
Q: My NMR data for this compound or peptides containing it looks complex. How can I simplify interpretation?
The presence of fluorine introduces unique features to NMR spectra. While it can add complexity, it also provides a powerful analytical handle.
NMR Interpretation Tips:
-
¹H NMR: The proton spectrum will show coupling to the adjacent fluorine atom (²JHF), resulting in splitting of the α-proton signal into a doublet of doublets (or more complex patterns depending on other couplings).
-
¹³C NMR: The carbon spectrum will show coupling to the fluorine atom, with the α-carbon signal split into a doublet (¹JCF) and the β-carbon showing a smaller coupling (²JCF).
-
¹⁹F NMR: This is a highly informative technique due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus[13][14]. A single fluorine environment will give a single peak (or a multiplet if coupled to other nuclei). The chemical shift is very sensitive to the local environment, making it an excellent probe for conformational changes or binding events[15][16].
Common NMR Artifacts and Solutions:
| Artifact | Cause | Solution |
| Broad ¹⁹F peaks | Chemical exchange or aggregation. | Acquire spectra at different temperatures to see if the peak sharpens. Dilute the sample to check for concentration-dependent effects. |
| Complex multiplets | Overlapping signals and multiple couplings. | Utilize 2D NMR techniques such as ¹H-¹⁹F HETCOR to resolve correlations between proton and fluorine nuclei. |
Q: I'm having trouble getting a clear mass spectrum. What are common fragmentation patterns and potential issues?
Electrospray ionization (ESI) mass spectrometry is typically used for amino acids and peptides.
Expected Fragmentation:
The most common fragmentation for amino acids is the loss of the carboxylic acid group as COOH (45 Da) or H₂O and CO (46 Da) from the protonated molecular ion [M+H]⁺[17][18]. For this compound, you would expect to see a prominent fragment corresponding to the loss of the carboxyl group.
Troubleshooting Mass Spectrometry:
| Problem | Potential Cause | Solution |
| Low signal intensity | Poor ionization efficiency. | Optimize ESI source parameters (e.g., capillary voltage, gas flow). Ensure the sample is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid). |
| Unidentified peaks | Impurities from synthesis (e.g., dehydrofluorinated product) or degradation. | Correlate MS data with HPLC and NMR to identify the source of the impurity. The dehydrofluorinated product would have a mass 20 Da lower than the parent compound. |
| Isobaric interference | In complex mixtures, other compounds may have the same nominal mass. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and distinguish between compounds with the same nominal mass but different elemental compositions. For isobaric amino acids, tandem MS (MS/MS) with characteristic fragment ions can be used for differentiation[19]. |
Troubleshooting Guide: Biological Assays
Q: I am seeing inconsistent results in my GABA transporter binding assays. What factors could be at play?
Inconsistent results in biological assays can stem from issues with the compound itself or the assay conditions.
Potential Causes of Inconsistency:
-
Compound Integrity:
-
Purity: Impurities from the synthesis, such as diastereomers or byproducts, can interfere with the assay. Ensure the compound is of high purity (>95%) as determined by HPLC and NMR.
-
Stability in Assay Buffer: The compound may not be stable over the course of the assay, especially at physiological pH (around 7.4). Consider the possibility of slow degradation.
-
-
Assay Conditions:
-
Solubility: The fluorinated compound may have limited solubility in aqueous assay buffers. Ensure it is fully dissolved, potentially using a small amount of a co-solvent like DMSO (ensure the final concentration is compatible with your assay).
-
Non-specific Binding: The increased hydrophobicity of the fluorinated analogue may lead to higher non-specific binding to plasticware or other components of the assay system. Include appropriate controls to assess and correct for non-specific binding.
-
Workflow for Investigating Inconsistent Biological Data:
References
- 1. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. biophysics.org [biophysics.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. osti.gov [osti.gov]
- 19. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DL-4-Amino-2-fluorobutyric Acid
Welcome to the technical support center for the synthesis and purification of DL-4-Amino-2-fluorobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel fluorinated amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity in your synthesized product.
I. Understanding the Synthetic Pathway and Potential Impurities
To effectively purify this compound, it is crucial to understand its synthetic origin, as the impurities present are often byproducts of the reaction sequence. A common and practical approach to synthesizing this compound is through the nucleophilic fluorination of a protected 4-amino-2-hydroxybutyric acid precursor, followed by deprotection.
This pathway, while effective, can introduce several classes of impurities that may compromise the purity of the final product. Understanding these potential contaminants is the first step in developing a robust purification strategy.
Common Impurities Arising from Synthesis:
-
Unreacted Starting Material: Incomplete fluorination can lead to the presence of the N-protected 4-amino-2-hydroxybutyric acid precursor in the final product.
-
Over-fluorination or Side-chain Reactions: Depending on the fluorinating agent and reaction conditions, unintended fluorination at other positions or reactions with the protecting group may occur.
-
Elimination Byproducts: The presence of a hydroxyl group can lead to elimination reactions, forming unsaturated derivatives.
-
Residual Protecting Groups: Incomplete deprotection will result in the N-protected form of the final product.
-
Inorganic Salts: Salts are often introduced during the reaction or work-up and need to be efficiently removed.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product shows a low melting point and a broad melting range, suggesting the presence of impurities. How can I improve the purity?
A low and broad melting point is a classic indicator of impurities. A multi-step purification approach is recommended, starting with a bulk purification technique followed by a high-resolution method.
-
Initial Purification by Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from charged and uncharged impurities.[1][2] The zwitterionic nature of amino acids allows them to bind to both cation and anion exchange resins, depending on the pH.
-
Final Polishing by Recrystallization: After ion-exchange chromatography, recrystallization can be used to remove closely related impurities and achieve high crystalline purity.
Q2: I've performed ion-exchange chromatography, but my product is still not pure. What could be the problem?
Several factors can affect the efficiency of ion-exchange chromatography:
-
Incorrect Resin Choice: Ensure you are using a resin appropriate for amino acid purification. A strong acid cation exchange resin is a good starting point.
-
Improper pH of the Loading Solution: The pH of your crude product solution should be adjusted to ensure the target molecule has the desired charge to bind effectively to the resin.
-
Inefficient Elution Gradient: A stepwise or linear gradient of increasing salt concentration or a change in pH is often necessary to separate compounds with similar binding affinities. A shallow gradient will provide better resolution.
-
Column Overloading: Exceeding the binding capacity of the resin will lead to co-elution of impurities with your product.
Q3: My NMR spectrum shows unexpected signals. How can I identify the impurities?
1H and 19F NMR are powerful tools for identifying impurities in fluorinated compounds.
-
Unreacted Starting Material: Look for signals corresponding to the N-protected 4-amino-2-hydroxybutyric acid. The presence of the protecting group will give characteristic signals (e.g., a large singlet for a Boc group around 1.4 ppm).
-
Elimination Byproducts: The formation of a double bond would result in signals in the olefinic region of the 1H NMR spectrum (typically 5-7 ppm).
-
Residual Protecting Groups: In addition to the signals from the protecting group itself, the adjacent protons on the amino acid backbone will have different chemical shifts compared to the deprotected product.
Q4: HPLC analysis of my purified product shows multiple peaks. How can I improve the separation?
High-Performance Liquid Chromatography (HPLC) is an excellent analytical tool for assessing purity. If you are seeing multiple peaks, consider the following:
-
Optimize the Mobile Phase: For fluorinated amino acids, using a mobile phase containing a fluorinated alcohol like trifluoroethanol can improve separation from their non-fluorinated counterparts.[3]
-
Use a Derivatizing Agent: Derivatization of the amino group with reagents like o-phthalaldehyde (OPA) or Marfey's reagent (FDAA) can enhance UV or fluorescence detection and improve chromatographic resolution.[4][5]
-
Choose the Right Column: A C18 column is a good starting point for reversed-phase HPLC. For separating fluorinated compounds, a fluorocarbon-based column might offer better selectivity.[3]
III. Frequently Asked Questions (FAQs)
Q: What is the expected purity of this compound after synthesis and purification?
With a well-optimized purification protocol involving both ion-exchange chromatography and recrystallization, a purity of >98% (as determined by HPLC and NMR) is achievable.
Q: Can I use flash chromatography on silica gel for purification?
While possible, it is generally not the most effective method for purifying free amino acids due to their high polarity and zwitterionic nature, which can lead to poor separation and tailing on silica gel. Ion-exchange chromatography is the preferred method for bulk purification.
Q: What is the best way to store the purified product?
This compound should be stored in a cool, dry, and well-ventilated place, away from incompatible substances. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q: Are there any specific safety precautions I should take when handling fluorinating agents?
Yes, fluorinating agents are often toxic and highly reactive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using for detailed safety information.
IV. Detailed Experimental Protocols
This section provides step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Ion-Exchange Chromatography
This protocol is designed for the initial bulk purification of the crude product after synthesis.
Materials:
-
Crude this compound
-
Strong acid cation exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide (NH4OH), 2 M
-
Deionized water
-
Chromatography column
Procedure:
-
Resin Preparation:
-
Wash the cation exchange resin with three volumes of deionized water to remove any preservatives.
-
Condition the resin by washing with three volumes of 1 M HCl.
-
Rinse the resin with deionized water until the eluent is neutral (pH ~7).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of deionized water.
-
Adjust the pH of the solution to ~2 with 1 M HCl. This ensures the amino group is protonated.
-
Carefully load the sample onto the top of the prepared resin bed.
-
-
Washing:
-
Wash the column with five bed volumes of deionized water to remove any unbound impurities and inorganic salts.
-
-
Elution:
-
Elute the bound this compound with 2 M ammonium hydroxide.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or a rapid colorimetric test (e.g., ninhydrin).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the ammonia and water under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization.
-
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of the product obtained from ion-exchange chromatography.
Materials:
-
Partially purified this compound
-
Deionized water
-
Ethanol or isopropanol
-
Crystallization dish
-
Heating plate with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution:
-
In a crystallization dish, dissolve the partially purified product in a minimum amount of hot deionized water with gentle heating and stirring.
-
-
Crystallization:
-
Slowly add a miscible organic solvent in which the amino acid is less soluble (e.g., ethanol or isopropanol) dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize the yield, place the crystallization dish in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 3: Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of the final product.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection: UV at 210 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the sample.
-
V. Visualization of the Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Purification workflow for this compound.
VI. References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. --INVALID-LINK--
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. --INVALID-LINK--
-
HPLC Applications: Enhancing Amino Acid Detection with FDAA. BOC Sciences. --INVALID-LINK--
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. --INVALID-LINK--
-
analysis of amino acids by high performance liquid chromatography. Journal of Chromatography B. --INVALID-LINK--
-
This compound. BOC Sciences. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. --INVALID-LINK--
-
Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu Corporation. --INVALID-LINK--
-
Ion exchange in purification. PubMed. --INVALID-LINK--
-
Ion Exchange Resin for Amino Acid Purification. Mitsubishi Chemical Corporation. --INVALID-LINK--
References
- 1. Ion exchange in purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diaion.com [diaion.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. nbinno.com [nbinno.com]
Technical Support Center: DL-4-Amino-2-fluorobutyric Acid Handling and Storage
Welcome to the technical support guide for DL-4-Amino-2-fluorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. By adhering to the protocols and understanding the principles outlined below, you can mitigate the risk of degradation and ensure the reliability of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Inconsistent or Poor Experimental Results
Symptoms:
-
Loss of expected biological activity.
-
Variable results between experimental replicates.
-
Unexpected side products in reactions.
Possible Cause: Degradation of this compound due to improper storage or handling, leading to a lower concentration of the active compound and the presence of impurities.
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check the current storage conditions of your vial. Refer to the recommended conditions in the table below.
-
Assess Physical Appearance: Visually inspect the compound. Any change from a white crystalline powder, such as discoloration or clumping, may indicate degradation.
-
Perform Quality Control Analysis: If you have access to analytical instrumentation, perform a purity check. High-Performance Liquid Chromatography (HPLC) is a reliable method for this.[1][2][3] A significant decrease in the main peak area or the appearance of new peaks compared to a fresh sample suggests degradation.
-
Isolate the Variable: If possible, repeat a small-scale experiment with a freshly opened vial of the compound and compare the results. This will help determine if the compound's integrity is the source of the issue.
Issue 2: Visible Changes in the Compound
Symptoms:
-
The white powder appears clumpy or has a wet appearance.
-
Discoloration of the compound (e.g., turning yellowish).
Possible Cause: Hygroscopic compounds can absorb moisture from the air, which can lead to clumping and may also catalyze degradation pathways.[4][5] Discoloration can be a sign of chemical decomposition.
Troubleshooting Steps:
-
Cease Use: Do not use the visibly altered compound in experiments where purity is critical.
-
Improve Handling Technique: Review your handling procedures. Ensure the vial is allowed to come to room temperature before opening to prevent condensation.[6] Minimize the time the vial is open to the atmosphere.
-
Enhance Storage Environment: For long-term storage, consider using a desiccator to maintain a low-humidity environment.[7]
-
Consider Inert Gas: For highly sensitive experiments, after dispensing the required amount, gently purge the vial with an inert gas like argon or nitrogen before sealing and returning to storage.[6]
Issue 3: Inaccurate Sample Weight
Symptoms:
-
Difficulty in accurately weighing small amounts of the compound.
-
The weight of the compound seems to fluctuate.
Possible Cause: The hygroscopic nature of the compound can lead to the absorption of atmospheric moisture, artificially inflating the weight.
Troubleshooting Steps:
-
Use a Controlled Environment: If possible, weigh the compound in a glovebox or a controlled humidity environment.
-
Weigh Quickly: Minimize the time the compound is exposed to the open air on the balance.
-
Dry Before Use: For less sensitive applications, the compound can be dried under a vacuum to remove absorbed water before weighing. However, be cautious as this may not be suitable for all experimental setups.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Humidity | Below 60% RH | As a hygroscopic compound, minimizing moisture exposure is critical to prevent clumping and hydrolysis.[4] |
| Light | Protected from light (e.g., amber vial) | To prevent potential light-induced degradation. |
| Atmosphere | Under inert gas (Argon or Nitrogen) for long-term storage | Minimizes oxidation and reaction with atmospheric moisture. |
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, visually inspect the packaging for any damage. The compound should be a white crystalline powder.[8] Allow the container to equilibrate to room temperature before opening for the first time to prevent moisture condensation.[6]
Q3: Can I store solutions of this compound?
A3: It is generally recommended to prepare solutions fresh for each experiment. If storage is necessary, it should be for a short period at 2-8°C. The stability of the compound in different solvents can vary, so a small-scale stability test is advisable if long-term solution storage is required.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous amino acids can undergo degradation through processes like oxidation, hydrolysis, and reactions involving the amino and carboxylic acid groups.[10][11] The presence of fluorine may also influence its stability.
Q5: How can I confirm the purity of my stored this compound?
A5: The most reliable method is to use High-Performance Liquid Chromatography (HPLC).[1][2][3] This technique can separate the parent compound from any potential impurities or degradation products. For quantitative analysis, a validated HPLC method with a suitable derivatizing agent may be necessary, as the compound lacks a strong chromophore.[1][2][12][13]
Experimental Protocol: Stability Indicating HPLC Method
This protocol provides a general guideline for assessing the stability of this compound. Method optimization may be required for your specific equipment and requirements.
Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products.
Materials:
-
This compound sample
-
HPLC grade water, acetonitrile, and methanol
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)[2][3]
-
Appropriate buffer (e.g., sodium acetate)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare a stock solution of a new, unopened standard of this compound in a suitable solvent (e.g., water).
-
Sample Preparation: Prepare a solution of the stored this compound at the same concentration as the standard.
-
Forced Degradation (for method development): To ensure the method is stability-indicating, subject the standard solution to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.
-
Derivatization: Following a validated procedure, derivatize both the standard, sample, and forced degradation solutions.[2]
-
HPLC Analysis:
-
Inject the derivatized solutions onto the HPLC system.
-
Use a gradient elution method to ensure good separation of all components. An example gradient could be a linear gradient of mobile phase A (buffer) and mobile phase B (acetonitrile or methanol).
-
Monitor the elution profile at the appropriate wavelength for the chosen derivative.
-
-
Data Analysis: Compare the chromatograms of the stored sample to the standard. A decrease in the area of the main peak and the appearance of new peaks in the sample chromatogram indicate degradation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering potential degradation of this compound.
Caption: A flowchart outlining the steps to troubleshoot potential degradation of this compound.
Potential Degradation Pathways
While the specific degradation pathways of this compound are not well-defined in the literature, we can hypothesize potential routes based on the structure of similar amino acids.
Caption: A diagram illustrating potential degradation routes for this compound.
III. References
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
Apollo Scientific. (S)-(-)-4-Amino-2-fluorobutyric acid Safety Data Sheet. --INVALID-LINK--
-
ChemicalBook. This compound Product Description. --INVALID-LINK--
-
SynQuest Labs. 4-Amino-2-fluorobutanoic acid Safety Data Sheet. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. How to Store Reagents. --INVALID-LINK--
-
Fisher Scientific. 4-Amino-2-fluorobutanoic acid Safety Data Sheet. --INVALID-LINK--
-
FLORE. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. --INVALID-LINK--
-
National Institutes of Health. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. --INVALID-LINK--
-
National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. --INVALID-LINK--
-
Chulalongkorn University. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. --INVALID-LINK--
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. --INVALID-LINK--
-
MDPI. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. --INVALID-LINK--
-
PubChem. 4-Amino-2-fluorobutanoic acid. --INVALID-LINK--
-
Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. --INVALID-LINK--
-
PubMed. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. --INVALID-LINK--
-
ResearchGate. Development of a Method for the Determination of γ-Aminobutyric Acid in Foodstuffs. --INVALID-LINK--
-
BOC Sciences. Fluorinated Amino Acids. --INVALID-LINK--
-
ResearchGate. A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. --INVALID-LINK--
-
AAPPTEC. Handling and Storage of Peptides - FAQ. --INVALID-LINK--
-
University of California, Davis. Amino Acid Degradation. --INVALID-LINK--
-
SENIEER. Different Drug Storage Conditions. --INVALID-LINK--
-
Vishakha Polyfab. Bulk Handling Solutions for Moisture Sensitive Products. --INVALID-LINK--
-
PubMed Central. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
University of California, Davis. Amino Acid Degradation. --INVALID-LINK--
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vishakhapolyfab.com [vishakhapolyfab.com]
- 6. peptide.com [peptide.com]
- 7. How To [chem.rochester.edu]
- 8. pangoo.biz [pangoo.biz]
- 9. viallabeller.com [viallabeller.com]
- 10. bu.edu [bu.edu]
- 11. bu.edu [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GABA Analogs: Profiling DL-4-Amino-2-fluorobutyric Acid Against Established Neuromodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Direct GABA Agonism
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its ubiquitous role in reducing neuronal excitability makes the GABAergic system a prime target for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2][3]
However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier (BBB).[4][5] This fundamental challenge has spurred the development of GABA analogs—structurally related molecules designed to overcome this pharmacokinetic hurdle and modulate the GABAergic system through diverse mechanisms.[1][5]
This guide provides a detailed comparative analysis of DL-4-Amino-2-fluorobutyric acid, a fluorinated GABA analog, against widely studied and clinically significant GABA analogs such as gabapentin and pregabalin. We will dissect their distinct mechanisms of action, compare their pharmacological profiles, and provide the experimental frameworks necessary for their evaluation, offering a comprehensive resource for researchers navigating the landscape of GABAergic modulation.
Part 1: A Divergence in Mechanism—Targeting Neurotransmitter Release vs. Reuptake
A common misconception is that all GABA analogs directly mimic GABA's action at its receptors. In reality, their mechanisms are often indirect and varied. The most clinically successful analogs, gabapentin and pregabalin, do not bind to GABA receptors at all.[4] In contrast, this compound engages with a different component of the GABAergic synapse: the transporter responsible for clearing GABA.
The Gabapentinoid Mechanism: Modulating Calcium Channels
Gabapentin and pregabalin exert their effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7][8] This interaction is crucial. In states of neuronal hyperexcitability, such as neuropathic pain, the trafficking of these α2δ-1-containing VGCCs to the presynaptic membrane is upregulated. By binding to this subunit, gabapentinoids disrupt the channel's function, leading to a reduction in calcium influx and, consequently, a decrease in the release of excitatory neurotransmitters, most notably glutamate.[6][9] This reduction in excitatory signaling provides the therapeutic benefit in conditions like epilepsy and neuropathic pain.[7][9] Some studies also suggest a complex, site-specific modulation of GABA release; for instance, gabapentin has been shown to inhibit GABA release in the locus coeruleus, potentially activating descending inhibitory pathways, but not in the spinal dorsal horn.[10][11]
This compound: A GABA Transporter Inhibitor
This compound operates through a distinct and more direct modulation of GABA levels. Experimental evidence from studies using synaptosomal preparations from channel catfish brain demonstrates that it inhibits the GABA transporter (GAT).[12] GATs are responsible for removing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[12][13] By blocking this reuptake mechanism, this compound effectively increases the concentration and residence time of GABA in the synapse, enhancing ambient GABAergic tone.
The study identified the compound as a noncompetitive inhibitor of GABA transport with an inhibition constant (Ki) of 12.5 µM .[12][14] This noncompetitive nature suggests it binds to a site on the transporter distinct from the GABA binding site, altering the transporter's conformation to impede its function. This mechanism contrasts with competitive inhibitors like tiagabine (Ki = 0.23 µM in the same study), which directly compete with GABA for the same binding site.[12]
References
- 1. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. troscriptions.com [troscriptions.com]
- 5. researchgate.net [researchgate.net]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gabapentin inhibits γ-Amino butyric acid release in the locus coeruleus but not in the spinal dorsal horn after peripheral nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gabapentin inhibits γ-amino butyric acid release in the locus coeruleus but not in the spinal dorsal horn after peripheral nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis for the Neuroscientist's Toolkit: DL-4-Amino-2-fluorobutyric Acid versus GABA
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the intricate landscape of neuroscience research, the quest for molecular tools to dissect and modulate the gamma-aminobutyric acid (GABA) system is perpetual. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA and its receptors are pivotal targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] This guide provides a comprehensive comparison of the endogenous neurotransmitter, 4-aminobutanoic acid (GABA), and its fluorinated analog, DL-4-Amino-2-fluorobutyric acid.
This document moves beyond a simple cataloging of facts, offering a deep dive into the nuanced physicochemical and pharmacological distinctions that define the utility of each compound in experimental settings. We will explore how the subtle introduction of a fluorine atom transforms the biological activity of the parent molecule, shifting its primary mechanism of action from a classical neurotransmitter to a specific modulator of GABAergic tone.
At a Glance: Chemical and Physicochemical Distinctions
A foundational understanding of the physicochemical properties of these molecules is paramount in designing and interpreting experiments. The introduction of a highly electronegative fluorine atom at the 2-position of the butyric acid backbone of GABA imparts significant changes to the molecule's electronic and steric profile.
| Property | 4-aminobutanoic acid (GABA) | This compound |
| Molecular Formula | C₄H₉NO₂ | C₄H₈FNO₂ |
| Molecular Weight | 103.12 g/mol | 121.11 g/mol |
| IUPAC Name | 4-aminobutanoic acid | 4-amino-2-fluorobutanoic acid |
| CAS Number | 56-12-2 | 5130-17-6 |
| pKa (carboxyl) | ~4.03 | Not reported |
| pKa (amino) | ~10.56 | Not reported |
| LogP | -3.17 | -2.7 |
| Melting Point | 203 °C | 201-203 °C |
| Solubility in Water | Freely soluble | Not reported |
Data sourced from PubChem and other chemical databases.[2][3]
The slight increase in molecular weight and the less negative LogP value of this compound suggest subtle alterations in its polarity and potential for membrane interaction compared to GABA.
Pharmacological Profile: A Tale of Two Mechanisms
The most striking divergence between GABA and its fluorinated counterpart lies in their primary pharmacological activities. While GABA is the canonical agonist at its cognate receptors, this compound primarily functions as an inhibitor of the GABA transporters (GATs).
4-aminobutanoic acid (GABA): The Endogenous Agonist
GABA exerts its inhibitory effects by binding to and activating three main classes of receptors:
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid reduction in its excitability.[4][5]
-
GABA-B Receptors: These are G-protein coupled receptors that, when activated, lead to downstream signaling cascades that open potassium channels and inhibit calcium channels, resulting in a slower, more prolonged inhibitory effect.[6]
-
GABA-C Receptors: Also ligand-gated ion channels, these receptors are primarily found in the retina and have a distinct pharmacology from GABA-A receptors.[7]
The affinity of GABA for these receptors varies, contributing to the diverse and nuanced regulation of neuronal activity throughout the nervous system.
This compound: A Noncompetitive Inhibitor of GABA Transport
In stark contrast to GABA's direct receptor agonism, experimental evidence demonstrates that this compound acts as a noncompetitive inhibitor of the GABA transporter (GAT) .[1] Specifically, in a study using synaptosomal preparations from channel catfish brain, it was shown to inhibit GABA uptake with a Ki of 12.5 µM .[1]
This noncompetitive inhibition is a critical distinction. While competitive inhibitors bind to the same site as the substrate (GABA), noncompetitive inhibitors bind to an allosteric site, altering the transporter's conformation and reducing its efficiency without directly competing with GABA for binding. This mechanism suggests that this compound can modulate GABAergic neurotransmission by increasing the synaptic concentration and dwell time of endogenous GABA, rather than by directly activating GABA receptors.
Receptor Binding Affinity of this compound:
Visualizing the Divergent Mechanisms
To further elucidate the distinct roles of these two compounds, the following diagrams illustrate their primary sites of action within the GABAergic synapse.
Figure 1: The Synaptic Lifecycle of GABA. This diagram illustrates the synthesis of GABA from glutamate, its packaging into synaptic vesicles, release into the synaptic cleft, binding to postsynaptic GABA-A and GABA-B receptors, and subsequent reuptake by GABA transporters (GATs).
Figure 2: Mechanism of Action of this compound. This diagram highlights the primary action of this compound as a noncompetitive inhibitor of the GABA transporter (GAT1), leading to a reduction in GABA reuptake from the synaptic cleft.
Experimental Protocols: A Guide to Comparative Analysis
To empirically validate the distinct pharmacological profiles of GABA and this compound, the following experimental workflows are recommended.
Protocol 1: Synthesis of this compound
Conceptual Synthesis Workflow:
Figure 3: Conceptual Synthesis of this compound. This workflow outlines a potential synthetic route starting from a butyrolactone derivative.
Detailed Steps (Hypothetical):
-
Starting Material: A suitable starting material would be a protected form of 4-aminobutanoic acid or a cyclic precursor like a protected 2-pyrrolidinone.
-
Introduction of a Leaving Group: A hydroxyl group could be introduced at the 2-position via alpha-hydroxylation of a corresponding enolate.
-
Fluorination: The hydroxyl group can then be displaced by a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents.
-
Deprotection: Finally, removal of any protecting groups on the amine and carboxylic acid functionalities would yield the desired this compound.
It is imperative for researchers to consult detailed synthetic organic chemistry literature for precise reaction conditions, purification methods, and safety precautions.[9][10]
Protocol 2: Competitive Radioligand Binding Assay for GABA Receptors
This protocol is designed to determine the binding affinity of this compound for GABA-A receptors.
Materials:
-
Rat brain cortex membranes (prepared as a source of GABA-A receptors)
-
[³H]-Muscimol (a high-affinity GABA-A receptor agonist radioligand)
-
Unlabeled GABA (for standard curve and positive control)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [³H]-Muscimol + membrane preparation.
-
Non-specific Binding: [³H]-Muscimol + membrane preparation + excess unlabeled GABA (e.g., 100 µM).
-
Competition: [³H]-Muscimol + membrane preparation + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the competitor (this compound) and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of this compound on GABA-A receptors expressed in a cellular system.
Materials:
-
HEK293 cells stably or transiently expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subunit composition).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Internal solution (e.g., containing high Cl⁻ to set the reversal potential).
-
External solution (e.g., a standard physiological saline).
-
GABA and this compound solutions.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the GABA-A receptors on coverslips.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a control concentration of GABA (e.g., the EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Alternatively, apply this compound alone to test for direct agonistic or antagonistic effects.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Construct concentration-response curves to determine if this compound modulates the GABA response (e.g., as a positive or negative allosteric modulator) or has direct effects on the receptor.[11][12]
-
Conclusion: A Duality of Function with Broad Research Implications
The comparison between GABA and this compound underscores a fundamental principle in pharmacology: subtle structural modifications can lead to profound changes in biological activity. While GABA serves as the primary inhibitory neurotransmitter, its 2-fluoro derivative emerges as a specific tool for modulating GABAergic tone through the inhibition of GABA transporters.
For the researcher, this distinction is critical. GABA is the tool of choice for directly activating GABA receptors and studying their downstream effects. In contrast, this compound offers a means to investigate the consequences of elevated synaptic GABA levels, providing insights into the roles of GABA transporters in health and disease. The current lack of comprehensive receptor binding data for this compound also highlights an area ripe for further investigation, which could reveal additional, uncharacterized pharmacological activities. As our understanding of the GABAergic system continues to evolve, the informed selection and application of such molecular probes will be instrumental in driving new discoveries and therapeutic innovations.
References
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB receptor - Wikipedia [en.wikipedia.org]
- 7. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
- 11. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of DL-4-Amino-2-fluorobutyric Acid in the Context of Fluorinated GABA Transporter Inhibitors
Introduction: The Strategic Role of Fluorine in Amino Acid-Based Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of rational drug design.[1] Fluorine, owing to its unique physicochemical properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly modulate the pharmacokinetic and pharmacodynamic profile of a parent compound.[2] When applied to amino acids, these modifications can yield analogues with enhanced metabolic stability, increased target affinity, and altered conformational preferences.[3] These attributes are particularly valuable in the development of neuroactive compounds, where precise modulation of target engagement and improved brain penetration are critical for therapeutic success.
This guide provides an in-depth comparison of DL-4-Amino-2-fluorobutyric acid, a fluorinated analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), against other fluorinated and non-fluorinated modulators of the GABAergic system. Specifically, we will focus on the efficacy of these compounds as inhibitors of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft and are a validated target for anticonvulsant therapies.[4][5] Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future discovery efforts.
The GABA Transporter: A Key Therapeutic Target
The synaptic action of GABA is terminated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells. By removing GABA from the synapse, GATs control the duration and magnitude of the inhibitory signal.[2] Inhibition of these transporters elevates extracellular GABA levels, thereby enhancing GABAergic tone.[4] This mechanism is the basis for the clinical efficacy of antiepileptic drugs like Tiagabine, which primarily targets the GAT1 isoform.[5][6] Consequently, the discovery of novel GAT inhibitors with diverse pharmacological profiles is an area of intense research.
Efficacy Profile of this compound as a GAT Inhibitor
This compound is a structural analogue of GABA featuring a fluorine atom at the C2 position.[7][8] Its primary pharmacological activity of interest is the inhibition of GABA transport.
Mechanism of Action: A Noncompetitive Inhibitor
Experimental evidence from studies using synaptosomal preparations from channel catfish brain—a model considered remarkably similar to the mammalian system—has characterized this compound as a noncompetitive inhibitor of the GABA transporter.[9] This is a critical distinction from many well-known GAT inhibitors. A noncompetitive inhibitor binds to an allosteric (or non-substrate) site on the transporter, altering its conformation and reducing its activity without directly blocking the GABA binding site.[6] This mechanism means that its inhibitory effect is not overcome by increasing concentrations of the substrate, GABA.
The diagram below illustrates the fundamental difference between competitive and noncompetitive inhibition at the GABA transporter.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transport inhibitors and seizure protection: the past and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enantiomeric Separation and Analysis of DL-4-Amino-2-fluorobutyric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and neuroscience research, the stereochemistry of a molecule is paramount. The biological activity of enantiomers can differ significantly, with one offering therapeutic benefits while the other may be inactive or even toxic. This guide provides an in-depth comparison of analytical strategies for the enantiomeric separation of DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA). Understanding the enantiomeric composition of this and related compounds is critical for elucidating their pharmacological profiles.
This document moves beyond a simple listing of methods. It is designed to provide you, a fellow scientist, with the rationale behind selecting a particular analytical approach, offering insights honed from practical application and established principles. We will explore direct and indirect chiral separation techniques across High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), equipping you with the knowledge to develop robust and reliable analytical methods.
The Importance of Chiral Purity in Fluorinated GABA Analogs
This compound is a structural analog of GABA, where the introduction of a fluorine atom can significantly alter its biological properties, including its binding affinity to GABA receptors and its metabolic stability. As with many chiral molecules, the individual enantiomers (R and S) of 4-amino-2-fluorobutyric acid are likely to exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is not merely an analytical exercise but a fundamental requirement for meaningful preclinical and clinical research.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC remains the most widely used technique for chiral separations due to its versatility and broad applicability.[1][2][3] Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
Direct methods are often preferred for their simplicity, as they do not require derivatization, thereby reducing sample preparation time and potential sources of error. The separation is achieved through transient diastereomeric interactions between the analyte enantiomers and the chiral selector immobilized on the stationary phase.
Key CSPs for Amino Acid Separation:
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These phases, such as CHIROBIOTIC T, are renowned for their broad enantioselectivity for amino acids.[4] They offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric effects, making them a robust starting point for method development.[4][5]
-
Crown Ether-Based Phases (e.g., CROWNPAK CR-I(+)): These CSPs are particularly effective for the separation of primary amines and amino acids. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated amino group of the analyte and the crown ether cavity.
-
Cyclodextrin-Based Phases: While widely used, native β-cyclodextrin phases may offer lower success rates for underivatized amino acids compared to their derivatized counterparts.[6] However, derivatized cyclodextrins can provide excellent separations.
Table 1: Comparison of CSPs for Direct Chiral HPLC of 4-Amino-2-fluorobutyric Acid
| Chiral Stationary Phase | Principle of Separation | Typical Mobile Phase | Advantages | Disadvantages |
| Macrocyclic Glycopeptide (Teicoplanin) | Multiple interactions (ionic, H-bonding, steric) | Polar organic or reversed-phase | Broad applicability to amino acids[4], robust | Can be sensitive to mobile phase composition |
| Crown Ether | Host-guest complexation with the primary amine | Acidified aqueous/organic | High selectivity for primary amines, good for underivatized amino acids[7][8] | Limited to compounds with a primary amino group |
| Cyclodextrin-Based | Inclusion complexation | Reversed-phase or polar organic | Versatile, wide range of derivatives available | May require derivatization of the amino acid for good resolution[6] |
Indirect Enantioseparation via Chiral Derivatization
This approach involves reacting the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, typically a reversed-phase C18 column.[1][9]
Common Chiral Derivatizing Agents for Amino Acids:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used CDA that reacts with the primary amino group of amino acids to form stable diastereomeric derivatives.[9] The resulting derivatives are readily detected by UV-Vis spectroscopy.
-
o-Phthalaldehyde (OPA) with a Chiral Thiol (e.g., N-acetyl-L-cysteine): This combination forms fluorescent isoindole derivatives, offering high sensitivity.[1][10] The choice of the chiral thiol is critical for achieving optimal separation.
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for indirect chiral analysis by HPLC.
Table 2: Comparison of Chiral Derivatizing Agents
| Derivatizing Agent | Reaction | Detection | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Reacts with primary amines[9] | UV-Vis | Robust, well-established method, stable derivatives | Requires a pure chiral reagent |
| OPA / Chiral Thiol | Forms fluorescent isoindoles with primary amines[1] | Fluorescence | High sensitivity, rapid reaction | Derivatives can be less stable, potential for racemization |
Gas Chromatography (GC): A High-Resolution Alternative
For volatile or semi-volatile compounds, GC offers excellent resolving power and sensitivity. However, amino acids are non-volatile and must be derivatized prior to analysis to increase their volatility and thermal stability.[11]
Indirect GC Analysis via Derivatization
The most common approach for the GC analysis of chiral amino acids involves a two-step derivatization process:
-
Esterification: The carboxylic acid group is typically converted to a methyl, ethyl, or propyl ester.
-
Acylation: The amino group is acylated, often with trifluoroacetic anhydride (TFAA), to form N-trifluoroacetyl (N-TFA) derivatives.[11]
The resulting volatile diastereomers are then separated on a chiral GC column.
Recommended GC Column:
-
Chirasil-L-Val: This is a widely used chiral stationary phase for the separation of derivatized amino acid enantiomers.[12][13]
Experimental Protocol: GC-MS Analysis of this compound
-
Esterification: To 1 mg of the sample, add 1 mL of 2M HCl in methanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the solvent and reagents under nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
GC-MS Analysis: Inject an aliquot onto a Chirasil-L-Val column. Use a temperature gradient from 80°C to 200°C. Detection is performed by mass spectrometry (MS) for definitive identification.
Logical Relationship for GC Derivatization
Caption: Derivatization workflow for chiral GC analysis.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC is a powerful technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol.[14] SFC offers several advantages for chiral separations, including high speed, reduced solvent consumption, and high efficiency.[7][8][14]
For the separation of underivatized amino acids, SFC coupled with a crown ether-based CSP (e.g., CROWNPAK CR-I(+)) has shown excellent results, achieving separations in under a few minutes.[7][8]
Table 3: Comparative Overview of Analytical Techniques
| Technique | Sample Preparation | Speed | Selectivity | Key Advantage | Primary Limitation |
| Direct HPLC (CSP) | Minimal (dissolve sample) | Moderate | Good to Excellent | Simplicity, reduced risk of racemization | CSPs can be expensive and have limited lifetimes |
| Indirect HPLC (Derivatization) | Required (derivatization) | Slower (due to prep) | Excellent | Uses standard achiral columns, high sensitivity with fluorescent tags | Derivatization can be complex and introduce errors |
| GC (Derivatization) | Required (two-step derivatization) | Fast | Excellent | High resolution and sensitivity | Limited to thermally stable and volatile derivatives |
| SFC (CSP) | Minimal (for direct) | Very Fast | Excellent | High throughput, environmentally friendly[14] | Requires specialized instrumentation |
Recommendations and Concluding Remarks
For a researcher new to the chiral separation of This compound , a logical starting point would be direct HPLC using a macrocyclic glycopeptide or a crown ether-based chiral stationary phase . This approach minimizes sample preparation and offers a high probability of success based on the well-established enantioselectivity of these phases for amino acids.
If higher sensitivity is required or if direct methods fail to provide adequate resolution, indirect HPLC via derivatization with OPA/N-acetyl-L-cysteine is a powerful alternative, particularly when coupled with fluorescence detection.
For high-throughput screening environments, Supercritical Fluid Chromatography (SFC) is an excellent choice due to its rapid analysis times.[7][8] Finally, Gas Chromatography (GC) , while requiring more extensive sample preparation, can provide the highest resolution and is a valuable tool for structural confirmation when coupled with mass spectrometry.
The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed decision and to streamline the method development process for the enantiomeric analysis of this important class of compounds.
References
- 1. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Enantiomers of 4-Amino-2-fluorobutanoic Acid: Synthesis, Analysis, and Biological Implications
Introduction: The Critical Role of Chirality in GABA Analogues
In drug development and neuroscience research, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle of stereochemistry is particularly vital for molecules designed to interact with highly specific biological targets, such as enzymes and receptors. 4-Amino-2-fluorobutanoic acid, a fluorinated analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compelling case study. The introduction of a fluorine atom at the C-2 position creates a chiral center, resulting in two non-superimposable mirror-image forms: (R)-4-amino-2-fluorobutanoic acid and (S)-4-amino-2-fluorobutanoic acid.
These enantiomers, despite having identical chemical formulas, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even harmful. This guide provides a comprehensive comparison of these enantiomers, delving into the nuances of their synthesis, analytical separation, and differential biological activities, with a focus on their interaction with GABA aminotransferase (GABA-AT), a key enzyme in GABA metabolism.[1][2] Understanding these differences is paramount for researchers aiming to develop next-generation therapeutics for neurological disorders like epilepsy or addiction.[2]
Visualizing the Enantiomers: A Mirror Image Relationship
The fundamental difference between the (R) and (S) enantiomers lies in their three-dimensional structure. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at the chiral center (C-2). This structural duality is the origin of their distinct biological behaviors.
Caption: Stereochemical representation of (S) and (R) enantiomers.
Enantioselective Synthesis: Crafting Stereochemical Purity
The comparative study of enantiomers necessitates methods to obtain them in high optical purity. Racemic mixtures, containing equal amounts of both (R) and (S) forms, are often the default outcome of standard synthetic routes.[3] Therefore, enantioselective synthesis or chiral resolution is a critical first step.
Methodologies for achieving enantiopure fluorinated amino acids often rely on:
-
Chiral Auxiliaries: A recyclable chiral molecule is temporarily attached to the starting material to direct the reaction towards the formation of a specific stereoisomer. The auxiliary is cleaved in a later step. This approach has been successfully used for the large-scale synthesis of related fluorinated amino acids.[4]
-
Asymmetric Catalysis: Chiral catalysts, often metal complexes or organic molecules (organocatalysis), create a chiral environment that favors the formation of one enantiomer over the other.[5][6] This method is highly efficient, as a small amount of catalyst can generate a large quantity of the desired product.
-
Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, optically pure enantiomer.
The choice of synthetic strategy is crucial, as it impacts yield, cost, and, most importantly, the enantiomeric excess (% ee) of the final product—a key parameter for reliable biological evaluation.
Comparative Analysis: Distinguishing Mirror Images
Once synthesized or separated, robust analytical techniques are required to confirm the identity, purity, and stereochemical integrity of each enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for separating and quantifying enantiomers.[7] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Rationale for Method Selection: Polysaccharide-based CSPs are widely effective for a broad range of compounds, including N-protected amino acids.[7] Reversed-phase conditions offer excellent resolution and are compatible with mass spectrometry for definitive identification. The use of an acidic additive like trifluoroacetic acid (TFA) ensures good peak shape by suppressing the ionization of the carboxylic acid and amino groups.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a validated method for the baseline separation of N-FMOC protected 4-amino-2-fluorobutanoic acid enantiomers. N-Fluorenylmethoxycarbonyl (FMOC) protection is a standard procedure for amino acid analysis, enhancing UV detection and improving chromatographic behavior.[7]
-
Sample Preparation:
-
Derivatize the (R)-, (S)-, and racemic 4-amino-2-fluorobutanoic acid samples with FMOC-Cl under standard conditions.
-
Dissolve the resulting N-FMOC derivatives in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.[7]
-
Mobile Phase: Isocratic elution with Acetonitrile / Water / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 265 nm (for the FMOC group).
-
Injection Volume: 10 µL.
-
-
System Suitability and Analysis:
-
Inject the racemic mixture to determine the retention times (t₁) and (t₂) for each enantiomer and calculate the resolution factor (Rs). An Rs value > 1.5 indicates baseline separation.[7]
-
Inject the individual (R)- and (S)-enantiomer samples to confirm peak identity.
-
Quantify the enantiomeric excess (% ee) of each sample using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Workflow for Enantiomer Comparison
The overall process, from a racemic mixture to a final comparative analysis, follows a logical and rigorous workflow to ensure data integrity.
Caption: Workflow for the separation and comparative analysis of enantiomers.
Biological Activity: Differential Inhibition of GABA Aminotransferase
The primary mechanism by which many GABA analogues exert their effects is through the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation.[1][2] Inhibition of GABA-AT leads to increased synaptic concentrations of GABA, enhancing inhibitory neurotransmission, which is a therapeutic strategy for conditions like epilepsy.[2][8]
Studies on related fluorinated GABA analogues have consistently shown that stereochemistry at the carbon bearing the fluorine atom is a critical determinant of biological activity. For instance, in the case of 4-amino-3-fluorobutanoic acid, the (R)-enantiomer showed substantial inhibition of GABA-AT, whereas the (S)-enantiomer was essentially inactive.[1] This stark difference is attributed to the precise conformational binding requirements within the enzyme's active site. The enzyme can distinguish between the enantiomers, selectively processing one over the other.
While specific experimental data for the individual enantiomers of 4-amino-2-fluorobutanoic acid is not as prevalent in the literature as for its 3-fluoro counterpart, the established principles of stereoselective enzyme inhibition strongly suggest a similar divergence in activity. It is highly probable that one enantiomer acts as a more potent mechanism-based inactivator or substrate for GABA-AT than the other.[9][10]
Comparative Data Summary
This table summarizes the expected and known properties based on data from the racemic mixture and analogous fluorinated compounds. Direct experimental values for the individual enantiomers of 4-amino-2-fluorobutanoic acid require specific investigation.
| Property | (R)-4-amino-2-fluorobutanoic acid | (S)-4-amino-2-fluorobutanoic acid | Racemic (DL) Mixture |
| Molecular Formula | C₄H₈FNO₂[11] | C₄H₈FNO₂[11] | C₄H₈FNO₂[11] |
| Molecular Weight | 121.11 g/mol [11] | 121.11 g/mol [11] | 121.11 g/mol [11] |
| Melting Point (°C) | Expected to differ from racemic | Expected to differ from racemic | 201-203[3] |
| Optical Rotation [α] | Expected to be equal and opposite | Expected to be equal and opposite | 0 (inactive) |
| GABA-AT Inhibition | Hypothesized to be stereoselective | Hypothesized to be stereoselective | Active |
| Chiral HPLC | Unique retention time | Unique retention time | Two resolved peaks |
Conclusion and Future Directions
The study of the enantiomers of 4-amino-2-fluorobutanoic acid underscores the indispensable role of stereochemistry in drug design. The fluorine atom not only modulates the electronic properties and metabolic stability of the molecule but also introduces a chiral center that dictates its interaction with biological targets like GABA-AT. Based on extensive evidence from analogous compounds, it is clear that the (R) and (S) enantiomers will not be biologically equivalent.[1]
Future research must focus on the definitive enantioselective synthesis and subsequent head-to-head biological testing of the (R)- and (S)-4-amino-2-fluorobutanoic acid. Such studies are essential to elucidate the precise structure-activity relationship and identify the eutomer (the more active enantiomer) for potential therapeutic development. This rigorous, stereochemically-aware approach is fundamental to advancing the field of neuroscience and creating safer, more effective treatments for neurological disorders.
References
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-4-Amino-2-fluorobutyric acid | 5130-17-6 [sigmaaldrich.com]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [mdpi.com]
- 5. Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing GABAergic Cross-Reactivity of DL-4-Amino-2-fluorobutyric acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of DL-4-Amino-2-fluorobutyric acid, a fluorinated GABA analog, with key proteins of the GABAergic system. We will move beyond a simple listing of facts to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The introduction of a fluorine atom into a GABA backbone can significantly alter its electronic properties, conformation, and metabolic stability. These changes can impart novel pharmacological profiles, but they also necessitate a thorough investigation of off-target interactions to fully characterize the compound's specificity. This guide outlines a systematic approach to compare the binding affinity and functional activity of this compound against its parent neurotransmitter, GABA, and other standard reference compounds at GABA-A and GABA-B receptors, GABA transporters (GATs), and the primary catabolic enzyme, GABA transaminase (GABA-T).
The GABAergic System: A Landscape of Potential Interactions
The inhibitory tone of the central nervous system is largely orchestrated by γ-aminobutyric acid (GABA). Its effects are mediated through a sophisticated network of receptors, transporters, and enzymes, each representing a potential interaction point for a structural analog like this compound.
-
GABA-A Receptors (GABA-A R) : These are ligand-gated ion channels that mediate fast synaptic inhibition.[1][2][3] Upon activation by GABA, they open an intrinsic chloride channel, leading to hyperpolarization of the neuron.[2] Their pentameric structure, arising from a diverse array of 19 possible subunits (e.g., α, β, γ), creates a vast number of receptor subtypes with distinct pharmacology and distribution.[1][4][5]
-
GABA-B Receptors (GABA-B R) : These are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[2][6] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channel activity.[6]
-
GABA Transporters (GATs) : Synaptic action of GABA is terminated by its reuptake from the synaptic cleft by four distinct transporter proteins (GAT-1, GAT-2, GAT-3, and BGT-1).[7] Inhibiting these transporters prolongs GABA's presence in the synapse, enhancing inhibitory signaling.[8][9]
-
GABA Transaminase (GABA-T) : This mitochondrial enzyme is responsible for the catabolism of GABA.[10] Inhibition of GABA-T leads to a global increase in GABA concentrations within the brain.[11][12][13]
The following diagram illustrates the key components of a GABAergic synapse, which represent the primary targets for assessing the cross-reactivity of our test compound.
A Systematic Workflow for Cross-Reactivity Profiling
To ensure a logical and resource-efficient evaluation, we propose a tiered screening approach. This workflow begins with broad, high-throughput binding assays to identify potential interactions, followed by more complex functional assays to characterize the nature of those interactions.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA receptor agonists, antagonists and modulators [hellobio.com]
- 5. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 11. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 12. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Vigabatrin, Irreversible GABA transaminase inhibitor (CAS 68506-86-5) | Abcam [abcam.com]
A Comparative In Vivo Analysis of DL-4-Amino-2-fluorobutyric Acid: A Prospective Guide for Neuropharmacology Researchers
This guide provides a comprehensive framework for the in vivo comparison of DL-4-Amino-2-fluorobutyric acid, a fluorinated GABA analog, against established GABAergic drugs. As direct comparative preclinical data for this compound is emerging, this document serves as a prospective guide for researchers, outlining the rationale, experimental designs, and expected mechanistic distinctions based on its known biochemical profile as a GABA transporter inhibitor.
Introduction: The Rationale for a Novel GABAergic Agent
The GABAergic system, the primary inhibitory network in the central nervous system (CNS), is a cornerstone of neuropharmacology. Drugs targeting this system are mainstays in the treatment of anxiety, epilepsy, and sleep disorders. However, existing medications, such as benzodiazepines and certain anticonvulsants, are often associated with dose-limiting side effects, including sedation, cognitive impairment, and the potential for tolerance and dependence.
This compound emerges as a compound of interest due to its unique mechanism of action. As a GABA analog, its primary known activity is the noncompetitive inhibition of GABA transporters (GATs)[1]. This mode of action suggests a potential for enhancing endogenous GABAergic tone in a manner distinct from direct receptor agonists or enzyme inhibitors. The incorporation of fluorine is a strategic chemical modification that can enhance metabolic stability and blood-brain barrier penetration, although potential toxicity from defluorination must be considered[2][3].
This guide will provide a comparative overview of this compound with three classes of existing drugs, each representing a different mechanism of GABAergic modulation:
-
GABAA Receptor Positive Allosteric Modulators (e.g., Diazepam): These drugs enhance the effect of GABA at the GABAA receptor, increasing the frequency of chloride channel opening.
-
GABA Transaminase (GABA-T) Inhibitors (e.g., Vigabatrin): These agents prevent the breakdown of GABA, thereby increasing its synaptic concentration.
-
Voltage-Gated Calcium Channel Blockers (α2δ subunit) (e.g., Gabapentin): While structurally a GABA analog, gabapentin's primary mechanism is believed to involve the inhibition of α2δ subunit-containing voltage-gated calcium channels, which indirectly modulates neurotransmission.
Comparative Pharmacokinetic Profiles in Rodents
A critical aspect of in vivo studies is understanding the pharmacokinetic properties of the compounds. The following table summarizes key pharmacokinetic parameters for the comparator drugs in rats, providing a baseline for what would need to be established for this compound.
| Parameter | Diazepam | Vigabatrin | Gabapentin | This compound |
| Route of Administration | Intraperitoneal (IP), Intravenous (IV), Oral | Intraperitoneal (IP), Oral | Oral, Intravenous (IV) | To be determined |
| Tmax (Time to Peak Plasma Concentration) | ~0.25-1 hr (IP)[4] | ~0.4-1 hr (IP)[5] | ~1-3 hr (Oral)[6] | To be determined |
| Elimination Half-life (t1/2) | ~0.88-1.11 hr (plasma)[4] | ~1.1-3.3 hr (serum/CSF)[5] | ~1.7-3 hr (IV)[7][8] | To be determined |
| Bioavailability | High | Good | Dose-dependent, saturable absorption[7] | To be determined |
| Metabolism | Extensively metabolized (major metabolite: desmethyldiazepam)[4] | Not significantly metabolized[5] | Minimally metabolized in rodents (<5%)[6][7] | Hypothesized to have increased metabolic stability due to fluorination |
| Excretion | Primarily renal | Primarily renal[5] | Primarily renal[7][8] | To be determined |
| Protein Binding | High (~80-85%)[4] | Not protein bound[5] | < 3%[7] | To be determined |
Proposed In Vivo Efficacy Models
The following are standard, well-validated rodent models for assessing the potential anticonvulsant and anxiolytic effects of novel compounds.
Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models
These two models are foundational in the screening of potential antiepileptic drugs, each highlighting different mechanisms of action.
Caption: Workflow for assessing anticonvulsant activity using MES and PTZ models.
-
Animals: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week before the experiment.
-
Drug Administration: Animals are divided into groups and administered this compound, diazepam, vigabatrin, gabapentin, or vehicle via an appropriate route (e.g., intraperitoneal injection). Dosing should occur at a predetermined time before seizure induction to coincide with peak plasma concentrations.
-
MES Model:
-
A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA for 0.2 s).
-
The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
-
PTZ Model:
-
Pentylenetetrazol is administered subcutaneously or intraperitoneally (e.g., 60-85 mg/kg).
-
Animals are observed for 30 minutes, and seizure activity is scored using a standardized scale (e.g., Racine scale).
-
Endpoints include latency to the first seizure, seizure severity, and mortality.
-
Anxiolytic Activity: Elevated Plus Maze (EPM) and Light-Dark Box Test
These models are based on the conflict between the innate exploratory drive of rodents and their aversion to open, brightly lit spaces.
Caption: Workflow for assessing anxiolytic activity in rodents.
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Apparatus:
-
EPM: Two open arms and two closed arms elevated from the floor.
-
Light-Dark Box: A chamber divided into a brightly lit compartment and a dark compartment.
-
-
Procedure:
-
Animals are dosed with the test compounds or vehicle.
-
After a suitable absorption period, each animal is placed in the apparatus and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Behavior is recorded and analyzed for time spent in and entries into the aversive zones (open arms or light compartment). An increase in these parameters is indicative of an anxiolytic effect.
-
Mechanistic Insights and Expected Outcomes
The distinct mechanisms of action of these compounds are expected to lead to different in vivo profiles.
Signaling Pathways
Caption: Simplified overview of GABAergic synapse and drug targets.
-
This compound: By inhibiting GATs, it is expected to prolong the presence of synaptically released GABA. This may lead to a more subtle, modulatory effect compared to direct agonists, potentially with a lower risk of sedation and motor impairment.
-
Diazepam: As a positive allosteric modulator, its effects are dependent on the presence of endogenous GABA. It is expected to show robust anticonvulsant and anxiolytic effects but may also cause significant sedation and ataxia at higher doses.
-
Vigabatrin: By irreversibly inhibiting GABA-T, it leads to a widespread increase in GABA levels. This is highly effective for seizure control but can be associated with side effects such as visual field defects with chronic use.
-
Gabapentin: Its mechanism, distinct from direct GABAergic modulation, may result in a different profile of efficacy and side effects. It is particularly effective in models of neuropathic pain.
Conclusion and Future Directions
This guide provides a roadmap for the preclinical in vivo evaluation of this compound. A thorough characterization of its pharmacokinetic and pharmacodynamic profiles is the essential next step. Should this compound demonstrate a favorable efficacy and safety profile, particularly a wider therapeutic window compared to existing GABAergic drugs, it could represent a significant advancement in the treatment of epilepsy and anxiety disorders. Future studies should also investigate its potential for tolerance, dependence, and off-target effects, including a thorough assessment of the metabolic fate of the fluorine atom.
References
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of vigabatrin in rat blood and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin – Rat Guide [ratguide.com]
- 7. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of gabapentin in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of DL-4-Amino-2-fluorobutyric Acid Using HPLC-MS
Introduction: The Analytical Imperative for Novel Amino Acids
In the landscape of drug discovery and development, novel amino acids like DL-4-Amino-2-fluorobutyric acid represent a critical class of building blocks for next-generation therapeutics. The introduction of a fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in medicinal chemistry. However, these same modifications present unique analytical challenges. Ensuring the purity of such a starting material is not merely a quality control checkpoint; it is the foundation upon which the safety and efficacy of the final drug product are built.
This guide provides an in-depth, experience-driven framework for the validation of a purity testing method for this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind key methodological decisions, ensuring a robust, reliable, and scientifically sound validation process consistent with industry best practices.
The Challenge: Analyzing a Small, Polar, Fluorinated Molecule
This compound is a small, polar molecule. This combination of properties makes it notoriously difficult to retain on traditional reversed-phase HPLC columns, like C18, where retention is driven by hydrophobic interactions.[1] Furthermore, lacking a strong chromophore, it is challenging to detect with high sensitivity using standard UV detectors.[1][2]
This is where the synergy of Hydrophilic Interaction Liquid Chromatography (HILIC) and Mass Spectrometry (MS) becomes indispensable.
-
Why HILIC? HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like our target molecule can partition.[3] This mechanism provides excellent retention for compounds that would otherwise elute in the void volume of a reversed-phase column.[4][5][6]
-
Why MS? Mass spectrometry provides two critical advantages:
-
High Sensitivity: Electrospray Ionization (ESI) is a soft ionization technique that can efficiently ionize polar molecules like amino acids, allowing for detection at very low levels.[7][8][9]
-
High Specificity: MS detects molecules based on their unique mass-to-charge ratio (m/z), providing unambiguous identification of the target analyte and offering the potential to identify unknown impurities based on their mass.[9]
-
This guide will focus on a HILIC-ESI-MS approach as the optimal strategy for this analytical challenge.
Method Development: The Causality Behind Experimental Choices
A robust method is born from logical, scientifically-defended choices. The following section details the critical parameters and the rationale for their selection in developing a purity method for this compound.
Chromatographic System Selection
-
Column: A HILIC column with an amide or bare silica stationary phase is the recommended starting point. Amide phases offer excellent retention and selectivity for a broad range of polar compounds.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.
-
Rationale: Ammonium formate is a volatile buffer, making it perfectly compatible with MS detection.[4] A pH of 3.0 ensures the primary amine group of the analyte is protonated (positive charge), which aids in retention on some HILIC phases and is crucial for efficient positive-ion ESI.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: Acetonitrile is the most common organic solvent for HILIC due to its ideal properties for establishing the aqueous partitioning layer on the stationary phase.
-
-
Gradient: A typical starting gradient would be from 95% B to 50% B over 10-15 minutes.
-
Rationale: Starting at a high organic percentage maximizes the retention of the polar analyte. The gradient then gradually increases the mobile phase polarity to elute the compound, providing good peak shape and separation from potential impurities.
-
Mass Spectrometer Parameter Optimization
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Rationale: The primary amine group on this compound is easily protonated in the acidic mobile phase, leading to a strong and stable [M+H]⁺ ion signal. ESI is a "soft" ionization technique, which minimizes in-source fragmentation and preserves the molecular ion, crucial for purity analysis.[8]
-
-
Key Parameters:
-
Capillary Voltage: Typically 3-4 kV. This needs to be optimized to ensure stable spray and maximum ion signal.
-
Source Temperature & Gas Flows: These parameters (e.g., desolvation gas temperature and flow) are optimized to facilitate the efficient desolvation of the ESI droplets without causing thermal degradation of the analyte.[7]
-
Data Acquisition: Full scan mode is used to detect all ions within a specified mass range (e.g., m/z 50-500), allowing for the detection of unknown impurities. The theoretical [M+H]⁺ for C₄H₈FNO₂ is approximately 122.05.
-
dot graph TD subgraph "Method Development Logic" direction LR A[Analyte Properties (Small, Polar, Fluorinated)] --> B{Chromatography Choice}; B --> C[HILIC (Hydrophilic Interaction)]; C --> D[Column: Amide/Silica]; C --> E[Mobile Phase: ACN/Volatile Buffer]; A --> F{Detector Choice}; F --> G[Mass Spectrometry (High Sensitivity & Specificity)]; G --> H[Ionization: ESI Positive]; G --> I[Mode: Full Scan]; end
caption: "Decision workflow for HPLC-MS method development." end
Experimental Protocol: A Self-Validating Workflow
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10][11] For a purity method, this involves assessing several key performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
This compound test sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Ammonium Formate (MS-grade)
-
Formic Acid (MS-grade)
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 Water:Acetonitrile mixture.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with 50:50 Water:Acetonitrile.
-
Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the stock solution.
Validation Parameters & Procedures
The following steps should be performed in accordance with the optimized HPLC-MS method.
A. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10]
-
Procedure:
-
Inject a blank (diluent).
-
Inject the working standard.
-
Inject the sample solution.
-
Forced Degradation (Recommended): Expose the sample to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products. Analyze these stressed samples.
-
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample solution should be spectrally pure (i.e., the mass spectrum across the peak should be consistent and match the standard). In stressed samples, the main peak should be well-resolved from any degradation product peaks.
B. Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Procedure: Prepare a series of at least five calibration standards from the stock solution, ranging from the Limit of Quantitation (LOQ, see below) to 150% of the working standard concentration (e.g., 0.1, 1, 5, 10, 15 µg/mL).
-
Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.
C. Accuracy (as Recovery)
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Procedure: Spike a known amount of the analyte reference standard into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
D. Precision (Repeatability & Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability: Analyze six independent preparations of the test sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
E. Limit of Quantitation (LOQ)
-
Objective: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by analyzing six replicates and checking that the precision (RSD ≤ 10%) and accuracy are acceptable.
-
Acceptance Criteria: This value establishes the reporting threshold for impurities. A typical requirement for the LOQ is 0.05% with respect to the main analyte concentration.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Integrated workflow for analytical method validation." end
Data Presentation & Comparative Analysis
A key advantage of HPLC-MS is its superior performance compared to alternative methods for this specific analyte.
| Analytical Method | Principle | Pros | Cons | Suitability for this compound |
| HILIC-MS (This Guide) | Hydrophilic partitioning chromatography with mass-based detection. | - High sensitivity & specificity- No derivatization needed- Can identify unknown impurities | - Requires MS-compatible (volatile) buffers- Potential for matrix effects | Excellent. The ideal combination of retention for a polar analyte and specific, sensitive detection. |
| Reversed-Phase HPLC-UV | Hydrophobic interaction chromatography with UV absorbance detection. | - Widely available- Robust and simple | - Poor retention for polar analyte- Low sensitivity due to lack of chromophore | Poor. The analyte will likely elute at or near the solvent front with minimal sensitivity. |
| GC-MS | Gas chromatography with mass-based detection. | - High resolution | - Requires derivatization to make the amino acid volatile- Derivatization can be complex and introduce artifacts | Moderate. Feasible but less direct. The derivatization step adds complexity and potential for error compared to the direct analysis by HILIC-MS.[15][16][17] |
| Quantitative NMR (qNMR) | Nuclear magnetic resonance spectroscopy. | - Primary analytical method- No reference standard of the same compound needed | - Low sensitivity (requires mg amounts)- May not resolve structurally similar impurities | Good for Assay, Poor for Impurities. Excellent for determining the overall purity (assay) of the bulk material but lacks the sensitivity to detect trace-level impurities. |
Conclusion: Ensuring Confidence in Quality
Validating a purity method using HPLC-MS for a challenging analyte like this compound is a rigorous but essential process. By leveraging the strengths of Hydrophilic Interaction Liquid Chromatography for retention and Mass Spectrometry for detection, a highly specific, sensitive, and robust method can be developed. The systematic validation approach outlined in this guide, grounded in ICH principles, ensures that the method is suitable for its intended purpose: to provide unequivocal confidence in the purity of a critical raw material. This analytical rigor is the cornerstone of developing safe and effective pharmaceuticals.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. jordilabs.com [jordilabs.com]
- 15. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Semantic Scholar [semanticscholar.org]
- 17. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of DL-4-Amino-2-fluorobutyric acid and its non-fluorinated counterpart
An In-Depth Technical Guide to DL-4-Amino-2-fluorobutyric Acid and its Non-fluorinated Counterpart, GABA
This guide provides a comprehensive side-by-side comparison of this compound and its endogenous, non-fluorinated analog, 4-aminobutyric acid (GABA). Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physicochemical, and pharmacological distinctions imparted by strategic fluorination, supported by experimental data and detailed protocols.
Introduction: The Rationale for Fluorination
4-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] Its concentration and signaling are tightly regulated by synthesis, metabolism, and transport across synaptic membranes.[3] The strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, modulate acidity/basicity (pKa), and alter binding affinity.[4] this compound represents a targeted modification of the GABA scaffold, introducing a fluorine atom at the C2 (alpha) position. This guide will objectively compare these two molecules to illuminate how this single atomic substitution profoundly alters their biological and chemical profiles.
Structural and Physicochemical Properties: The Impact of a Single Fluorine Atom
The introduction of a highly electronegative fluorine atom at the C2 position induces significant changes in the molecule's electronic and physical properties compared to GABA.
dot
Caption: Figure 1. A diagram illustrating how the addition of a fluorine atom at the C2 position alters the key physicochemical properties of the GABA scaffold.
The strong electron-withdrawing nature of fluorine lowers the pKa of the neighboring carboxylic acid and, more significantly, the distal amino group. This reduction in the basicity of the amine can influence its ionization state at physiological pH, potentially affecting receptor interactions and membrane permeability.[5] The substitution of a hydrogen atom for a slightly larger fluorine atom also impacts lipophilicity, as indicated by the change in the predicted LogP value.
Table 1: Physicochemical Property Comparison
| Property | 4-Aminobutyric Acid (GABA) | This compound | Reference(s) |
| IUPAC Name | 4-aminobutanoic acid | 4-amino-2-fluorobutanoic acid | [][7] |
| Molecular Formula | C₄H₉NO₂ | C₄H₈FNO₂ | [][7] |
| Molecular Weight | 103.12 g/mol | 121.11 g/mol | [][7] |
| pKa (Amino Group) | ~10.56 | Predicted to be lower than GABA | [5] |
| Predicted XLogP3 | -3.2 | -2.7 | [7][8] |
| Appearance | White crystalline powder | White solid | [1][9] |
| Melting Point | 197-204 °C | 201-203 °C | [] |
Synthesis Overview
4-Aminobutyric Acid (GABA): GABA can be synthesized through various chemical routes, though biosynthesis from glutamate via the enzyme glutamate decarboxylase is the natural pathway. A common chemical synthesis involves the hydrolysis of pyrrolidone using reagents like calcium hydroxide and ammonium bicarbonate to open the lactam ring.[1]
This compound: The synthesis of fluorinated amino acids is a more complex process that often requires specialized reagents. General strategies include the electrophilic fluorination of a suitable carbanion precursor or the nucleophilic opening of an epoxide with a fluoride source.[10] Asymmetric synthesis to obtain specific enantiomers can be achieved using chiral auxiliaries, for example, by alkylating a chiral glycine-derived Ni(II) complex with a trifluoroethylating agent.[11]
Biological and Pharmacological Profile
The primary distinction between GABA and its C2-fluorinated analog lies in their interaction with the machinery of GABAergic neurotransmission, particularly GABA transporters (GATs) and metabolic enzymes.
dot
Caption: Figure 2. Simplified schematic of a GABAergic synapse, highlighting synthesis, release, receptor binding, and reuptake of GABA.
Mechanism of Action at the GABA Transporter (GAT)
The synaptic action of GABA is terminated by its removal from the synaptic cleft via sodium- and chloride-dependent GABA transporters (GATs).[12] GABA is the natural substrate for these transporters.
In stark contrast, DL-4-amino-2-fluorobutanoic acid has been identified as a noncompetitive inhibitor of GABA transport.[12] A study using synaptosomal preparations from channel catfish brain determined its inhibition constant (Ki) to be 12.5 µM.[12]
-
Causality of the Mechanistic Shift: Noncompetitive inhibition implies that the fluorinated analog does not bind to the same site as GABA (the orthosteric site) but rather to an allosteric site on the transporter. This binding event induces a conformational change in the transporter that reduces its efficiency in transporting GABA, without directly competing with GABA for its binding pocket. This fundamental shift from substrate to allosteric inhibitor is a direct consequence of the C2-fluorine substitution.
Metabolic Stability and GABA Transaminase (GABA-T)
GABA is metabolized by the enzyme GABA transaminase (GABA-T), which converts it to succinic semialdehyde.[13] This enzymatic reaction involves the alpha-carbon (C2), the same position as the fluorine substitution in this compound.
-
Predicted Metabolic Blocking: The carbon-fluorine bond is one of the strongest in organic chemistry.[4] Placing a fluorine atom at a metabolically vulnerable position is a well-established strategy to block enzymatic degradation.[4] It is therefore highly probable that the C-F bond at the C2 position makes this compound resistant to degradation by GABA-T. This would significantly increase the compound's biological half-life compared to GABA. While direct comparative studies are lacking, this prediction is grounded in foundational principles of medicinal chemistry.[4][14]
Comparative Data Summary
Table 2: Comparative Pharmacological Data
| Parameter | 4-Aminobutyric Acid (GABA) | This compound | Reference(s) |
| Target | GABA Transporter (GAT) | GABA Transporter (GAT) | [12] |
| Interaction Type | Substrate | Noncompetitive Inhibitor | [12] |
| Affinity/Potency | Transport Constant (Kt) = 4.46 µM | Inhibition Constant (Ki) = 12.5 µM | [12] |
| Target | GABA Transaminase (GABA-T) | GABA Transaminase (GABA-T) | [4][13] |
| Interaction Type | Substrate | Predicted to be a poor substrate or inhibitor | [4][13] |
Key Experimental Protocols
To validate and expand upon the comparative data, the following experimental workflows are essential.
GABA Transporter (GAT) Inhibition Assay
This protocol is designed to measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing a specific GAT subtype.
dot
Caption: Figure 3. A step-by-step workflow diagram for conducting a GABA transporter (GAT) inhibition assay using a radiolabeled substrate.
Step-by-Step Methodology:
-
Cell/Synaptosome Preparation: Culture cells expressing the human GAT subtype of interest (e.g., GAT1) in 96-well plates. Alternatively, prepare synaptosomes from rodent brain tissue. Wash the cells/synaptosomes with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES).[2]
-
Pre-incubation: Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Tiagabine as a positive control) to the wells. For the control group (100% activity), add buffer only. Incubate for 25 minutes at 37°C.[2]
-
Initiate Uptake: Start the transport reaction by adding a solution of [³H]GABA (at a concentration near its Kt, e.g., 5 µM) to all wells.
-
Incubation: Incubate for a defined period where uptake is linear (e.g., 6 minutes) at 37°C.[2]
-
Terminate Uptake: Rapidly aspirate the solution and wash the wells multiple times with ice-cold buffer to remove extracellular [³H]GABA.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH) to each well to solubilize the cells and release the internalized [³H]GABA.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the counts from a non-specific uptake control (e.g., uptake in the presence of a saturating concentration of a known inhibitor). Plot the percent inhibition versus the log of the test compound concentration to calculate the IC₅₀ value. The Ki can be determined using the Cheng-Prusoff equation for competitive inhibitors or via kinetic analysis for noncompetitive inhibitors.
In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s, which are concentrated in microsomal preparations.[15] Although GABA-T is not a microsomal enzyme, this assay is a standard first pass for metabolic stability. A more specific assay using purified GABA-T would be a logical next step.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., human or rat) at a final protein concentration of 0.5 mg/mL in a phosphate buffer (100 mM, pH 7.4).[16][17] Keep on ice. Prepare a separate solution of the NADPH regenerating system.[16]
-
Initiate Reaction: In a 96-well plate, pre-warm the microsomal solution to 37°C. Add the test compound (GABA or this compound) to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH regenerating system.[17]
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[16]
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k.[18]
Conclusion and Future Perspectives
The strategic placement of a single fluorine atom at the C2 position of 4-aminobutyric acid fundamentally alters its pharmacological profile. It transforms the molecule from a transporter substrate into a noncompetitive inhibitor and is predicted to confer significant resistance to metabolic degradation by GABA-T.
-
This compound is not merely a structural analog but a distinct pharmacological tool. Its noncompetitive mechanism of GAT inhibition suggests it could be used to probe allosteric sites on GABA transporters.
-
Its predicted metabolic stability makes it a more robust tool for in vivo studies compared to GABA, as it would likely have a longer duration of action.
Future research should focus on confirming the predicted metabolic stability using purified GABA-T, evaluating its effects on specific GAT subtypes (GAT1-3 and BGT1), and assessing its in vivo efficacy in models of neurological disorders where elevated GABA levels are desirable.
References
- 1. 4-Aminobutyric acid | 56-12-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminobutyric acid-13C4 | C4H9NO2 | CID 145705702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 5130-17-6 [sigmaaldrich.com]
- 10. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Assessing the Specificity of DL-4-Amino-2-fluorobutyric acid in Biological Assays: A Comparative Guide
In the landscape of neurotherapeutics, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of drug discovery for conditions ranging from epilepsy to anxiety disorders.[1] The delicate balance between GABAergic inhibition and glutamatergic excitation is paramount for normal brain function.[2] Central to this regulation are the enzymes responsible for GABA metabolism and the transporters that mediate its reuptake from the synaptic cleft.[3] DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of GABA, has emerged as a molecule of interest for its potential to modulate this system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of this compound.
Herein, we will navigate the experimental journey of characterizing this compound, not as a static protocol, but as a dynamic process of scientific inquiry. We will delve into the rationale behind each experimental choice, comparing its inhibitory profile against well-characterized modulators of the GABAergic system and assessing its potential for off-target interactions.
The Central Hypothesis: Targeting GABA Homeostasis
Our investigation begins with the central hypothesis that this compound primarily exerts its effects through the inhibition of two key proteins:
-
GABA Transaminase (GABA-T): The primary enzyme responsible for the degradation of GABA.[4] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission.[1]
-
GABA Transporters (GATs): Membrane proteins that mediate the reuptake of GABA from the synaptic cleft into neurons and glial cells, thus terminating its signaling.[3]
To dissect the specificity of this compound, we will employ a multi-pronged approach, comparing its activity with that of benchmark compounds and its non-fluorinated counterpart.
Our Comparative Compounds:
-
Vigabatrin: An irreversible, mechanism-based inhibitor of GABA-T, serving as a benchmark for potent and lasting inhibition.[5][6]
-
L-Cycloserine: A competitive inhibitor of GABA-T, offering a contrasting reversible mechanism of action.
-
4-Aminobutanoic Acid (GABA): The endogenous substrate and a weak competitive inhibitor of its own transaminase, which will serve as our non-fluorinated control to elucidate the role of the fluorine atom in the activity of this compound.
-
(Z)-4-amino-2-fluorobut-2-enoic acid: A structural analog of our compound of interest, known to be a mechanism-based inactivator of GABA-T, providing insights into the potential mechanism of action.[2][7]
A Strategic Approach to Specificity Profiling
Our experimental workflow is designed to systematically evaluate the potency and selectivity of this compound. This involves a tiered approach, beginning with in vitro enzyme kinetics and progressing to cell-based assays that more closely mimic the physiological environment.
References
- 1. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 5. wjarr.com [wjarr.com]
- 6. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of DL-4-Amino-2-fluorobutyric Acid
As researchers and drug development professionals, our work with novel chemical entities like DL-4-Amino-2-fluorobutyric acid demands the highest standards of safety, not only in its application but also in its disposal. Improperly managed chemical waste poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure that this fluorinated amino acid analogue is handled responsibly from the moment it is deemed waste to its final disposition.
Core Principles: Understanding the 'Why' Behind the 'How'
This compound is a halogenated organic compound.[1] The presence of the carbon-fluorine bond is a key determinant in its disposal pathway. Halogenated organic wastes are treated separately from non-halogenated streams because their incineration requires specialized conditions to prevent the formation of acidic gases (like hydrogen fluoride) and other hazardous byproducts.[1][2] Therefore, the cornerstone of proper disposal for this compound is segregation and destruction via high-temperature incineration in a facility equipped with appropriate flue gas scrubbers.[2]
Hazard Profile and Safety Data Summary
Before handling waste, it is crucial to be familiar with the compound's hazard profile. This information dictates the necessary personal protective equipment (PPE) and emergency procedures.
| Parameter | Information | Source |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [2] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact. | [2][3] |
| Recommended PPE | Chemical-resistant gloves, safety glasses or goggles, lab coat, dust respirator (if handling powder). | [2][3] |
| Incompatible Materials | Strong oxidizing agents, acids, strong bases. | [2][4] |
| Primary Disposal Method | Incineration at an authorized hazardous waste facility. | [2] |
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of this compound waste within the laboratory, from generation to collection.
Step 1: Immediate Segregation at the Point of Generation
All waste containing this compound must be treated as halogenated organic waste .[1]
-
Action: Designate a specific, clearly labeled waste container for this compound and other fluorinated or chlorinated waste. Never mix this waste with non-halogenated organic solvents (like acetone, ethanol, or hexane) or aqueous waste.[5]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. More importantly, it can lead to dangerous chemical reactions and improper treatment, as the disposal requirements for these categories are fundamentally different.[5]
Step 2: Proper Containerization and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Action: Use a chemically compatible container in good condition with a secure, leak-proof lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[6][7]
-
Causality: Proper labeling is a regulatory requirement and is critical for the safety of all personnel who may handle the container, from lab staff to the ultimate disposal technicians. It ensures the waste is managed correctly throughout the disposal chain.
Step 3: Managing Contaminated Materials and Empty Containers
Solid and liquid wastes require distinct handling procedures.
-
For Solid Waste (Pure Compound, Contaminated Labware):
-
For Liquid Waste (Solutions containing the compound):
-
Collect all solutions in the designated liquid halogenated waste container.
-
-
For Empty Original Containers:
-
Thoroughly empty the container of any remaining solid.
-
The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as halogenated liquid waste.[8]
-
Subsequent rinses for standard chemicals can often be disposed of normally, but for compounds without extensive toxicity data, it is best practice to collect the first three rinses as hazardous waste.[8] After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or recycled if policies permit.
-
Step 4: Spill Response and Cleanup
Accidents happen; a clear plan prevents a small spill from becoming a major incident.
-
Minor Spills (Solid):
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE (gloves, safety glasses, dust respirator), clean up the spill using dry methods to avoid generating dust.[3]
-
Sweep up the material and place it in a sealed, labeled container for disposal as hazardous waste.[2][3]
-
Wash the area with soap and water after cleanup.[3]
-
-
Major Spills:
Step 5: Storage and Final Disposal
Waste must be stored safely while awaiting pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[6][7]
-
Causality: Storing waste in a designated, contained area minimizes the risk of spills and exposure to laboratory personnel.
-
Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor. You must not dispose of this chemical by flushing it down the drain or placing it in the regular trash.[4][8] The contractor will transport it to a permitted facility for high-temperature incineration.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling this compound from use to disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-4-Amino-2-fluorobutyric acid
This guide provides essential safety and logistical information for the handling and disposal of DL-4-Amino-2-fluorobutyric acid (CAS No. 5130-17-6).[1] As a fluorinated amino acid analog, this compound requires stringent safety protocols to mitigate risks. This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles to ensure the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Safety Data Sheets (SDS) for this compound and structurally similar compounds classify it as a hazardous substance.[2][3][4]
The primary hazards identified are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]
-
Potential for Harm: Some sources also indicate the compound may be harmful if swallowed, in contact with skin, or if inhaled.[2]
The presence of the fluorine atom can alter the compound's reactivity and biological activity compared to its non-fluorinated counterpart. Therefore, treating this compound with a high degree of caution is a prudent laboratory practice.[5]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the primary defense against exposure.[6][7] The following equipment is mandatory when handling this compound. Adherence to these standards, as outlined by OSHA's Laboratory Standard (29 CFR 1910.1450), is not merely a recommendation but a requirement for a safe laboratory environment.[8][9][10]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene Gloves: These materials provide adequate protection against incidental contact.[11][12] Always inspect gloves for tears or holes before use. For prolonged handling or in case of a spill, double-gloving is recommended. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1-rated: Protects against splashes and airborne particles. Given the H319 classification (Causes serious eye irritation), this is a non-negotiable minimum.[3][4] |
| Face | Face shield | To be used with goggles: A face shield should be worn over safety goggles whenever there is a significant risk of splashing or when handling larger quantities of the material.[3][11] |
| Body | Laboratory coat | Flame-resistant, fully buttoned: A standard lab coat is required to protect against skin contact and contamination of personal clothing. Ensure sleeves are of appropriate length to cover the wrist.[11][12] |
| Respiratory | NIOSH-approved respirator | Required for handling powder outside a fume hood: If dust may be generated and engineering controls are not available or sufficient, a NIOSH-approved particulate respirator (e.g., N95) is required.[11][13] Selection should be based on a formal risk assessment.[13] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety protocols are integrated into the workflow, minimizing the risk of exposure.
Engineering Controls: The First Line of Defense
All weighing and handling of solid this compound must be conducted in a certified chemical fume hood.[6][11] This engineering control is critical to contain dust and prevent inhalation, directly addressing the respiratory irritation hazard (H335).[3][4] Verify that the fume hood has a current inspection sticker and is functioning correctly before beginning work.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure all required PPE is available and in good condition.[7] Prepare all necessary equipment (spatulas, weigh boats, glassware) inside the chemical fume hood.
-
Donning PPE: Put on your lab coat, followed by safety goggles and any additional face/respiratory protection deemed necessary by your risk assessment. Don gloves as the final step.
-
Handling the Compound:
-
Carefully open the container inside the fume hood.
-
Use a spatula to transfer the solid material. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
If weighing, use an analytical balance inside the fume hood or a draft shield to prevent dust dispersal.
-
Once the transfer is complete, securely close the primary container.[2]
-
-
Post-Handling:
-
Clean any contaminated tools and surfaces within the fume hood.
-
Doff PPE in the correct order to avoid cross-contamination: remove gloves first, followed by face shield, lab coat, and goggles.
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Spill Management
In the event of a small spill inside a chemical fume hood:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency response procedures.[6]
Disposal Plan: Responsible Waste Management
Improper disposal of hazardous chemicals poses a significant environmental and safety risk. All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All used weigh boats, contaminated gloves, absorbent pads, and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.[14]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[14] Subsequent rinses may also need to be collected depending on local regulations.
-
Labeling and Storage: All waste containers must be kept closed except when adding waste, properly labeled with "Hazardous Waste" and the chemical contents, and stored in a designated satellite accumulation area.[10][14] Never dispose of this chemical down the drain or in the regular trash.[14]
Logical Workflow for Safety Compliance
To ensure all safety aspects are considered before work begins, the following workflow should be adopted. This process creates a self-validating system for laboratory safety.
References
- 1. 34069-57-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. aksci.com [aksci.com]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ipgsf.com [ipgsf.com]
- 7. lighthouselabservices.com [lighthouselabservices.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. fishersci.com [fishersci.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
